molecular formula C26H21FN2O3 B609953 PF-05105679 CAS No. 1398583-31-7

PF-05105679

Numéro de catalogue: B609953
Numéro CAS: 1398583-31-7
Poids moléculaire: 428.5 g/mol
Clé InChI: BXNMZRPTQFVRFA-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-05105679 is a moderately potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is known as the primary cold and menthol receptor in humans . Developed as a clinical tool compound, it has been evaluated in human trials for the treatment of cold-related pain and has been shown to effectively reverse the cold pain sensation associated with the cold pressor test . Its primary research value lies in its utility as a pharmacological probe to dissect the role of TRPM8 in sensory biology, particularly in models of cold hypersensitivity, neuropathic pain, and migraine . The compound acts by blocking the TRPM8 channel, a non-selective cation channel activated by cold temperatures and chemical agonists like menthol . By inhibiting this channel, this compound attenuates cold-induced neuronal signaling, providing a mechanism to study the pathways underlying noxious cold sensation . A key finding from cross-species evaluation is that this compound can achieve efficacy in reducing cold pain in humans at exposures that do not significantly affect core body temperature, a concern often associated with TRPM8 blockade in rodent models . This makes it a valuable compound for investigating the distinct physiological and pathological roles of TRPM8 in pain transduction without the confounding effect of hypothermia . Research involving this compound continues to be critical for validating TRPM8 as a therapeutic target for chronic pain conditions and for understanding the molecular mechanisms of cold sensation .

Propriétés

IUPAC Name

3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMZRPTQFVRFA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336742
Record name PF-05105679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398583-31-7
Record name PF-05105679
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398583317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05105679
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15450
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05105679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1398583-31-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PF-05105679
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2B10OFV7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The In-Depth Mechanism of PF-05105679: A Technical Guide to its Antagonism of the TRPM8 Ion Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's pharmacological properties, the experimental methodologies used for its characterization, and its effects on TRPM8 signaling pathways.

Executive Summary

This compound is a potent and selective antagonist of the TRPM8 ion channel, a key player in the sensation of cold.[1][2][3] Developed as a potential analgesic for cold-related pain, this compound has been instrumental in elucidating the role of TRPM8 in human physiology. This guide synthesizes the available preclinical and clinical data to provide a detailed understanding of its mechanism of action. Key findings indicate that this compound effectively blocks TRPM8 activation, demonstrating efficacy in a human cold pressor test. While it did not induce hypothermia at therapeutic doses, the clinical development was halted due to adverse effects, including a sensation of heat.[3][4][5]

Quantitative Data Summary

The pharmacological profile of this compound is characterized by its high potency and selectivity for the TRPM8 channel. The following tables summarize the key quantitative data gathered from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueSpeciesAssayReference
IC50 103 nMHumanElectrophysiology[1][2][3]
IC50 181 nMNot SpecifiedFLIPR Assay[6]
Selectivity >100-foldNot SpecifiedVarious receptor, ion channel, and enzyme assays[4]
Selectivity over TRPV1 >100-foldNot SpecifiedCa2+ mobilization and single-cell patch-clamp[6]
Selectivity over TRPA1 >100-foldNot SpecifiedCa2+ mobilization and single-cell patch-clamp[6]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesDoseT1/2 (hours)CL (mL/min/kg)Vss (L/kg)Reference
Rat 2, 20 mg/kg (oral gavage)3.619.86.2[7]
Dog 0.2 mg/kg (IV)3.9317.4[7]
Dog 20 mg/kg (oral gavage)3.9317.4[7]

Table 3: Clinical Trial Information for this compound (NCT01393652)

ParameterValueNotesReference
Efficacious Dose 900 mg (single dose)Provided efficacy in a cold pressor test comparable to oxycodone.[3][4]
Cmax at Efficacious Dose ~3-fold the TRPM8 IC50Unbound plasma concentrations exceeded the IC50.[3]
Effect on Core Body Temperature No significant changeDoses up to 900 mg did not induce hypothermia.[3][4]
Adverse Events Hot sensation (mouth, face, upper body, arms, hands)Reported in a subset of volunteers and was not well-tolerated.[3][5]

Mechanism of Action

This compound acts as a direct antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[4] Upon activation, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the neuron and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold.

The precise binding site of this compound on the TRPM8 channel has not been definitively elucidated through co-crystallization or cryo-electron microscopy studies in the public domain. However, based on studies of other TRPM8 antagonists and the known structure of the channel, it is hypothesized that this compound binds to the voltage-sensor like domain (VSLD), which is composed of the first four transmembrane helices (S1-S4). This region is known to be a binding pocket for various TRPM8 modulators. Another potential binding site for antagonists has been proposed near the channel's pore, involving the S5 and S6 helices. By binding to the channel, this compound likely stabilizes a closed conformation, preventing the conformational changes necessary for channel opening in response to cold or chemical agonists. This blockade of ion influx effectively inhibits the signaling of cold stimuli.

TRPM8_Antagonism cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_response Cellular Response Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Cold (<28°C)->TRPM8 activates Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 activates Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) TRPM8->Cation Influx (Na+, Ca2+) opens Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Action Potential Action Potential Depolarization->Action Potential Sensation of Cold Sensation of Cold Action Potential->Sensation of Cold This compound This compound This compound->TRPM8 blocks

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound on the TRPM8 channel.

Single-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the potency of this compound as a TRPM8 antagonist.[4]

Objective: To measure the inhibitory effect of this compound on TRPM8 channel currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.[8]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH adjusted to 7.2 with CsOH.

Procedure:

  • HEK293-hTRPM8 cells are plated on glass coverslips 24-48 hours prior to the experiment.

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Cells are held at a holding potential of -60 mV.

  • TRPM8 currents are elicited by application of a TRPM8 agonist (e.g., 100 µM menthol or a cold ramp) or by a voltage step protocol (e.g., ramps from -100 mV to +100 mV).

  • After establishing a stable baseline current, various concentrations of this compound are co-applied with the agonist.

  • The inhibition of the agonist-induced current is measured at each concentration of this compound.

  • The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Patch_Clamp_Workflow HEK293-hTRPM8 Cells HEK293-hTRPM8 Cells Whole-Cell Patch Clamp Whole-Cell Patch Clamp HEK293-hTRPM8 Cells->Whole-Cell Patch Clamp Plate on coverslips Record Baseline Current Record Baseline Current Whole-Cell Patch Clamp->Record Baseline Current Establish gigaseal Apply TRPM8 Agonist Apply TRPM8 Agonist Record Baseline Current->Apply TRPM8 Agonist Menthol or Cold Record Activated Current Record Activated Current Apply TRPM8 Agonist->Record Activated Current Apply this compound + Agonist Apply this compound + Agonist Record Activated Current->Apply this compound + Agonist Record Inhibited Current Record Inhibited Current Apply this compound + Agonist->Record Inhibited Current Calculate % Inhibition Calculate % Inhibition Record Inhibited Current->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for patch-clamp electrophysiology.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This high-throughput assay is used to determine the potency of TRPM8 antagonists by measuring changes in intracellular calcium concentration.

Objective: To determine the IC50 of this compound by measuring its ability to inhibit agonist-induced calcium influx through TRPM8 channels.

Cell Line: HEK293 cells stably expressing human TRPM8.

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPM8 agonist (e.g., menthol or icilin).

Procedure:

  • HEK293-hTRPM8 cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

  • The culture medium is removed, and the cells are loaded with a calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.

  • After dye loading, the cells are washed with assay buffer.

  • Serial dilutions of this compound are added to the wells and incubated for 10-30 minutes.

  • The plate is placed in a FLIPR instrument, and baseline fluorescence is measured.

  • A solution of a TRPM8 agonist (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells.

  • The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

  • The percentage of inhibition for each concentration of this compound is calculated, and the data is fitted to determine the IC50 value.

FLIPR_Assay_Workflow Seed HEK293-hTRPM8 Cells Seed HEK293-hTRPM8 Cells Load with Calcium Dye Load with Calcium Dye Seed HEK293-hTRPM8 Cells->Load with Calcium Dye Incubate with this compound Incubate with this compound Load with Calcium Dye->Incubate with this compound Measure Baseline Fluorescence (FLIPR) Measure Baseline Fluorescence (FLIPR) Incubate with this compound->Measure Baseline Fluorescence (FLIPR) Add TRPM8 Agonist Add TRPM8 Agonist Measure Baseline Fluorescence (FLIPR)->Add TRPM8 Agonist Measure Fluorescence Change Measure Fluorescence Change Add TRPM8 Agonist->Measure Fluorescence Change Calculate % Inhibition Calculate % Inhibition Measure Fluorescence Change->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for the FLIPR calcium assay.

Human Cold Pressor Test

This clinical test is used to assess pain tolerance in response to a cold stimulus and was employed to evaluate the analgesic efficacy of this compound in humans.

Objective: To evaluate the effect of this compound on cold-induced pain in healthy volunteers.

Procedure:

  • Baseline pain tolerance is established by having the subject immerse their non-dominant hand in a container of ice water (typically 1-4°C).

  • The subject is instructed to report when they first feel pain (pain threshold) and to keep their hand immersed for as long as they can tolerate the pain (pain tolerance). The time of hand withdrawal is recorded.

  • Subjects are administered a single oral dose of this compound (e.g., 900 mg), placebo, or a positive control (e.g., oxycodone).

  • At specified time points post-dose (e.g., 1.5 hours), the cold pressor test is repeated.

  • Changes in pain tolerance (time to hand withdrawal) are measured and compared between the treatment groups. Pain intensity may also be rated using a numerical rating scale.

Cold_Pressor_Test_Workflow Establish Baseline Pain Tolerance Establish Baseline Pain Tolerance Administer this compound or Control Administer this compound or Control Establish Baseline Pain Tolerance->Administer this compound or Control Wait for Specified Time Wait for Specified Time Administer this compound or Control->Wait for Specified Time Repeat Cold Pressor Test Repeat Cold Pressor Test Wait for Specified Time->Repeat Cold Pressor Test Measure Change in Pain Tolerance Measure Change in Pain Tolerance Repeat Cold Pressor Test->Measure Change in Pain Tolerance Compare Treatment Groups Compare Treatment Groups Measure Change in Pain Tolerance->Compare Treatment Groups

Caption: Workflow for the human cold pressor test.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TRPM8 ion channel. Its mechanism of action involves the direct blockade of the channel, thereby inhibiting the cellular response to cold and chemical agonists. While its clinical development was discontinued, this compound remains a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPM8. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of sensory neuroscience, pain, and drug discovery.

References

The Discovery and Development of PF-05105679: A Selective TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold. Developed by Pfizer, this compound progressed to clinical trials as a potential analgesic for cold-related pain. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key preclinical and clinical findings for this compound. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are presented to offer a thorough resource for researchers in the field of pain and sensory biology.

Introduction

The Transient Receptor Potential (TRP) family of ion channels are critical mediators of sensory perception, including temperature, pain, and taste.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[1] Its localization in primary sensory neurons makes it a compelling target for the development of novel analgesics, particularly for conditions involving cold allodynia and hyperalgesia.[1] However, the role of TRPM8 in systemic thermoregulation has posed a significant challenge in the development of its antagonists, with preclinical studies often showing a hypothermic effect.[1][2]

This compound emerged from a focused effort to identify a selective TRPM8 antagonist that could serve as a clinical tool to probe the role of this channel in human pain and thermoregulation.[1] This guide details the journey of this compound from its initial discovery to its evaluation in human subjects.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen (HTS) of the Pfizer compound collection.[1] This initial effort identified a novel acidic compound with weak inhibitory activity against TRPM8. This hit compound served as the starting point for a medicinal chemistry campaign aimed at improving potency and drug-like properties.

High-Throughput Screening (HTS)

Experimental Protocol: High-Throughput Screening

  • Assay Type: Fluorometric Imaging Plate Reader (FLIPR)-based calcium influx assay.

  • Cell Line: HEK293 cells stably expressing the human TRPM8 channel.

  • Method:

    • Cells were plated in 384-well microplates and incubated overnight.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) was loaded into the cells.

    • Compounds from the Pfizer library were added to the wells.

    • The plate was transferred to a FLIPR instrument.

    • A TRPM8 agonist (e.g., menthol or icilin) was added to stimulate calcium influx through the channel.

    • Changes in intracellular calcium concentration were monitored by measuring fluorescence intensity.

    • Inhibition of the agonist-induced calcium signal by a test compound indicated antagonist activity.

The HTS led to the identification of a lead compound that, while having modest potency, possessed favorable physicochemical properties for further optimization.[1]

Mechanism of Action and In Vitro Pharmacology

This compound is a selective antagonist of the TRPM8 ion channel.[3] It binds to the channel and prevents the influx of cations (such as Ca²⁺ and Na⁺) that is normally triggered by cold temperatures or chemical agonists.[3][4]

In Vitro Potency and Selectivity

The potency of this compound was determined using a FLIPR-based calcium influx assay. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 103 nM against the human TRPM8 channel.[4]

Experimental Protocol: In Vitro Potency (FLIPR Assay)

  • Assay Type: FLIPR-based calcium influx assay.

  • Cell Line: HEK293 cells stably expressing human TRPM8.

  • Method:

    • Cells were plated and loaded with a calcium-sensitive dye as described for the HTS protocol.

    • Serial dilutions of this compound were added to the wells and incubated for a short period.

    • A fixed concentration of a TRPM8 agonist (e.g., menthol) was added to stimulate the channel.

    • The inhibition of the calcium response was measured, and the IC50 value was calculated from the concentration-response curve.

This compound exhibited high selectivity for TRPM8 over other related TRP channels, including TRPV1 and TRPA1, with over 100-fold selectivity.[4] Further profiling against a broad panel of receptors and enzymes confirmed its selective pharmacological profile.[4]

Table 1: In Vitro Pharmacology of this compound
ParameterValueAssay
TRPM8 IC50 103 nMFLIPR Calcium Influx Assay
Selectivity >100-fold vs. TRPV1, TRPA1FLIPR Calcium Influx Assay

Preclinical Development

The preclinical development of this compound focused on evaluating its in vivo efficacy, pharmacokinetics, and safety profile in various animal models.

In Vivo Efficacy: Guinea Pig Bladder Contractility Model

One of the key in vivo models used to assess the functional activity of this compound was the cold-induced bladder contractility model in guinea pigs.[1] This model leverages the role of TRPM8 in sensing bladder cooling.

Experimental Protocol: Guinea Pig Cold-Induced Bladder Contractility

  • Animal Model: Anesthetized female guinea pigs.

  • Method:

    • A catheter was inserted into the bladder for infusion and pressure measurement.

    • The bladder was filled with saline to induce rhythmic contractions.

    • Cold saline was infused into the bladder to activate TRPM8 and increase contraction frequency.

    • This compound was administered intravenously.

    • The inhibition of the cold-induced increase in bladder contraction frequency was measured to determine the in vivo potency of the compound.

In this model, this compound demonstrated a dose-dependent inhibition of the cold-induced bladder contractions, providing evidence of its in vivo target engagement.[5]

Pharmacokinetics and ADME

The pharmacokinetic profile of this compound was characterized in rats and dogs. The compound exhibited moderate clearance and good oral bioavailability.[4] A summary of the key pharmacokinetic parameters is provided in Table 2.

Table 2: Preclinical Pharmacokinetic Parameters of this compound
ParameterRatDog
Dose (mg/kg) 2 (IV), 20 (PO)0.2 (IV), 10 (PO)
T1/2 (h) 3.63.9
Clearance (mL/min/kg) 19.831
Volume of Distribution (L/kg) 6.27.4
Oral Bioavailability (%) 29% (at 2 mg/kg), 92% (at 20 mg/kg)62% (at 10 mg/kg)

Data sourced from MedChemExpress and Andrews et al., 2015.[1][4]

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound demonstrated good oral absorption in both rat and dog.[1]

  • Distribution: The volume of distribution was moderate in both species.[4]

  • Metabolism: Information on the specific metabolic pathways is not extensively detailed in the provided search results.

  • Excretion: Details on the excretion routes are not specified in the provided search results.

Safety Pharmacology

A key safety concern for TRPM8 antagonists is the potential to induce hypothermia.[1] In preclinical safety studies, this compound was shown to reduce core body temperature in small mammals.[3] However, this effect was found to be inversely related to body weight, suggesting that the risk in humans might be lower.[2]

Clinical Development

This compound advanced into a Phase I clinical trial (NCT01393652) to evaluate its safety, tolerability, and efficacy in healthy volunteers.[5] The primary efficacy endpoint was assessed using the cold pressor test.

Human Cold Pressor Test

The cold pressor test is a standardized method for inducing pain by immersing a limb in cold water. It is a valuable tool for assessing the efficacy of analgesics in an experimental setting.

Experimental Protocol: Human Cold Pressor Test

  • Subjects: Healthy human volunteers.

  • Method:

    • Subjects immersed their hand and forearm into a circulating cold-water bath maintained at a specific temperature (e.g., 1-2°C).

    • Pain intensity was rated on a validated scale (e.g., a numerical rating scale) at regular intervals.

    • The time to pain tolerance (the point at which the subject could no longer endure the pain) was also recorded.

    • The test was performed before and after the administration of this compound or a comparator (e.g., oxycodone or placebo).

    • The change in pain scores and time to pain tolerance were used to evaluate the analgesic efficacy of the drug.

Clinical Efficacy and Adverse Events

In the cold pressor test, this compound demonstrated a significant reduction in pain, with efficacy comparable to that of oxycodone.[5] This finding provided the first clinical validation of TRPM8 as a target for cold-related pain in humans.

Despite the promising efficacy, the clinical development of this compound was halted due to an unexpected and dose-limiting adverse event: a sensation of heat, often described as a "hot feeling," predominantly in the face and upper body.[5] This adverse effect was deemed intolerable at the doses required for analgesic efficacy, leading to the discontinuation of the program.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_cellular_response Cellular Response Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Cation Influx Ca²⁺/Na⁺ Influx TRPM8->Cation Influx Allows Depolarization Depolarization Cation Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Sensation of Cold Sensation of Cold Action Potential->Sensation of Cold This compound This compound This compound->TRPM8 Inhibits

Caption: TRPM8 channel activation by cold or menthol leads to the sensation of cold.

Drug Discovery and Development Workflow

The logical workflow for the discovery and development of this compound is depicted below.

Drug_Development_Workflow HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Pharmacology Lead_Opt->In_Vitro Preclinical Preclinical Development In_Vitro->Preclinical Clinical_Trial Phase I Clinical Trial Preclinical->Clinical_Trial Discontinuation Program Discontinuation Clinical_Trial->Discontinuation Adverse Event: 'Hot Sensation'

Caption: The development workflow of this compound from discovery to discontinuation.

Conclusion

The story of this compound provides a valuable case study in the development of selective TRPM8 antagonists. While the compound successfully demonstrated the potential of TRPM8 as an analgesic target in humans, its development was ultimately halted by an unforeseen on-target adverse effect. The "hot sensation" experienced by subjects highlights the complex role of TRPM8 in human thermosensation and underscores the challenges of translating preclinical safety data to the clinic. Despite its discontinuation, the research on this compound has significantly advanced our understanding of TRPM8 biology and provided a crucial foundation for the continued development of novel therapeutics targeting this important sensory channel.

References

An In-depth Technical Guide to the Pharmacological Profile of PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document details its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Introduction

This compound is a small molecule developed as a selective blocker of the TRPM8 ion channel, the primary sensor for cold temperatures in mammals.[1] TRPM8 is implicated in various physiological processes, including thermosensation and pain perception.[2] Consequently, TRPM8 antagonists like this compound have been investigated for their potential as analgesics, particularly for cold-related pain conditions.[2][3] This guide synthesizes the available preclinical and clinical data to provide a detailed pharmacological profile of this compound.

Mechanism of Action

This compound acts as a direct antagonist of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel that, upon activation by cold temperatures (<28°C) or chemical agonists like menthol and icilin, allows the influx of cations such as Ca²⁺ and Na⁺ into sensory neurons.[3][4] This influx leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a cold sensation. By blocking the TRPM8 channel, this compound inhibits this cation influx, thereby preventing the downstream signaling cascade responsible for the sensation of cold and cold-induced pain.

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of this compound.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Sensation Sensation of Cold / Pain Action_Potential->Sensation PF05105679 This compound PF05105679->TRPM8 Blocks

Figure 1: TRPM8 Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity

ParameterSpecies/SystemValueReference
TRPM8 IC50 Human103 nM[5][6]
(Electrophysiology)
TRPM8 IC50 Human181 nM[7][8]
(FLIPR Assay)
Selectivity Various>100-fold vs. TRPV1, TRPA1, and a panel of other receptors, ion channels, and enzymes[5][6]

Table 2: Preclinical Pharmacokinetics

SpeciesDoseT1/2 (h)CL (mL/min/kg)Vss (L/kg)Reference
Rat 2 mg/kg (IV)3.619.86.2[5][9]
20 mg/kg (PO)[5][9]
Dog 0.2 mg/kg (IV)3.9317.4[5][9]
20 mg/kg (PO)[5][9]

Table 3: In Vivo Efficacy

ModelSpeciesDoseEffectReference
Cold-induced Bladder Contractility Guinea PigIC50 = 200 nMReverses cold-induced bladder capacity reduction[2][10]
Cold Pressor Test Human900 mg (single oral dose)Efficacy in reducing cold-induced pain comparable to 20 mg oxycodone[3][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

The potency of this compound on human TRPM8 channels was determined using single-cell patch-clamp electrophysiology.[3]

Electrophysiology_Workflow cluster_workflow Electrophysiology (Patch-Clamp) Workflow node_cell_prep Cell Preparation: HEK293 cells stably expressing human TRPM8 are cultured. node_patch Whole-Cell Patching: Individual cells are patched with a glass micropipette. node_cell_prep->node_patch node_agonist Agonist Application: TRPM8 is activated by a cooling ramp or application of a chemical agonist (e.g., menthol). node_patch->node_agonist node_antagonist Antagonist Application: Increasing concentrations of This compound are applied. node_agonist->node_antagonist node_recording Current Recording: TRPM8-mediated currents are recorded and measured. node_antagonist->node_recording node_analysis Data Analysis: Concentration-response curves are generated to calculate the IC50 value. node_recording->node_analysis

Figure 2: Workflow for Electrophysiology (Patch-Clamp) Assay.

A common high-throughput method to assess TRPM8 antagonism is the FLIPR calcium influx assay.[7][11]

FLIPR_Workflow cluster_workflow FLIPR Assay Workflow node_cell_plating Cell Plating: HEK293 cells expressing TRPM8 are plated in 96- or 384-well plates. node_dye_loading Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). node_cell_plating->node_dye_loading node_compound_add Compound Addition: This compound is added at various concentrations. node_dye_loading->node_compound_add node_agonist_add Agonist Addition: A TRPM8 agonist (e.g., menthol or icilin) is added to stimulate calcium influx. node_compound_add->node_agonist_add node_fluor_reading Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity by the FLIPR instrument. node_agonist_add->node_fluor_reading node_data_analysis Data Analysis: IC50 values are determined from the inhibition of the agonist-induced calcium response. node_fluor_reading->node_data_analysis

Figure 3: Workflow for FLIPR Calcium Influx Assay.

This model assesses the in vivo activity of this compound on a TRPM8-mediated physiological response.[2][3]

  • Animal Model: Male guinea pigs.

  • Procedure: The bladder is catheterized, and intravesical pressure is monitored. The bladder is filled with ice-cold water to induce TRPM8-mediated contractions.

  • Compound Administration: this compound is administered, and its effect on the frequency and amplitude of bladder contractions is measured.

  • Endpoint: The concentration of this compound required to inhibit the cold-induced bladder contractions by 50% (IC50) is determined.

This clinical model evaluates the analgesic efficacy of this compound in humans.[2][3]

  • Subjects: Healthy volunteers.

  • Procedure: Subjects immerse one hand in a cold-water bath (typically 0-4°C) for a defined period. Pain intensity and tolerance are recorded.

  • Compound Administration: A single oral dose of this compound (e.g., 900 mg) or placebo is administered prior to the test.

  • Endpoint: The primary endpoint is the change in pain perception or tolerance time compared to baseline and placebo.

Clinical Experience and Observations

In a clinical study, a single 900 mg oral dose of this compound demonstrated analgesic efficacy in the cold pressor test comparable to that of 20 mg oxycodone.[3] Importantly, at this efficacious dose, this compound did not cause a significant change in core body temperature, a potential concern with TRPM8 antagonists.[3][12] However, unexpected adverse events were reported, including a non-tolerated hot sensation, primarily in the facial and upper body regions.[2][3] These adverse effects have limited the further clinical development of this compound.[3]

Conclusion

This compound is a potent and selective TRPM8 antagonist with demonstrated efficacy in preclinical and clinical models of cold-induced pain. Its pharmacological profile has been well-characterized through a variety of in vitro and in vivo assays. While it showed promise as a non-opioid analgesic, the emergence of undesirable on-target adverse effects in human trials highlights the challenges in modulating the TRPM8 pathway for therapeutic benefit. The data and methodologies presented in this guide provide a valuable resource for researchers in the field of pain and ion channel drug discovery.

References

PF-05105679 as a selective TRPM8 blocker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PF-05105679: A Selective TRPM8 Blocker

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures (<28°C) in mammals.[1][2][3][4] It is activated by cooling agents such as menthol and icilin, leading to an influx of cations, most notably calcium (Ca²⁺), which functions as a critical second messenger.[1][5][6] The dysregulation of TRPM8 has been implicated in various pathological conditions, including chronic pain and migraine, making it a significant therapeutic target.[1][4]

This compound is a potent and orally active antagonist that selectively blocks the TRPM8 ion channel.[7][8][9] Developed as a potential analgesic for cold-related pain, it has been evaluated in preclinical and clinical studies to understand its efficacy and effects on thermoregulation.[3][7][10] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and clinical findings.

Mechanism of Action

TRPM8 channels are polymodal, responding to stimuli such as cold temperatures, voltage, and chemical agonists.[2][4] The activation of TRPM8, whether by cold or agonists like menthol, induces a conformational change that opens the channel's pore. This opening permits the influx of cations (including Na⁺ and Ca²⁺) down their electrochemical gradient, leading to membrane depolarization in sensory neurons.[6][11] This depolarization can trigger action potentials, transmitting the sensation of cold to the central nervous system.[11] The activity of TRPM8 is also modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is essential for its activation.[5][12]

This compound acts as a direct blocker of the TRPM8 channel, preventing this ion influx. By binding to the channel, it inhibits the conformational changes required for opening, thereby blocking the downstream signaling cascade. This action effectively dampens the neuronal response to cold stimuli and TRPM8 agonists.

Below is a diagram illustrating the TRPM8 signaling pathway upon activation by cold or menthol.

TRPM8_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cold Cold (<28°C) TRPM8_closed TRPM8 (Closed) Cold->TRPM8_closed Menthol Menthol Menthol->TRPM8_closed TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Activation Ca_influx Ca²⁺ Influx TRPM8_open->Ca_influx PIP2 PIP₂ PIP2->TRPM8_closed Required for activation Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation

TRPM8 activation by cold and menthol.

The following diagram illustrates the inhibitory action of this compound on the TRPM8 channel.

TRPM8_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulus Cold / Menthol TRPM8 TRPM8 Channel Stimulus->TRPM8 No_Ca_influx No Ca²⁺ Influx TRPM8->No_Ca_influx Channel remains closed PF05105679 This compound PF05105679->TRPM8 Blocks No_Depolarization No Depolarization No_Ca_influx->No_Depolarization Blocked_Sensation Blocked Cold Sensation No_Depolarization->Blocked_Sensation

Inhibition of TRPM8 by this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and common TRPM8 agonists.

Table 1: Potency and Selectivity of TRPM8 Antagonist this compound

Compound Target Assay Type Parameter Value Selectivity Reference
This compound TRPM8 In vitro IC₅₀ 103 nM >100-fold vs. TRPV1 and TRPA1 [8][9][13]

| this compound | TRPM8 | In vivo (guinea pig bladder) | IC₅₀ | 200 nM | N/A |[13] |

Table 2: Pharmacokinetic Parameters of this compound

Species Administration Dose T₁/₂ (hours) CL (mL/min/kg) Vss (L/kg) Reference
Rat IV / Oral 2 / 20 mg/kg 3.6 19.8 6.2 [8]

| Dog | IV / Oral | 0.2 / 20 mg/kg | 3.9 | 31 | 7.4 |[8] |

Table 3: Potency of Common TRPM8 Agonists

Compound Target Parameter Value Reference
Menthol human TRPM8 EC₅₀ 81 ± 17 µM [1]
Menthol rat TRPM8 EC₅₀ 107 ± 8 µM [1]
Icilin human TRPM8 EC₅₀ 526 ± 24 nM [1]
Icilin CHO-mTRPM8 EC₅₀ 125 ± 30 nM [14]

| WS-12 | TRPM8 | EC₅₀ | ~193 nM |[11] |

Experimental Protocols

The characterization of TRPM8 antagonists like this compound relies on specific in vitro assays. The two primary methods are calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This high-throughput method quantifies intracellular calcium changes in cells expressing TRPM8 upon stimulation with an agonist, and the subsequent inhibition by an antagonist.

Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15] Activation of TRPM8 by an agonist (like menthol or icilin) causes an influx of extracellular calcium, leading to a measurable increase in fluorescence.[15] An antagonist will prevent or reduce this fluorescence increase.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPM8 channel are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[14][15]

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown overnight to form a monolayer.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for approximately 1 hour at 37°C.

  • Compound Addition: The loading buffer is removed, and cells are washed. A buffer solution is added, followed by the test compound (this compound) at various concentrations. Cells are incubated for a specified period.

  • Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR).[14] A baseline fluorescence is recorded before the automated addition of a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Data Acquisition: Fluorescence intensity is monitored in real-time, immediately before and after agonist addition. The increase in fluorescence reflects the influx of calcium through TRPM8 channels.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the fluorescence peak in treated wells to control wells (agonist alone). An IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Imaging_Workflow Start Start Step1 Culture TRPM8-expressing HEK293 or CHO cells Start->Step1 Step2 Seed cells into multi-well plates Step1->Step2 Step3 Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Step2->Step3 Step4 Incubate with this compound (various concentrations) Step3->Step4 Step5 Measure baseline fluorescence in a plate reader (FLIPR) Step4->Step5 Step6 Add TRPM8 agonist (e.g., Menthol, Icilin) Step5->Step6 Step7 Record fluorescence change in real-time Step6->Step7 Step8 Analyze data and calculate IC₅₀ Step7->Step8 End End Step8->End Patch_Clamp_Workflow Start Start Step1 Prepare TRPM8-expressing cells on glass coverslips Start->Step1 Step2 Form gigaseal and achieve whole-cell configuration Step1->Step2 Step3 Clamp membrane potential (e.g., -60 mV) Step2->Step3 Step4 Activate TRPM8 with agonist (Menthol) or cold stimulus Step3->Step4 Step5 Record baseline ion current Step4->Step5 Step6 Perfuse with this compound (various concentrations) Step5->Step6 Step7 Record inhibited ion current Step6->Step7 Step8 Analyze current inhibition and calculate IC₅₀ Step7->Step8 End End Step8->End

References

Preclinical Profile of PF-05105679: A TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key mediator of cold sensation.[1][2] Developed as a potential analgesic for cold-related pain, its preclinical evaluation has provided significant insights into the role of TRPM8 in thermosensation and nociception. This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental methodologies. While showing efficacy in animal models and early human trials for cold-induced pain, its development was halted due to adverse effects, specifically a sensation of heat.[3] Nevertheless, the preclinical data generated for this compound remain a valuable resource for researchers in the field of sensory biology and analgesic drug development.

Mechanism of Action

This compound is a selective blocker of the TRPM8 ion channel.[1] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (<28°C) and cooling agents like menthol and icilin.[1][4] By antagonizing this channel, this compound inhibits the signaling cascade responsible for the sensation of cold, which has been implicated in certain pain states.[1][4]

Below is a diagram illustrating the signaling pathway of TRPM8 and the inhibitory action of this compound.

TRPM8_Pathway cluster_stimuli Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Depolarization TRPM8->Depolarization AP Action Potential Ca_Influx->AP Depolarization->AP Sensation Cold Sensation AP->Sensation PF05105679 This compound PF05105679->TRPM8 Blocks Calcium_Influx_Workflow Start Start Cell_Culture 1. Culture HEK293 cells stably expressing human TRPM8. Start->Cell_Culture Plate_Cells 2. Seed cells into 96-well plates and allow to adhere overnight. Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plate_Cells->Dye_Loading Add_Compound 4. Add varying concentrations of this compound. Dye_Loading->Add_Compound Add_Agonist 5. Add a TRPM8 agonist (e.g., menthol). Add_Compound->Add_Agonist Measure_Fluorescence 6. Measure fluorescence to determine intracellular calcium concentration. Add_Agonist->Measure_Fluorescence Data_Analysis 7. Calculate % inhibition and determine IC₅₀ value. Measure_Fluorescence->Data_Analysis End End Data_Analysis->End Oxaliplatin_Model_Workflow Start Start Induce_Neuropathy 1. Induce neuropathy in rats by administering oxaliplatin. Start->Induce_Neuropathy Assess_Baseline 2. Establish baseline cold sensitivity (e.g., acetone test or cold plate test). Induce_Neuropathy->Assess_Baseline Administer_Compound 3. Administer this compound or vehicle. Assess_Baseline->Administer_Compound Assess_Allodynia 4. Re-assess cold allodynia at various time points post-dosing. Administer_Compound->Assess_Allodynia Data_Analysis 5. Compare withdrawal thresholds or latencies between treated and control groups. Assess_Allodynia->Data_Analysis End End Data_Analysis->End

References

The Role of PF-05105679 in Thermoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures in the mammalian nervous system.[1][2] Developed initially for the treatment of cold-related pain, this compound has become a critical pharmacological tool for investigating the physiological role of TRPM8, particularly in the complex process of thermoregulation.[3][4] This technical guide provides an in-depth overview of the core findings related to this compound and its impact on body temperature regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The TRPM8 channel is activated by cool to cold temperatures (typically below 28°C) and cooling agents like menthol.[3] Its activation triggers a cascade of physiological responses aimed at maintaining thermal homeostasis. Consequently, antagonism of TRPM8 by compounds such as this compound has been a subject of intense research, with a key focus on its potential to induce hypothermia.[4][5]

Mechanism of Action and Pharmacology

This compound acts as a competitive antagonist at the TRPM8 ion channel, effectively blocking the influx of cations (primarily Ca²⁺ and Na⁺) that occurs upon channel activation by cold stimuli.[6] This blockade of TRPM8 signaling in sensory neurons is the basis for its analgesic effects in conditions of cold allodynia and hyperalgesia.[3]

Quantitative Pharmacological Data
ParameterValueSpeciesAssayReference
IC₅₀ 103 nMHumanNot Specified[2]
Selectivity >100-fold vs. TRPV1, TRPA1, and other receptors/ion channelsNot SpecifiedIn vitro panel[2]

Preclinical Studies on Thermoregulation

Preclinical investigations in various animal models have been instrumental in elucidating the species-specific effects of this compound on core body temperature.

Key Preclinical Findings

Safety pharmacology studies revealed that this compound can induce a reduction in core body temperature in a manner that is inversely related to the body weight of the species tested.[5] This suggests that smaller mammals are more susceptible to the hypothermic effects of TRPM8 antagonism. For instance, studies in rats demonstrated a decrease in core body temperature following administration of this compound.[7] In contrast, larger animals, and ultimately humans, have shown a significantly blunted or absent thermoregulatory response at therapeutic doses.[5]

Preclinical Pharmacokinetics of this compound
SpeciesDoseT₁/₂ (hours)CL (mL/min/kg)Vss (L/kg)Reference
Rat 2, 20 mg/kg (oral)3.619.86.2[2]
Dog 0.2 mg/kg (IV)3.9317.4[2]
20 mg/kg (oral)[2]
Experimental Protocol: Core Body Temperature Measurement in Rodents

A common method for assessing the thermoregulatory effects of compounds like this compound in rodents involves the use of implantable telemetry devices.

Objective: To continuously monitor the core body temperature of rats following the administration of this compound.

Materials:

  • Male Wistar rats

  • Implantable telemetry probes for temperature monitoring

  • Surgical supplies for probe implantation

  • This compound formulated for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Data acquisition system

Procedure:

  • Surgical Implantation: Anesthetize rats and surgically implant telemetry probes into the abdominal cavity. Allow for a post-operative recovery period of at least one week.

  • Acclimation: House rats individually in a temperature-controlled environment with a standard 12-hour light/dark cycle. Allow them to acclimate to the housing conditions and handling.

  • Baseline Recording: Record baseline core body temperature for at least 24 hours prior to dosing to establish a stable diurnal rhythm.

  • Dosing: Administer this compound or vehicle control via oral gavage at the desired dose volumes.

  • Data Collection: Continuously record core body temperature at regular intervals (e.g., every 15-30 minutes) for a predetermined period post-dosing (e.g., 24 hours).

  • Data Analysis: Analyze the temperature data to determine the time course and magnitude of any changes in core body temperature compared to the vehicle-treated control group.

Clinical Studies and Human Thermoregulation

Clinical trials with this compound have provided crucial insights into its effects on human thermoregulation and its potential as an analgesic.

Key Clinical Findings

A key clinical study involving healthy volunteers demonstrated that single oral doses of this compound (up to 900 mg) did not result in significant changes to core body temperature.[3] This finding is in stark contrast to the observations in smaller preclinical species and supports the hypothesis of an allometric relationship in the thermoregulatory effects of TRPM8 antagonism.[5] At these non-hypothermic doses, this compound showed efficacy in a cold pressor test comparable to that of oxycodone, indicating successful target engagement and a potential for pain relief.[3][8] An unexpected adverse event reported was a sensation of heat, particularly in the facial and upper body regions.[3]

Clinical Trial Data: this compound in Healthy Volunteers
DoseEffect on Core Body TemperatureEfficacy in Cold Pressor TestKey Adverse EventsReference
900 mg (single oral dose)No significant changeComparable to oxycodoneHot sensation (mouth, face, upper body)[3]
Experimental Protocol: Human Cold Pressor Test

The cold pressor test is a standardized method for inducing pain by immersing a limb in cold water. It is used to evaluate the efficacy of analgesics.

Objective: To assess the analgesic effect of this compound on cold-induced pain in healthy human subjects.

Materials:

  • Water bath capable of maintaining a constant cold temperature (e.g., 1-2°C)

  • Timer

  • Pain assessment tools (e.g., Visual Analog Scale - VAS, Numerical Rating Scale - NRS)

  • This compound capsules

  • Placebo control capsules

Procedure:

  • Subject Preparation: Instruct subjects to abstain from analgesics and caffeine for a specified period before the test.

  • Baseline Pain Assessment: Before drug administration, immerse the subject's non-dominant hand in the cold water bath up to the wrist. Instruct the subject to report their pain level at regular intervals (e.g., every 15 seconds) using a VAS or NRS until the pain becomes intolerable or a maximum immersion time is reached. Record the time to withdrawal (pain tolerance).

  • Dosing: Administer a single oral dose of this compound or placebo in a double-blind manner.

  • Post-Dose Pain Assessment: At specified time points after dosing (e.g., 1, 2, 4, and 6 hours), repeat the cold pressor test.

  • Data Analysis: Compare the changes in pain scores and pain tolerance times between the this compound and placebo groups to determine the analgesic efficacy of the compound.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling in Thermoregulation

The activation of TRPM8 channels in sensory neurons by cold temperatures triggers a signaling cascade that ultimately leads to physiological responses aimed at conserving heat and increasing heat production.

TRPM8_Thermoregulation_Pathway cluster_stimulus Stimulus cluster_cellular Sensory Neuron cluster_cns Central Nervous System cluster_response Physiological Response cluster_antagonist Pharmacological Intervention Cold Temperature (<28°C) Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold Temperature (<28°C)->TRPM8 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Signal Transmission Brain Brain (Hypothalamus) Spinal_Cord->Brain Vasoconstriction Peripheral Vasoconstriction Brain->Vasoconstriction Initiates Shivering Shivering Thermogenesis Brain->Shivering Initiates BAT_Activation Brown Adipose Tissue Activation Brain->BAT_Activation Initiates PF05105679 This compound PF05105679->TRPM8 Blocks

Caption: TRPM8 signaling pathway in response to cold and its inhibition by this compound.

Experimental Workflow: From Preclinical to Clinical Assessment

The investigation of this compound's role in thermoregulation followed a logical progression from in vitro characterization to preclinical animal models and finally to human clinical trials.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Investigation cluster_outcome Key Outcomes Assay In Vitro Assays (e.g., Calcium Flux, Patch Clamp) Potency Determine Potency (IC₅₀) and Selectivity Assay->Potency Animal_Models Animal Models (Rat, Guinea Pig, Dog) Potency->Animal_Models PK_Studies Pharmacokinetic Studies Animal_Models->PK_Studies Temp_Studies Core Body Temperature Studies Animal_Models->Temp_Studies Phase1 Phase I Clinical Trial (Healthy Volunteers) PK_Studies->Phase1 Temp_Studies->Phase1 Preclinical_Hypothermia Hypothermia in Small Animals Temp_Studies->Preclinical_Hypothermia Human_PKPD Human PK/PD Analysis Phase1->Human_PKPD Human_Temp Core Body Temperature Monitoring Phase1->Human_Temp CPT Cold Pressor Test Phase1->CPT Human_No_Hypothermia No Hypothermia in Humans Human_Temp->Human_No_Hypothermia Analgesia Analgesic Efficacy Demonstrated CPT->Analgesia

Caption: Experimental workflow for evaluating this compound's thermoregulatory effects.

Conclusion

This compound has proven to be an invaluable tool in dissecting the role of the TRPM8 channel in thermoregulation. The collective evidence from in vitro, preclinical, and clinical studies demonstrates a clear species-dependent effect on core body temperature. While TRPM8 antagonism with this compound induces hypothermia in smaller animals, this effect is not observed in humans at doses that provide significant analgesia against cold-induced pain. This dissociation between analgesic efficacy and thermoregulatory side effects in humans underscores the potential for developing selective TRPM8 antagonists as a novel class of non-opioid analgesics. Further research is warranted to fully understand the mechanisms underlying the observed hot sensations and to optimize the therapeutic profile of future TRPM8-targeting compounds.

References

Investigating Cold-Induced Pain Pathways: A Technical Guide to the TRPM8 Antagonist PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and a critical mediator of cold-induced pain. Developed as a potential analgesic, this compound has been investigated in both preclinical models and human clinical trials for its efficacy in mitigating pain associated with cold stimuli. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from various studies, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways. While demonstrating analgesic effects in the cold pressor test, the clinical development of this compound was halted in Phase I due to adverse effects, specifically a sensation of heat. Nevertheless, it remains a valuable pharmacological tool for researchers investigating the role of TRPM8 in sensory physiology and pathophysiology.

Core Compound Properties and Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a selective blocker of the TRPM8 ion channel.[1][2] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel primarily expressed in a subpopulation of primary afferent sensory neurons.[3][4] It is activated by cool temperatures (<28°C), cooling agents like menthol and icilin, and other physical and chemical stimuli.[5][6]

Upon activation by cold, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of the sensory neuron and the generation of an action potential. This signal is then transmitted to the central nervous system, resulting in the sensation of cold and, under certain conditions, cold-induced pain (cold allodynia and hyperalgesia).[4] this compound exerts its analgesic effect by binding to the TRPM8 channel and preventing this influx of cations, thereby blocking the transduction of the cold stimulus into a neural signal. The compound exhibits high selectivity for TRPM8 over other related TRP channels, such as TRPV1 and TRPA1.[1][2]

Signaling Pathway of TRPM8 Activation and Inhibition by this compound

TRPM8_Pathway cluster_stimulus Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Cold Cold (<28°C) TRPM8 TRPM8 Channel (Closed) Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx TRPM8_Open->Ion_Influx PF05105679 This compound PF05105679->TRPM8_Open Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Transmission of Pain Signal to CNS Action_Potential->Pain_Signal

Figure 1: Simplified signaling pathway of TRPM8 activation by cold or chemical agonists, leading to pain signal transmission, and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/Cell LineValueReference
TRPM8 IC50 Recombinant103 nM[1][2]
Selectivity Various receptors/ion channels>100-fold vs. TRPV1, TRPA1, etc.[1][2]
Table 2: Preclinical In Vivo Efficacy
ModelSpeciesEndpointThis compound EffectReference
Cold-induced Bladder Contractility Guinea PigInhibition of bladder contractionsIC50 = 200 nM[5]
Core Body Temperature RatReduction in core body temperatureEffective at concentrations >1219 nM[3]
Table 3: Human Clinical Trial Data (Cold Pressor Test)
DoseEndpointResultAdverse EventsReference
900 mg (single dose) Pain InhibitionEfficacy comparable to 20 mg oxycodoneHot sensation (mouth, face, upper body)[5][7]
Up to 900 mg Core Body TemperatureNo significant change-[5]
Table 4: Pharmacokinetic Parameters
SpeciesAdministrationT1/2 (hours)CL (mL/min/kg)Vss (L/kg)Reference
Rat IV (2 mg/kg) / Oral (20 mg/kg)3.619.86.2[1]
Dog IV (0.2 mg/kg) / Oral (20 mg/kg)3.9317.4[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published literature and are intended to serve as a guide for researchers.

Human Cold Pressor Test

Objective: To assess the analgesic efficacy of this compound in a model of acute, cold-induced pain in healthy human volunteers.

Methodology:

  • Subject Population: Healthy adult male and female volunteers.

  • Study Design: Double-blind, placebo-controlled, crossover study design.

  • Procedure:

    • Subjects immerse their non-dominant hand in a circulating cold-water bath maintained at a constant temperature (e.g., 1-2°C).

    • Pain tolerance is measured as the time until the subject withdraws their hand from the water.

    • Pain intensity is rated by the subject at regular intervals (e.g., every 30 seconds) using a validated pain scale (e.g., 0-10 numerical rating scale).

  • Drug Administration: A single oral dose of this compound (e.g., 900 mg) or placebo is administered.

  • Data Collection: Cold pressor tests are performed at baseline (pre-dose) and at specified time points post-dose (e.g., 1.5 hours).

  • Primary Endpoint: Change in pain tolerance and pain intensity ratings from baseline compared to placebo.

CPT_Workflow Start Subject Recruitment (Healthy Volunteers) Baseline Baseline Cold Pressor Test Start->Baseline Dosing Oral Administration (this compound or Placebo) Baseline->Dosing PostDose Post-Dose Cold Pressor Test (e.g., 1.5 hours) Dosing->PostDose Data Pain Tolerance & Intensity Measurement PostDose->Data Analysis Comparison of Pre- and Post-Dose Data Data->Analysis End Efficacy Assessment Analysis->End

Figure 2: Experimental workflow for the human cold pressor test to evaluate this compound efficacy.

Guinea Pig Cold-Induced Bladder Contractility Assay

Objective: To evaluate the in vivo potency of this compound in a TRPM8-mediated model of bladder hyperactivity.

Methodology:

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Surgical Preparation:

    • Animals are anesthetized.

    • A cannula is implanted in the dome of the bladder for infusion and pressure recording.

  • Experimental Procedure:

    • The bladder is continuously filled with saline at a slow rate.

    • Bladder contractions (micturition and non-micturition) are recorded via a pressure transducer.

    • A cold challenge is introduced by infusing ice-cold saline into the bladder, which induces bladder overactivity through TRPM8 activation.

  • Drug Administration: this compound is administered intravenously.

  • Data Analysis: The ability of this compound to inhibit the frequency and amplitude of cold-induced bladder contractions is quantified to determine the IC50.

Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the potential of this compound to alleviate cold allodynia in a preclinical model of neuropathic pain.

Methodology:

  • Animal Model: Adult Sprague-Dawley rats.

  • Surgical Procedure:

    • Under anesthesia, the sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures of chromic gut suture are tied around the nerve.

  • Behavioral Testing (Cold Allodynia):

    • Rats are placed on a cold plate or a metal surface maintained at a low, non-noxious temperature (e.g., 5°C).

    • The latency to paw withdrawal or the number of paw lifts is measured as an indicator of cold hypersensitivity.

  • Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses.

  • Data Analysis: The effect of this compound on paw withdrawal latency or frequency is compared to vehicle-treated animals to assess its anti-allodynic effect.

CCI_Workflow cluster_surgery CCI Surgery cluster_testing Behavioral Testing cluster_treatment Drug Administration Anesthesia Anesthetize Rat Exposure Expose Sciatic Nerve Anesthesia->Exposure Ligation Loose Ligation of Nerve Exposure->Ligation Acclimation Acclimate Rat to Testing Apparatus Ligation->Acclimation Recovery Period Cold_Stimulus Apply Cold Stimulus (e.g., Cold Plate) Acclimation->Cold_Stimulus Measurement Measure Paw Withdrawal (Latency / Frequency) Cold_Stimulus->Measurement Dosing_CCI Administer this compound or Vehicle Dosing_CCI->Cold_Stimulus Pre-treatment

Figure 3: Logical workflow for the Chronic Constriction Injury (CCI) model and subsequent behavioral testing for cold allodynia.

Conclusion and Future Directions

This compound is a well-characterized, selective TRPM8 antagonist that has demonstrated clear target engagement and analgesic efficacy in models of cold-induced pain. While its systemic use in humans is limited by the on-target adverse effect of a sensation of heat, it remains an invaluable research tool for elucidating the role of TRPM8 in sensory biology. Future research could explore the topical or localized delivery of this compound to mitigate systemic side effects while retaining analgesic activity in conditions such as neuropathic pain with a cold allodynia component. Furthermore, the compound can be utilized in further preclinical studies to dissect the complex signaling pathways downstream of TRPM8 activation and to identify novel therapeutic targets for cold-related pain conditions.

References

Beyond the Chill: A Technical Guide to the Off-Target Profile of PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the cellular targets of the selective TRPM8 antagonist, PF-05105679, beyond its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation. Developed with the aim of treating cold-related pain, its high selectivity has been a focal point of its preclinical characterization. This technical guide provides a comprehensive overview of the known cellular targets of this compound outside of TRPM8, presenting quantitative data from key screening panels, detailing the experimental methodologies employed, and visualizing the relevant pathways and workflows.

While this compound demonstrates a highly favorable selectivity profile, thorough investigation has revealed a limited number of off-target interactions. Understanding these secondary targets is crucial for a complete assessment of the compound's pharmacological profile and for interpreting its effects in both preclinical and clinical settings.

Quantitative Analysis of Off-Target Interactions

To assess the selectivity of this compound, the compound was evaluated against a broad range of cellular targets using standardized screening panels. The following tables summarize the quantitative data from these assessments, highlighting the compound's activity at various concentrations.

Table 1: Eurofins CEREP Ligand Profile Screen (90 Targets)

This compound was tested at a concentration of 10 µM in a panel of 90 targets, including receptors, ion channels, and transporters. The results demonstrate a high degree of selectivity, with the vast majority of targets showing minimal inhibition. A notable interaction was observed with the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).

Target ClassRepresentative Targets ScreenedResult at 10 µM
G-Protein Coupled Receptors (GPCRs) Adenosine A1, A2A, A3; Adrenergic α1A, α2A, β1, β2; Angiotensin AT1, AT2; Bradykinin B1, B2; Cannabinoid CB1, CB2; Chemokine CXCR1, CXCR2, CCR1, CCR2b, CCR5; Dopamine D1, D2S, D3, D4.4, D5; Endothelin ETA, ETB; GABA B; Galanin GAL1, GAL2; Histamine H1, H2, H3; Muscarinic M1, M2, M3, M4, M5; Neuropeptide Y Y1, Y2; Neurotensin NTS1; Opioid δ2, κ, μ; Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT4, 5-HT5a, 5-HT6, 5-HT7; Somatostatin sst1, sst2; Tachykinin NK1, NK2, NK3Generally < 36% inhibition
Ion Channels Ca2+ Channel (L-type, N-type, P/Q-type); K+ Channel (hERG, KATP, SKCa); Na+ Channel (Site 2); Cl- ChannelGenerally < 36% inhibition
Transporters Dopamine Transporter; Norepinephrine Transporter; Serotonin TransporterGenerally < 36% inhibition
Other Receptors/Enzymes GABA/PBR (Peripheral Benzodiazepine Receptor)Ki = 1022.12 nM

Table 2: Millipore Ion Channel CardiacProfiler Panel

To assess potential cardiovascular liabilities, this compound was screened at 10 µM against a panel of key cardiac ion channels. The compound was found to be "clean" in this panel, indicating a low risk of direct cardiac ion channel-mediated adverse effects.

TargetFunctionResult at 10 µM
hERG (KCNH2)Ventricular repolarizationNo significant inhibition
hNav1.5Cardiac muscle cell excitabilityNo significant inhibition
hCav1.2Cardiac muscle contractionNo significant inhibition
hKCNQ1/minKVentricular repolarizationNo significant inhibition
hKir2.1Maintaining resting membrane potentialNo significant inhibition

Table 3: Kinase Selectivity Panel

This compound was evaluated at a concentration of 1 µM against a broad panel of kinases to identify potential off-target kinase inhibition. The compound was found to be "clean," demonstrating a lack of significant activity against the kinases tested.

Kinase FamilyRepresentative Kinases ScreenedResult at 1 µM
Tyrosine KinasesABL, EGFR, FGFR, INSR, SRC, VEGFRNo significant inhibition
Serine/Threonine KinasesAKT1, AURKA, CDK2, MAPK1, PKA, ROCK1No significant inhibition
Lipid KinasesPI3Kα, PI3Kβ, PI3Kγ, PI3KδNo significant inhibition

Experimental Protocols

The following sections detail the methodologies used in the key selectivity screening experiments cited above.

Radioligand Binding Assays (Eurofins CEREP Panel)

Objective: To determine the binding affinity of this compound to a wide range of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Membranes are prepared from recombinant cell lines overexpressing the target of interest or from native tissues known to express the target.

  • Binding Reaction: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound) or a reference compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature and for a duration optimized for each target to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. Unbound radioligand is washed away.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For targets showing significant inhibition, a competition binding curve is generated to determine the inhibitory constant (Ki).

Automated Electrophysiology (Millipore Ion Channel CardiacProfiler Panel)

Objective: To assess the functional effect of this compound on key cardiac ion channels.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing the specific human cardiac ion channel of interest are cultured and prepared for automated patch-clamp recording.

  • Automated Patch-Clamp: Cells are automatically captured and a whole-cell patch-clamp configuration is established using a high-throughput automated electrophysiology platform.

  • Voltage Protocols: Specific voltage protocols are applied to elicit the characteristic currents of each ion channel.

  • Compound Application: A baseline recording of the ion channel current is established, after which this compound is applied at the test concentration (10 µM).

  • Data Acquisition and Analysis: The effect of the compound on the ion channel current (e.g., peak current amplitude, kinetics) is recorded and compared to the baseline and vehicle control. The percentage of inhibition is then calculated.

Kinase Activity Assays

Objective: To determine the inhibitory effect of this compound on the catalytic activity of a broad range of protein and lipid kinases.

Methodology:

  • Reaction Setup: Recombinant kinase, a specific substrate (peptide or protein), and ATP are combined in a reaction buffer.

  • Compound Addition: this compound is added at the test concentration (1 µM).

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates a luminescent signal.

    • Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate or fluorescently labeled ATP analogs.

  • Data Analysis: The kinase activity in the presence of the compound is compared to the activity in the absence of the compound (vehicle control) to determine the percentage of inhibition.

Visualizations

The following diagrams illustrate the experimental workflows and the known signaling pathway interaction of this compound's primary off-target hit.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Ki Determination Quantification->Data_Analysis Electrophysiology_Workflow Cell_Culture Cell Line Culture (Expressing Target Ion Channel) Patch_Clamp Automated Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline Baseline Current Recording Patch_Clamp->Baseline Compound_App Application of this compound Baseline->Compound_App Post_Compound Post-Compound Current Recording Compound_App->Post_Compound Analysis Data Analysis (% Inhibition) Post_Compound->Analysis GABA_PBR_Signaling PF05105679 This compound PBR GABA/PBR (TSPO) (Mitochondrial Membrane) PF05105679->PBR Inhibits (Ki = 1022.12 nM) Cholesterol_Transport Cholesterol Transport into Mitochondria PBR->Cholesterol_Transport Other_Functions Other Cellular Functions (e.g., Apoptosis, Inflammation) PBR->Other_Functions Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis

Methodological & Application

How to dissolve PF-05105679 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparation of PF-05105679 for In Vitro Cell Culture Assays Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, with a reported IC₅₀ of 103 nM.[1] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a nonselective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol.[2][3] Due to its role in cold sensation, this compound has been developed as a potential analgesic for cold-related pain.[2][4] The compound exhibits high selectivity (>100-fold) for TRPM8 over other receptors and ion channels, including the closely related TRPA1 and TRPV1 channels.[1] Proper solubilization is critical for accurate and reproducible results in cell-based assays. This document provides a detailed protocol for dissolving and preparing this compound for use in cell culture applications.

Physicochemical and Solubility Data

Proper preparation of this compound begins with an understanding of its physical and chemical properties. The compound is a white to off-white solid powder.[1][5] For cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

PropertyValueCitations
Molecular Formula C₂₆H₂₁FN₂O₃[1][5]
Molecular Weight 428.45 g/mol [1][5]
Appearance White to off-white solid[1][5]
Purity ≥98% (HPLC)
Solubility in DMSO Up to 125 mg/mL (approx. 292 mM)[1][5][6][7]
Powder Storage 3 years at -20°C or 2 years at 4°C[1][5][7]
Solution Storage (DMSO) 6 months at -80°C or 1 month at -20°C[1][5][7][8]

Experimental Protocols

This section details the step-by-step procedures for preparing stock and working solutions of this compound. All steps should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade (use a newly opened bottle, as DMSO is hygroscopic)[1][5]

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[1][5][7]

  • Sterile cell culture medium appropriate for your cell line

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

A 10 mM stock solution is a convenient concentration for most cell culture applications.

  • Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM) Volume (μL) = (1 mg / 428.45 g/mol ) * 1,000,000 / 10 mM = 233.4 μL

  • Dissolve: Add 233.4 μL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Mix Thoroughly: Close the cap tightly and vortex the solution for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution against a light source to ensure it is clear and free of precipitates.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][5][7][8]

The final concentration of this compound will depend on the specific experiment and cell type. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Mix gently before use.

  • Dilute into Medium: Perform a serial dilution. To minimize precipitation, first dilute the stock solution into a small volume of pre-warmed (37°C) cell culture medium, mixing immediately and thoroughly. Then, add this intermediate dilution to the final volume of medium.

    • Example for 10 μM final concentration in 10 mL medium:

      • Add 10 μL of the 10 mM stock solution to 9.99 mL of pre-warmed cell culture medium.

      • This creates a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Mix and Apply: Gently mix the final working solution by inverting the tube or pipetting. Add the solution to your cell cultures immediately.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.

Visualized Workflows and Pathways

G cluster_prep Preparation of Stock Solution (10 mM) cluster_use Preparation of Working Solution (e.g., 10 µM) powder 1. Weigh 1 mg This compound Powder dmso 2. Add 233.4 µL Anhydrous DMSO powder->dmso Calculate Volume mix 3. Vortex / Sonicate Until Clear dmso->mix Dissolve aliquot 4. Aliquot for Storage (-80°C) mix->aliquot Prevent Freeze-Thaw thaw 5. Thaw Stock Aliquot aliquot->thaw Use in Experiment medium 6. Add 10 µL Stock to 9.99 mL Culture Medium thaw->medium 1:1000 Dilution apply 7. Mix and Apply to Cells medium->apply control Vehicle Control (0.1% DMSO) medium->control Parallel Prep

Caption: Step-by-step workflow for preparing this compound stock and working solutions.

G cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Calcium Ca²⁺ Influx TRPM8->Calcium Opens Channel Cold Stimulus (Cold Temp / Menthol) Cold->TRPM8 Activates PF This compound PF->TRPM8 Blocks Response Cellular Response (e.g., Sensation of Cold) Calcium->Response Triggers

Caption: Inhibition of the TRPM8 ion channel signaling pathway by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a key sensor for cold temperatures and is implicated in various physiological processes, including pain perception and thermoregulation.[1][2] These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of this compound in rodent models, based on available preclinical data.

Mechanism of Action

This compound functions by blocking the TRPM8 ion channel, thereby inhibiting the signaling pathway activated by cold stimuli and TRPM8 agonists. This mechanism of action makes it a valuable tool for investigating the role of TRPM8 in cold-related pain and thermoregulation.

Data Presentation: Recommended Dosage in Rodent Models

The following tables summarize the recommended oral dosages of this compound and other relevant TRPM8 antagonists in rats and mice for analgesia and thermoregulation studies. It is important to note that dose-response relationships can vary depending on the specific experimental conditions and the rodent strain used.

Table 1: Recommended Oral Dosages for Analgesia Studies in Rats

CompoundDosage Range (mg/kg, p.o.)Pain ModelObserved EffectReference
This compound20Neuropathic Pain (Inferred)Pharmacokinetic studies show good oral bioavailability at this dose. Efficacy in pain models needs further direct investigation.--INVALID-LINK--
IGM-181 - 10Neuropathic Pain (CCI)Significant reduction in cold hyperalgesia.[3]

Table 2: Recommended Oral Dosages for Thermoregulation Studies in Rats

CompoundDosage Range (mg/kg, p.o.)Observed EffectReference
This compound> (equivalent to 1219 nM plasma concentration)Reduction in core body temperature.[1]
AMG967810 - 100Dose-dependent decrease in body temperature.[4]

Table 3: Recommended Oral Dosages for Analgesia Studies in Mice

CompoundDosage (mg/kg, p.o.)Pain ModelObserved EffectReference
PBMC10Inflammatory & Neuropathic PainAttenuation of cold hypersensitivity.[5]

Table 4: Recommended Oral Dosages for Thermoregulation Studies in Mice

CompoundDosage (mg/kg, p.o.)Observed EffectReference
AMG2850100Significant decrease in body temperature.[6]

Experimental Protocols

Neuropathic Pain Model (Chronic Constriction Injury - CCI) in Rats

This protocol describes the induction of neuropathic pain using the CCI model and subsequent assessment of the analgesic effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silk sutures

  • This compound

  • Vehicle for this compound

  • Apparatus for assessing cold allodynia (e.g., acetone spray bottle, cold plate)

Procedure:

  • CCI Surgery:

    • Anesthetize the rat.

    • Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

    • Close the incision with sutures.

    • Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.

  • Drug Administration:

    • Prepare a solution of this compound in a suitable vehicle.

    • Administer this compound or vehicle orally (p.o.) via gavage at the desired dose.

  • Assessment of Cold Allodynia:

    • Place the rat in a transparent plastic chamber with a mesh floor.

    • Allow the animal to acclimatize for at least 15 minutes.

    • Apply a drop of acetone to the plantar surface of the hind paw.

    • Observe the rat's response (e.g., paw withdrawal, flinching, licking) and record the duration or frequency of the response.

    • Perform baseline measurements before drug administration and at various time points after administration.

Thermoregulation Study in Rats

This protocol outlines the procedure for measuring the effect of this compound on core body temperature in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Rectal probe or telemetry system for temperature measurement

  • This compound

  • Vehicle for this compound

Procedure:

  • Acclimatization:

    • House the rats individually in cages in a temperature-controlled room.

    • Allow the animals to acclimatize to the experimental conditions for at least 24 hours.

  • Baseline Temperature Measurement:

    • Measure the baseline core body temperature of each rat using a rectal probe or a pre-implanted telemetry device.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) via gavage.

  • Post-Dose Temperature Measurement:

    • Measure the core body temperature at regular intervals (e.g., every 30 minutes) for several hours after drug administration.

Mandatory Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Generates Nerve_Impulse Nerve_Impulse Action_Potential->Nerve_Impulse Transmits PF05105679 This compound PF05105679->TRPM8 Blocks

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

Preclinical_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation A Hypothesis Generation B Animal Model Selection (Rat/Mouse) A->B C Dose Range Selection (Based on in vitro data & literature) B->C D Ethical Approval C->D E Animal Acclimatization D->E F Baseline Measurements (Pain threshold/Body temperature) E->F G Drug Administration (this compound or Vehicle) F->G H Post-Dose Measurements G->H I Data Collection & Compilation H->I J Statistical Analysis I->J K Interpretation of Results J->K L Conclusion & Future Directions K->L

Caption: General experimental workflow for preclinical evaluation of this compound in rodent models.

References

Application Notes and Protocols for PF-05105679 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4][5][6][7] TRPM8 is a non-selective cation channel primarily known for its role in detecting cold temperatures and is activated by cooling agents like menthol.[8] As a key player in cold sensation and thermoregulation, TRPM8 is a significant target for the development of therapeutics for pain, particularly cold-related pain conditions.[4][9][10][11] this compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPM8 channels using high-fidelity techniques such as patch clamp electrophysiology.

These application notes provide detailed protocols and supporting information for the use of this compound in patch clamp studies to characterize its effects on TRPM8 channel activity.

Data Presentation

Quantitative Data Summary for this compound

The following table summarizes the key quantitative data for this compound from in vitro and preclinical studies.

ParameterValueSpecies/Cell LineCommentsReference
Target TRPM8---Selective antagonist[1][2][3][6]
IC50 103 nMHuman TRPM8Determined by in vitro electrophysiology[3][5][7][12]
Selectivity >100-foldVarious receptors, ion channels (including TRPV1 and TRPA1), and enzymesDemonstrates high selectivity for TRPM8[2][3][5][9]

Signaling Pathway

The TRPM8 channel is a polymodal channel activated by cold temperatures, cooling compounds (e.g., menthol), and membrane depolarization.[8][12] Its activity is modulated by various intracellular signaling pathways. This compound acts by blocking the channel, thereby inhibiting the downstream signaling cascade initiated by TRPM8 activation.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol Menthol->TRPM8 This compound This compound This compound->TRPM8 Inhibition Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Activation Na_influx Na⁺ Influx TRPM8->Na_influx Activation Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Sensation of Cold Action_Potential->Cold_Sensation

Simplified signaling pathway of TRPM8 activation and inhibition by this compound.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for a this compound on TRPM8 Channels

This protocol is designed for recording TRPM8 currents from HEK293 cells heterologously expressing human TRPM8, and assessing the inhibitory effect of this compound.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a 5% CO₂ incubator.

  • For transient transfection, plate cells on glass coverslips. When cells reach 70-80% confluency, transfect them with a plasmid encoding human TRPM8 using a suitable transfection reagent.

  • Record from cells 24-48 hours post-transfection.

2. Solutions and Reagents:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[13]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • TRPM8 Agonist: Prepare a stock solution of a TRPM8 agonist, such as Menthol (100 mM in ethanol) or Icilin (10 mM in DMSO).

3. Electrophysiological Recordings:

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place the coverslip with transfected cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Data Acquisition: Record membrane currents using a patch clamp amplifier and appropriate data acquisition software.

4. Experimental Procedure for this compound Application:

  • Baseline Recording: Record baseline currents in the absence of any agonist.

  • Agonist Application: Apply a TRPM8 agonist (e.g., 100 µM Menthol) to the bath to activate TRPM8 channels and elicit an inward current.

  • This compound Application: Once a stable agonist-induced current is achieved, co-apply this compound at various concentrations (e.g., 1 nM to 10 µM) to determine the concentration-dependent inhibition.

  • Washout: After each application of this compound, wash the chamber with the agonist-containing solution to observe any recovery of the current.

  • Voltage Protocols: To study the voltage-dependence of the block, apply voltage ramps or steps (e.g., from -100 mV to +100 mV) in the presence and absence of this compound.

5. Data Analysis:

  • Measure the peak amplitude of the agonist-induced current before and after the application of this compound.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Construct a concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

  • Analyze changes in the current-voltage (I-V) relationship and channel kinetics (activation, deactivation, and inactivation) to further characterize the mechanism of block.

Mandatory Visualizations

Experimental Workflow for Patch Clamp Electrophysiology

The following diagram illustrates the key steps involved in a typical whole-cell patch clamp experiment to evaluate the effect of this compound on TRPM8 channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HEK293-TRPM8) Pipette_Pulling Pull & Polish Micropipettes Solution_Prep Prepare Solutions (Intra/Extracellular) Giga_Seal Form Giga-Seal (>1 GΩ) Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Current Whole_Cell->Record_Baseline Apply_Agonist Apply TRPM8 Agonist (e.g., Menthol) Record_Baseline->Apply_Agonist Apply_PF05105679 Apply this compound (Concentration-Response) Apply_Agonist->Apply_PF05105679 Washout Washout Apply_PF05105679->Washout Measure_Current Measure Current Amplitude Washout->Measure_Current IC50_Calc Calculate IC50 Measure_Current->IC50_Calc Kinetics_Analysis Analyze Channel Kinetics IC50_Calc->Kinetics_Analysis

Workflow for a whole-cell patch clamp experiment using this compound.
Logical Relationship of Experimental Components

This diagram outlines the logical connections between the different components of a patch clamp experiment.

Logical_Relationships cluster_biological Biological System cluster_chemical Chemical Reagents cluster_instrumentation Instrumentation cluster_output Experimental Output Cells HEK293 Cells TRPM8 TRPM8 Channels Cells->TRPM8 Expresses Current_Data Ion Current Data TRPM8->Current_Data Generates PF05105679 This compound PF05105679->TRPM8 Blocks Agonist TRPM8 Agonist Agonist->TRPM8 Activates Solutions Recording Solutions Solutions->Cells Maintains Amplifier Patch Clamp Amplifier Amplifier->Current_Data Measures Microscope Microscope Microscope->Cells Visualizes Manipulator Micromanipulator Manipulator->Cells Positions Pipette on Computer Computer & Software Computer->Amplifier Controls Computer->Current_Data Records IC50 IC50 Value Current_Data->IC50 Used to Calculate Kinetics Channel Kinetics Current_Data->Kinetics Used to Analyze

Logical relationships between experimental components.

References

Application Notes and Protocols for PF-05105679 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel primarily recognized as the principal sensor for cold temperatures in mammals.[3][4] Activation of the TRPM8 channel, either by cold (temperatures below 28°C) or chemical agonists such as menthol and icilin, leads to an influx of cations, most notably calcium (Ca²⁺).[4] This influx of calcium acts as a crucial second messenger in a variety of cellular signaling pathways.

The dysregulation of TRPM8 has been implicated in pathological conditions such as chronic pain and cold allodynia, making it a significant target for therapeutic intervention. This compound serves as a valuable chemical probe to investigate the physiological and pathological roles of TRPM8. Calcium imaging assays offer a robust and high-throughput method to quantify the activity of the TRPM8 channel and the inhibitory effects of antagonists like this compound.

These application notes provide a comprehensive protocol for utilizing this compound in a calcium imaging assay to characterize the inhibition of the TRPM8 channel in a cell-based model. The protocol is optimized for use with human embryonic kidney 293 (HEK293) cells stably expressing the human TRPM8 channel and the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway of TRPM8 Activation and Inhibition

Activation of the TRPM8 channel by stimuli such as cold or agonists (e.g., menthol) induces a conformational change, opening the channel pore and allowing the influx of cations, including Ca²⁺, down their electrochemical gradient. This rise in intracellular calcium concentration is the primary signal detected in calcium imaging assays. The activity of TRPM8 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂).[5][6]

The signaling cascade can be modulated by various intracellular pathways. For instance, Gq-protein coupled receptor (GPCR) activation can lead to the activation of Phospholipase C (PLC), which hydrolyzes PIP₂, leading to TRPM8 inhibition.[5][7] Furthermore, the influx of Ca²⁺ can initiate a negative feedback loop, leading to channel desensitization through mechanisms involving calmodulin.[6] this compound acts as a direct antagonist, blocking the channel and preventing this influx of calcium.

TRPM8_Signaling_Pathway TRPM8 Signaling and Inhibition Pathway cluster_activation Channel Activation cluster_inhibition Channel Inhibition cluster_downstream Downstream Signaling Cold Cold TRPM8_Channel TRPM8 Channel (Inactive) Cold->TRPM8_Channel Activates Menthol Menthol Menthol->TRPM8_Channel Activates TRPM8_Active TRPM8 Channel (Active) TRPM8_Channel->TRPM8_Active Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Active->Ca_Influx Cellular_Response Cellular Response (e.g., Neurotransmission) Ca_Influx->Cellular_Response PF05105679 This compound Block PF05105679->Block Binds to Block->TRPM8_Active Inhibits

TRPM8 signaling cascade and point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and commonly used TRPM8 agonists. These values are essential for designing and interpreting calcium imaging experiments.

CompoundTargetAssay TypeParameterValueReference
This compound Human TRPM8Not SpecifiedIC₅₀103 nM[1]
MentholMouse TRPM8FLIPR AssayEC₅₀4.1 ± 1.3 µM[8]
IcilinMouse TRPM8FLIPR AssayEC₅₀0.2 ± 0.1 µM[8]

Note: The provided EC₅₀ values for agonists should be used as a guideline. It is recommended to perform a full dose-response curve for the chosen agonist in your specific experimental setup to determine the precise EC₅₀ and a suitable concentration (e.g., EC₈₀) for antagonist screening.

Experimental Protocols

This protocol describes the determination of the inhibitory effect of this compound on agonist-induced TRPM8 activation using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human TRPM8 channel.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • TRPM8 Agonist: Menthol or Icilin stock solution (e.g., 100 mM menthol in DMSO; 10 mM icilin in DMSO).

  • Calcium Indicator Dye: Fluo-4 AM (e.g., 1 mM in DMSO).

  • Probenecid: Anion-exchange transport inhibitor (e.g., 250 mM in 1 M NaOH), optional but recommended to prevent dye extrusion.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow

experimental_workflow Experimental Workflow for TRPM8 Antagonist Calcium Imaging Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis cell_seeding 1. Cell Seeding Seed HEK293-TRPM8 cells in 96-well plates and incubate overnight. dye_loading 2. Dye Loading Load cells with Fluo-4 AM calcium indicator. cell_seeding->dye_loading antagonist_incubation 3. Antagonist Pre-incubation Add this compound at various concentrations and incubate. dye_loading->antagonist_incubation agonist_addition 4. Agonist Addition Add TRPM8 agonist (e.g., Menthol) to stimulate calcium influx. antagonist_incubation->agonist_addition fluorescence_measurement 5. Fluorescence Measurement Monitor fluorescence changes in real-time using FLIPR. agonist_addition->fluorescence_measurement data_analysis 6. Data Analysis Calculate % inhibition and determine IC₅₀ value. fluorescence_measurement->data_analysis

Workflow for the this compound calcium imaging assay.
Detailed Procedure

1. Cell Culture and Plating:

  • Culture HEK293-TRPM8 cells in T-75 flasks using the appropriate cell culture medium.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Once cells reach 80-90% confluency, detach them and seed into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Preparation of Reagents:

  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock and 40 µL of 250 mM Probenecid stock to 10 mL of Assay Buffer. Mix well.

  • Compound Plates:

    • This compound Plate: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration.

    • Agonist Plate: Prepare the TRPM8 agonist (e.g., menthol) at a concentration that will give a final EC₈₀ response.

3. Calcium Imaging Assay Procedure:

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add a final volume of 50 µL of Assay Buffer to each well.

  • Antagonist Pre-incubation:

    • Transfer 50 µL from the this compound dilution plate to the corresponding wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate and the agonist plate into the fluorescence microplate reader.

    • Set the instrument to excite at ~488 nm and measure emission at ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 25 µL of the agonist solution from the agonist plate to the cell plate.

    • Immediately after agonist addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

4. Data Analysis:

  • Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response for each concentration of this compound.

  • Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the response of the agonist alone (0% inhibition) and no agonist (100% inhibition).

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • IC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio - Insufficient dye loading- Low TRPM8 expression- Agonist concentration too low- Optimize dye loading time and concentration.- Verify TRPM8 expression in the cell line.- Perform an agonist dose-response curve to determine the optimal concentration (EC₈₀).
High Well-to-Well Variability - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a single-cell suspension before seeding.- Use an automated dispenser for dye loading and compound addition.- Calibrate pipettes and ensure proper mixing.
No Inhibition by this compound - Incorrect compound concentration- Degraded compound- Insufficient pre-incubation time- Verify the dilution series of this compound.- Use a fresh stock of the compound.- Optimize the antagonist pre-incubation time.
Paradoxical Increase in Calcium with Antagonist - Off-target effects of this compound- Compound aggregation at high concentrations- Test this compound in the absence of an agonist.- Perform the assay in a parental cell line lacking TRPM8 expression.- Include a solubility agent if aggregation is suspected.

References

Application Notes and Protocols for Studying the Effects of PF-05105679 on Bladder Overactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, for investigating its effects on bladder overactivity. The protocols outlined below are designed for preclinical research settings to assess the compound's efficacy and mechanism of action in relevant physiological and pathological models.

Introduction to this compound and its Target: TRPM8

This compound is a selective inhibitor of the TRPM8 channel, a non-selective cation channel primarily known for its role in sensing cold temperatures.[1] Emerging evidence indicates that TRPM8 is also expressed in the sensory afferent nerves innervating the urinary bladder and plays a crucial role in bladder sensation and the micturition reflex.[2] In conditions of bladder overactivity, which is characterized by urinary urgency, frequency, and incontinence, the sensory pathways involving TRPM8 may be hypersensitive. By blocking TRPM8, this compound has the potential to normalize bladder sensory signaling and alleviate the symptoms of overactive bladder (OAB).[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant TRPM8 modulators for comparative analysis.

Table 1: In Vitro Potency of TRPM8 Antagonists

CompoundTargetAssay TypeSpeciesIC50Reference
This compound Human TRPM8ElectrophysiologyHuman103 nM--INVALID-LINK--
AMTBRat TRPM8Ca2+ InfluxRatpIC50 = 6.23[3]

Table 2: In Vivo Efficacy of TRPM8 Antagonists in Bladder Models

CompoundAnimal ModelAssay TypeRoute of AdministrationKey FindingsReference
This compound Guinea PigIce water and menthol challengeNot SpecifiedIC50 = 200 nM--INVALID-LINK--
AMTBRatVolume-induced bladder contractionsIntravenous (3 mg/kg)Decreased frequency of contractions[3]
AMTBRatNoxious bladder distensionIntravenous (10 mg/kg)Attenuated visceromotor and pressor responses[3]
RQ-00203078RatConscious cystometryIntravenous (0.3, 1, 3 mg/kg)Increased bladder capacity and voided volume[4]

Signaling Pathway of TRPM8 in Bladder Sensation

Activation of TRPM8 channels on sensory afferent nerve endings in the urothelium and detrusor muscle leads to cation influx, depolarization, and the generation of action potentials. These signals are transmitted to the dorsal root ganglia (DRG) and then to the spinal cord, ultimately reaching the brain to evoke the sensation of bladder fullness and the urge to void. In overactive bladder, this pathway is thought to be sensitized.

TRPM8_Signaling_Pathway TRPM8 Signaling in Bladder Afferent Nerves cluster_bladder Bladder Wall cluster_nervous_system Nervous System Bladder_Distension Bladder Distension / Cold Stimulus TRPM8 TRPM8 Channel Bladder_Distension->TRPM8 Activates Cation_Influx Cation Influx (Na+, Ca2+) TRPM8->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Afferent_Nerve Afferent Nerve Fiber Action_Potential->Afferent_Nerve DRG Dorsal Root Ganglion Afferent_Nerve->DRG Spinal_Cord Spinal Cord DRG->Spinal_Cord Brain Brain Spinal_Cord->Brain Sensation Sensation of Fullness / Urgency Brain->Sensation This compound This compound This compound->TRPM8 Blocks

Caption: TRPM8 signaling cascade in bladder afferent nerves and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on bladder overactivity.

In Vitro Bladder Strip Contractility Assay

This assay assesses the direct effects of this compound on bladder smooth muscle contractility.

Bladder_Strip_Workflow In Vitro Bladder Strip Contractility Workflow Start Start Harvest_Bladder Harvest Bladder from Animal Model Start->Harvest_Bladder Prepare_Strips Prepare Bladder Strips (~2x8 mm) Harvest_Bladder->Prepare_Strips Mount_Strips Mount Strips in Organ Bath Prepare_Strips->Mount_Strips Equilibrate Equilibrate in Krebs Solution (37°C, 95% O2/5% CO2) Mount_Strips->Equilibrate Induce_Contractions Induce Contractions (e.g., Carbachol, EFS) Equilibrate->Induce_Contractions Add_this compound Add this compound (Concentration-Response) Induce_Contractions->Add_this compound Record_Force Record Isometric Force Transduction Add_this compound->Record_Force Analyze_Data Analyze Data (e.g., Inhibition of Contraction) Record_Force->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro bladder strip contractility assay.

Methodology:

  • Tissue Preparation: Euthanize a rodent model (e.g., Sprague-Dawley rat) and excise the urinary bladder. Place the bladder in cold Krebs solution. Cut the bladder into longitudinal strips of approximately 2x8 mm.[5]

  • Mounting: Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[5]

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15-20 minutes.

  • Induction of Contractions: Induce contractions using a contractile agent such as carbachol (a muscarinic agonist) or through electrical field stimulation (EFS) to elicit nerve-mediated contractions.

  • Application of this compound: Once stable contractions are achieved, add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1 nM to 10 µM).

  • Data Recording and Analysis: Record the isometric tension continuously. Analyze the data to determine the inhibitory effect of this compound on the amplitude and frequency of bladder strip contractions. Calculate the IC50 value.

In Vivo Cystometry in a Rodent Model of Overactive Bladder

This protocol evaluates the effect of this compound on bladder function in a live animal model of OAB, often induced by cyclophosphamide (CYP).[6]

Cystometry_Workflow In Vivo Cystometry Workflow Start Start Induce_OAB Induce OAB (e.g., Cyclophosphamide) Start->Induce_OAB Anesthetize_Animal Anesthetize Animal Induce_OAB->Anesthetize_Animal Implant_Catheter Implant Bladder Catheter Anesthetize_Animal->Implant_Catheter Administer_this compound Administer this compound (e.g., i.v., i.p.) Implant_Catheter->Administer_this compound Infuse_Saline Infuse Saline into Bladder Administer_this compound->Infuse_Saline Record_Pressure Record Intravesical Pressure Infuse_Saline->Record_Pressure Measure_Voiding Measure Voided Volume Record_Pressure->Measure_Voiding Analyze_Parameters Analyze Cystometric Parameters Measure_Voiding->Analyze_Parameters End End Analyze_Parameters->End

Caption: Workflow for in vivo cystometry in a rodent model of OAB.

Methodology:

  • Animal Model: Induce bladder overactivity in rats or mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg).[6]

  • Surgical Preparation: Anesthetize the animal and implant a catheter into the bladder dome, which is then externalized at the nape of the neck.[7]

  • Cystometric Recordings: Allow the animal to recover from surgery. On the day of the experiment, place the conscious, unrestrained animal in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.[8]

  • Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses.

  • Data Acquisition: Infuse saline into the bladder at a constant rate (e.g., 10 ml/hr for rats) and continuously record intravesical pressure. Simultaneously, measure the voided volume using a balance placed under the metabolic cage.[9]

  • Data Analysis: Analyze the cystometrograms to determine key parameters such as bladder capacity, voiding pressure, intercontraction interval, and the frequency of non-voiding contractions. Compare these parameters between vehicle- and this compound-treated groups.

Electrophysiological Recording of Bladder Afferent Nerve Activity

This experiment directly measures the effect of this compound on the electrical activity of sensory nerves innervating the bladder.

Methodology:

  • Surgical Preparation: Anesthetize a rat and dissect the pelvic nerve. Isolate a single afferent nerve fiber or a small bundle of fibers innervating the bladder.[10]

  • Recording Setup: Place the nerve fiber(s) on a recording electrode to measure action potentials.

  • Bladder Distension: Fill the bladder with saline in a graded manner to stimulate mechanosensitive afferent fibers.

  • Drug Application: Apply this compound directly to the bladder or administer it systemically.

  • Data Acquisition and Analysis: Record the firing frequency of the afferent nerves in response to bladder distension before and after the application of this compound. Analyze the data to determine if the compound reduces nerve activity.[10]

Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This assay visualizes the effect of this compound on the activity of sensory neurons that innervate the bladder at the level of the cell body.

Methodology:

  • Neuron Labeling and Isolation: Retrogradely label bladder-innervating DRG neurons by injecting a fluorescent tracer into the bladder wall of a rat. After a few days, dissect the lumbosacral (L6-S1) DRGs and dissociate the neurons for cell culture.[11]

  • Calcium Indicator Loading: Load the cultured DRG neurons with a calcium-sensitive dye such as Fura-2 AM.[11]

  • Stimulation: Stimulate the neurons with a TRPM8 agonist (e.g., menthol or icilin) or with a depolarizing stimulus (e.g., high potassium solution) to induce calcium influx.

  • Application of this compound: Perfuse the cells with this compound prior to and during stimulation.

  • Image Acquisition and Analysis: Use fluorescence microscopy to measure the changes in intracellular calcium concentration in the labeled bladder afferent neurons. Analyze the data to determine if this compound inhibits the stimulus-induced calcium response.[12]

References

Application Notes and Protocols for PF-05105679 in Cold Pressor Test-Induced Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a key receptor responsible for the sensation of cold and is implicated in various pain pathways.[1][3] As a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents, its inhibition presents a therapeutic target for cold-induced pain conditions.[3][4][5] Clinical studies have demonstrated the efficacy of this compound in inducing analgesia in the cold pressor test, a common experimental model for assessing pain responses in humans.[4] At therapeutic doses, this compound has shown analgesic effects comparable to oxycodone without causing significant changes in core body temperature.[4][6][7]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cold pressor test-induced analgesia studies.

Mechanism of Action

This compound functions by selectively blocking the TRPM8 ion channel, which is predominantly expressed in primary sensory neurons.[1] In the cold pressor test, the immersion of a limb in cold water activates TRPM8 channels, leading to the perception of pain. By antagonizing these channels, this compound prevents the influx of cations and subsequent neuronal signaling, thereby reducing the sensation of cold-induced pain.

cluster_Neuron Sensory Neuron Cold Stimulus Cold Stimulus TRPM8 TRPM8 Cold Stimulus->TRPM8 Activates Cation Influx Cation Influx TRPM8->Cation Influx Allows This compound This compound This compound->TRPM8 Blocks Pain Signal Pain Signal Cation Influx->Pain Signal Initiates cluster_Workflow Experimental Workflow Participant_Screening Participant Screening & Consent Baseline_CPT Baseline Cold Pressor Test (Pain Threshold & Tolerance) Participant_Screening->Baseline_CPT Drug_Administration Drug Administration (this compound, Placebo, or Oxycodone) Baseline_CPT->Drug_Administration Post_Dose_CPT Post-Dose Cold Pressor Tests (e.g., 1.5h, 3h) Drug_Administration->Post_Dose_CPT Data_Analysis Data Analysis (Comparison of Pain Metrics) Post_Dose_CPT->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for PF-05105679, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] This document includes summaries of pharmacokinetic data, detailed experimental protocols for common administration routes, and a diagram of the relevant signaling pathway.

Overview of this compound

This compound is an orally active small molecule that selectively blocks the TRPM8 channel, which is a key sensor for cold temperatures.[1][2] Due to its role in cold sensation and pain, TRPM8 is a target for developing analgesics for conditions involving cold-induced pain.[3][4] Preclinical and clinical studies have demonstrated the efficacy of this compound in models of cold-related pain.[3][5] It has been shown to reduce core body temperature in small mammals, though this effect was not observed in humans at therapeutic doses.[1][5][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound observed in various species across different administration routes. This data is crucial for designing in vivo experiments and for the cross-species translation of pharmacokinetic and pharmacodynamic relationships.[6]

SpeciesAdministration RouteDoseT½ (hours)CL (mL/min/kg)Vss (L/kg)BioavailabilityNotes
RatIntravenous (IV)2 mg/kg3.619.86.2N/A[2]
RatOral Gavage (PO)20 mg/kg3.619.86.2Essentially complete oral absorption predicted.[3]Reduced core body temperature at concentrations >1219 nM.[5]
DogIntravenous (IV)0.2 mg/kg3.9317.4N/A[2]
DogOral Gavage (PO)20 mg/kg3.9317.4Essentially complete oral absorption predicted.[3][2]
HumanOral600 mg & 900 mg----Achieved unbound plasma concentrations greater than the IC50.[5] Efficacious in a cold pressor test.[3][5]

T½: Half-life, CL: Clearance, Vss: Volume of distribution at steady state.

Signaling Pathway of TRPM8 Antagonism

This compound exerts its pharmacological effect by blocking the TRPM8 ion channel, which is predominantly expressed in sensory neurons.[7][8] Under normal physiological conditions, stimuli such as cold temperatures or cooling agents like menthol activate TRPM8, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as a cold sensation. By blocking this channel, this compound prevents ion influx, thereby inhibiting the signaling cascade and reducing the sensation of cold and associated pain.

TRPM8_Signaling_Pathway cluster_stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular cluster_cns Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Cations Cation Influx (Ca²⁺, Na⁺) TRPM8->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Sensation Sensation of Cold / Pain ActionPotential->Sensation Signal to CNS PF05105679 This compound PF05105679->TRPM8 Blocks Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimation->Group_Allocation Formulation_Prep Formulation Preparation Group_Allocation->Formulation_Prep Compound_Admin Compound Administration (e.g., Oral Gavage) Formulation_Prep->Compound_Admin Baseline_Testing Baseline Behavioral Testing (e.g., Cold Plate Test) Baseline_Testing->Compound_Admin Post_Dose_Testing Post-Dose Behavioral Testing (at various time points) Compound_Admin->Post_Dose_Testing PK_Sampling Pharmacokinetic Sampling (Optional: Blood Collection) Compound_Admin->PK_Sampling Optional Data_Collection Data Collection (e.g., Latency to response) Post_Dose_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis PK_Sampling->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for Measuring the Efficacy of PF-05105679 in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a key sensor for cold temperatures and is implicated in the pathophysiology of cold-related pain.[2][3] As such, this compound has been investigated as a potential analgesic for conditions involving cold allodynia and hyperalgesia.[3][4] These application notes provide detailed protocols for preclinical and clinical models used to assess the efficacy of this compound in modulating pain responses.

Mechanism of Action: TRPM8 Antagonism

This compound exerts its pharmacological effects by blocking the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of primary sensory neurons.[1][2] Under normal physiological conditions, TRPM8 is activated by cold temperatures (below 28°C) and cooling agents like menthol, leading to an influx of Ca²⁺ and Na⁺ ions. This influx depolarizes the neuron and generates action potentials that are transmitted to the central nervous system, resulting in the sensation of cold. In pathological pain states, TRPM8 channels can become sensitized, contributing to cold hypersensitivity. By antagonizing TRPM8, this compound inhibits this ion influx, thereby dampening the signaling of cold-induced pain.[5]

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Cold Temperatures Cold Temperatures TRPM8 TRPM8 Channel Cold Temperatures->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Sensitizes Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF05105679 This compound PF05105679->TRPM8 Blocks Cold_Pressor_Test_Workflow cluster_setup Setup cluster_dosing Dosing cluster_testing Pain Induction and Measurement cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers Baseline_Pain Establish Baseline Pain Threshold/Tolerance Subject_Recruitment->Baseline_Pain Drug_Administration Administer this compound (e.g., 900 mg, oral) or Placebo Baseline_Pain->Drug_Administration Hand_Immersion Immerse Non-dominant Hand in Cold Water (1-2°C) for up to 3-6 minutes Drug_Administration->Hand_Immersion Post-dose Pain_Rating Record Pain Intensity (e.g., using a Visual Analog Scale - VAS) Hand_Immersion->Pain_Rating Pain_Tolerance Measure Time to Withdrawal Hand_Immersion->Pain_Tolerance Compare_Pain_Scores Compare Pain Scores and Tolerance between Drug and Placebo Groups Pain_Rating->Compare_Pain_Scores Pain_Tolerance->Compare_Pain_Scores CCI_Model_Workflow cluster_surgery Surgical Procedure cluster_recovery Post-operative Recovery & Pain Development cluster_testing Behavioral Testing for Cold Allodynia cluster_analysis Data Analysis Anesthesia Anesthetize Rat Sciatic_Exposure Expose Sciatic Nerve Anesthesia->Sciatic_Exposure Ligation Loosely Tie 4 Ligatures around the Nerve Sciatic_Exposure->Ligation Closure Close Wound Ligation->Closure Recovery Allow Animal to Recover (approx. 7 days) Closure->Recovery Pain_Development Development of Neuropathic Pain Recovery->Pain_Development Drug_Administration Administer this compound or Vehicle Pain_Development->Drug_Administration Cold_Plate_Test Place Rat on a Cold Plate (e.g., 4°C) Drug_Administration->Cold_Plate_Test Measure_Response Record Paw Withdrawal Latency or Number of Lifts Cold_Plate_Test->Measure_Response Compare_Responses Compare Paw Withdrawal Responses between Drug and Vehicle Groups Measure_Response->Compare_Responses Bladder_Contractility_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_testing Contraction Induction and Measurement cluster_analysis Data Analysis Euthanasia Euthanize Guinea Pig Bladder_Excision Excise Urinary Bladder Euthanasia->Bladder_Excision Strip_Preparation Prepare Bladder Strips (~2x8 mm) Bladder_Excision->Strip_Preparation Mount_Strips Mount Strips in Organ Bath with Krebs Solution (37°C) Strip_Preparation->Mount_Strips Equilibration Equilibrate under Tension Mount_Strips->Equilibration Add_PF05105679 Add this compound at various concentrations Equilibration->Add_PF05105679 Induce_Contraction Induce Contraction with Cold Saline or Menthol Add_PF05105679->Induce_Contraction Pre-incubation Record_Tension Record Isometric Tension Induce_Contraction->Record_Tension Calculate_Inhibition Calculate Percent Inhibition of Contraction and IC₅₀ Record_Tension->Calculate_Inhibition

References

Application Notes and Protocols for PF-05105679 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel primarily expressed in sensory neurons.[2][3] It is activated by cold temperatures (below 28°C) and cooling compounds like menthol.[4] Due to its critical role in cold sensation, TRPM8 has emerged as a significant target for investigating and potentially treating conditions such as cold-induced pain, neuropathic pain, and bladder overactivity.[4][5] this compound serves as a valuable chemical probe to explore the physiological and pathological roles of the TRPM8 channel in various neuroscience research applications.[4]

Mechanism of Action

This compound functions by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations like Ca²⁺ and Na⁺ that occurs upon channel activation by cold or chemical agonists.[3] This inhibition prevents the depolarization of sensory neurons, blocking the transmission of cold-related signals to the central nervous system.[3] The compound exhibits high selectivity for TRPM8, with over 100-fold greater potency against TRPM8 compared to other related TRP channels like TRPV1 and TRPA1, making it a precise tool for isolating TRPM8-mediated effects.[2][6]

cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_compound Antagonist cluster_response Cellular Response TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Mediates Cold Cold (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates PF05105679 This compound PF05105679->TRPM8 Blocks Depolarization Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential ColdSensation Cold Sensation / Pain ActionPotential->ColdSensation A Prepare TRPM8-expressing HEK293 Cells B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Current (External Solution) B->C D Apply TRPM8 Agonist (e.g., Menthol) C->D E Record Maximal Inward Current D->E F Co-apply Agonist + This compound (Varying Conc.) E->F G Record Inhibited Current F->G H Washout G->H I Analyze Data & Calculate IC₅₀ G->I H->D Repeat for next conc. cluster_logic Logical Cascade of this compound Action A This compound Administration B TRPM8 Channel Blockade A->B C Reduced Neuronal Firing in Cold-Sensitive Neurons B->C D Decreased Sensation of Cold Pain C->D F Potential for Thermoregulatory Effects (Hypothermia) C->F E Alleviation of Cold Allodynia/ Hyperalgesia D->E

References

Troubleshooting & Optimization

PF-05105679 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-05105679. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and use of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for initial stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][] this compound is soluble in DMSO at concentrations up to 125 mg/mL (291.75 mM), though concentrations of 10 mg/mL are also frequently cited for achieving a clear solution.[][3] Ethanol is another viable option, with solubility reported up to 100 mM.[1]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly decrease the solubility of this compound.[3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Apply Sonication: Gentle sonication can aid in the dissolution of the compound.[4] Be careful not to overheat the solution during this process.

  • Gentle Warming: In some cases, gentle warming of the solution can help. However, be cautious about the stability of the compound at elevated temperatures.

Q3: My this compound precipitates when I dilute my DMSO stock solution in aqueous media for in vitro assays. How can I prevent this?

A3: This is a common issue due to the poor aqueous solubility of this compound. To prevent precipitation, ensure that the final concentration of DMSO in your aqueous buffer or cell culture medium is kept as low as possible, typically below 0.5%, while still maintaining the desired final concentration of this compound. It is crucial to add the DMSO stock solution to the aqueous medium with vigorous vortexing or stirring to ensure rapid and uniform distribution.

Q4: What are the recommended formulations for in vivo studies with this compound?

A4: Due to its low aqueous solubility, specific vehicle formulations are required for in vivo administration. Several protocols have been successfully used to achieve clear solutions for oral gavage or other routes of administration.[4] These typically involve a combination of solvents and surfactants. Please refer to the detailed protocols in the "Experimental Protocols" section below.

Q5: What is the stability of this compound in solution?

A5: When stored in a solvent, it is recommended to keep the solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[4] For long-term storage, it is best to store the compound as a solid powder at -20°C for up to 3 years.[4]

Data Presentation: Solubility Summary

The following table summarizes the known solubility of this compound in various solvents and formulations.

Solvent/VehicleConcentrationAppearanceSource(s)
DMSO≤ 125 mg/mL (291.75 mM)Clear Solution[3]
DMSO10 mg/mLClear Solution[]
DMSOup to 100 mMSoluble[1]
Ethanolup to 100 mMSoluble[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.85 mM)Clear Solution[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.85 mM)Clear Solution[4]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.85 mM)Clear Solution[4]

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vivo experiments.[4]

Protocol 1: PEG300/Tween-80 Formulation

  • Start with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final solution, take 100 μL of the DMSO stock solution.

  • Add 400 μL of PEG300 and mix thoroughly until the solution is uniform.

  • Add 50 μL of Tween-80 and continue to mix until a homogenous solution is achieved.

  • Finally, add 450 μL of saline to bring the total volume to 1 mL and mix well.

Protocol 2: SBE-β-CD Formulation

  • Begin with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.

  • To make 1 mL of the final formulation, add 100 μL of the DMSO stock solution to 900 μL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear and uniform.

Protocol 3: Corn Oil Formulation

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final suspension, add 100 μL of the DMSO stock solution to 900 μL of corn oil.

  • Mix vigorously until a uniform suspension is achieved. Note that this formulation may be a suspension rather than a clear solution.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_0 Solubilization Workflow start Start: this compound Powder exp_type Select Experiment Type start->exp_type invitro In Vitro Assay exp_type->invitro In Vitro invivo In Vivo Study exp_type->invivo In Vivo dmso_stock Prepare DMSO Stock (e.g., 10-100 mM) invitro->dmso_stock formulate Choose In Vivo Formulation invivo->formulate dilute Dilute in Aqueous Buffer (Final DMSO < 0.5%) dmso_stock->dilute end Experiment Ready dilute->end peg_tween PEG300/Tween-80 formulate->peg_tween Aqueous-based sbe_cd SBE-β-CD formulate->sbe_cd Cyclodextrin-based corn_oil Corn Oil formulate->corn_oil Oil-based peg_tween->end sbe_cd->end corn_oil->end

Caption: Decision workflow for selecting a suitable solvent or formulation for this compound.

TRPM8 Signaling Pathway Overview

Caption: Simplified diagram of the TRPM8 signaling pathway and the inhibitory action of this compound.

References

Off-target effects of PF-05105679 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-05105679 in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in core body temperature in our animal models after administration of this compound. What could be the cause?

A1: this compound, a potent and selective TRPM8 antagonist, has been shown to lower core body temperature in small mammals.[1] This effect is considered an on-target consequence of TRPM8 inhibition, as this channel plays a role in thermoregulation.[2][3] The extent of this temperature reduction can be influenced by the species, dose, and ambient temperature. In human trials, at normal dosage ranges, this effect was not observed.[1]

Troubleshooting Steps:

  • Verify Dosage and Concentration: Ensure the correct dose is being administered and that the stock solution concentration is accurate.

  • Monitor Ambient Temperature: Maintain a consistent and controlled ambient temperature for your animal housing, as fluctuations can impact the thermoregulatory effects of the compound.

  • Consider Species Differences: Be aware that the effect on core body temperature is more pronounced in smaller animals.[4]

Q2: Our in vitro calcium flux assays are showing inconsistent or paradoxical results when using this compound. What are the potential reasons for this?

A2: Inconsistent results in calcium flux assays can arise from several factors, including off-target effects, experimental artifacts, or issues with the cell line. While this compound is highly selective for TRPM8, it's essential to rule out other possibilities.[5][]

Troubleshooting Steps:

  • Assess for Off-Target Effects: Although this compound has a clean off-target profile, consider pre-incubating your cells with antagonists for other TRP channels (e.g., TRPV1, TRPA1) or other known ion channels in your cell model to see if the paradoxical effect is blocked.

  • Evaluate Compound Aggregation: At high concentrations, small molecules can form aggregates that may cause non-specific cellular responses. Visually inspect your compound solutions and consider using dynamic light scattering (DLS) to check for aggregates.

  • Cell Line Validation: Confirm the identity of your cell line using short tandem repeat (STR) profiling and verify the expression level of TRPM8.

  • Control for Assay Artifacts: Common artifacts in FLIPR assays include fluorescence quenching by the compound, autofluorescence, and cell plate edge effects. Running appropriate controls, such as vehicle-only and dye-only wells, can help identify these issues.

Q3: We have observed a "hot sensation" or hyperthermic-like response in our cellular or animal models, which seems counterintuitive for a TRPM8 antagonist. How can this be explained?

A3: The sensation of heat reported in human clinical trials with this compound is considered a paradoxical, on-target effect of TRPM8 antagonism.[2] While the precise mechanism is still under investigation, it is thought to be related to the complex interplay between cold-sensing (TRPM8) and heat-sensing (e.g., TRPV1) neurons. Blockade of TRPM8 may disrupt the normal balance of thermosensory input, leading to a misinterpretation of thermal signals by the central nervous system, a phenomenon known as paradoxical heat sensation. It is less likely to be a direct off-target activation of a heat-sensing channel like TRPV1, given the high selectivity of this compound.[5][]

Quantitative Data Summary

The following tables summarize the in vitro selectivity and potency of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesIC50 (nM)
TRPM8Calcium Mobilization (FLIPR)Human103[]

Table 2: Off-Target Selectivity Profile of this compound

Target FamilyScreening PanelNumber of TargetsResults
VariousCEREP Ligand Profile Screen90No significant inhibition (>36%) at 10 µM
GPCRGPCR ScanNot SpecifiedOne hit: GABA/PBR (Ki = 1022.12 nM)
KinaseKinase PanelNot SpecifiedClean at 1 µM
Ion ChannelsMillipore Ion Channel CardiacProfiler PanelNot SpecifiedClean at 10 µM
TRP ChannelsCa2+ Mobilization & Patch ClampHuman>100-fold selective over TRPV1 and TRPA1

Experimental Protocols

FLIPR-Based Calcium Mobilization Assay for TRPM8 Antagonism

This protocol is designed to assess the inhibitory activity of this compound on TRPM8 channels using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • This compound

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed HEK293-hTRPM8 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Place the plate in the FLIPR instrument.

    • Record baseline fluorescence for a short period.

    • Add the TRPM8 agonist at a predetermined EC80 concentration.

    • Continue recording the fluorescence signal to measure the calcium response.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8

This protocol allows for the direct measurement of TRPM8 channel currents and their inhibition by this compound.

Materials:

  • HEK293 cells expressing hTRPM8

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

  • TRPM8 agonist (e.g., Menthol)

  • This compound

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit baseline currents.

    • Perfuse the cell with the external solution containing a TRPM8 agonist to activate the channel.

    • Once a stable agonist-induced current is achieved, co-apply this compound with the agonist.

    • Record the inhibition of the TRPM8 current.

  • Data Analysis: Measure the current amplitude before and after the application of this compound to determine the percentage of inhibition.

Mandatory Visualizations

experimental_workflow cluster_calcium_assay FLIPR Calcium Mobilization Assay cluster_patch_clamp Patch-Clamp Electrophysiology cell_plating Cell Plating dye_loading Dye Loading cell_plating->dye_loading compound_addition Compound Addition dye_loading->compound_addition agonist_stimulation Agonist Stimulation compound_addition->agonist_stimulation data_acquisition Data Acquisition agonist_stimulation->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis cell_prep Cell Preparation pipette_prep Pipette Preparation cell_prep->pipette_prep whole_cell Whole-Cell Configuration pipette_prep->whole_cell agonist_app Agonist Application whole_cell->agonist_app compound_app Compound Application agonist_app->compound_app current_rec Current Recording compound_app->current_rec

Caption: Experimental workflows for assessing this compound activity.

signaling_pathway cluster_trpm8 TRPM8 Channel Modulation Menthol Menthol / Cold TRPM8 TRPM8 Channel Menthol->TRPM8 Activates PF05105679 This compound PF05105679->TRPM8 Inhibits Ca_influx Ca2+ Influx TRPM8->Ca_influx Cellular_Response Cellular Response (e.g., Sensation of Cold) Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of TRPM8 modulation.

troubleshooting_logic start Unexpected Experimental Result check_dose Verify Compound Concentration and Dose start->check_dose check_artifacts Evaluate Assay for Artifacts (e.g., fluorescence quenching) start->check_artifacts check_off_target Assess for Off-Target Effects start->check_off_target check_on_target Consider On-Target Paradoxical Effects start->check_on_target resolution Identify Source of Anomaly check_dose->resolution check_artifacts->resolution check_off_target->resolution check_on_target->resolution

Caption: Logical troubleshooting workflow for unexpected results.

References

Technical Support Center: Interpreting Unexpected Results with PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective TRPM8 antagonist, PF-05105679. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

Issue 1: Unexpected "Hot" Sensation or Hyperthermia in In Vivo Models

Question: My in vivo experiment with this compound is showing an unexpected increase in temperature or behaviors indicative of a heat sensation, even though it's a TRPM8 (cold sensor) antagonist. Why is this happening and what can I do?

Answer: This paradoxical heat sensation is the most significant unexpected finding reported in human clinical trials with this compound and other TRPM8 antagonists.[1][2][3][4][5] While the exact mechanism is still under investigation, several hypotheses exist:

  • Central Thermoregulatory Disruption: TRPM8 channels are involved in the tonic regulation of body temperature.[3] Antagonizing these channels may disrupt the normal balance of cold and warm signaling in the central nervous system, leading to a compensatory heat-dissipating response that is perceived as warmth.

  • Off-Target Effects: Although this compound is highly selective for TRPM8, the possibility of off-target effects at high concentrations cannot be entirely ruled out without comprehensive screening against a wide range of receptors and ion channels.

  • TRPV1 Crosstalk: There is evidence of functional interaction between TRPM8 and TRPV1 (the primary heat and capsaicin receptor). Blockade of TRPM8 might lead to a sensitization or activation of TRPV1-expressing neurons, resulting in a sensation of heat.

Troubleshooting Steps:

  • Dose-Response Analysis: Carefully perform a dose-response study to determine if the heating effect is dose-dependent. It was observed in clinical trials that the incidence of this adverse event increased with the dose.[6]

  • Control for Off-Target Effects: If possible, use another structurally distinct TRPM8 antagonist to see if the same effect is observed. This can help differentiate between a class effect of TRPM8 antagonism and a specific off-target effect of this compound.

  • Investigate TRPV1 Involvement: In your experimental model, consider co-administering a selective TRPV1 antagonist to see if the heat sensation is attenuated. This can provide evidence for or against the involvement of TRPV1.

  • Monitor Core Body Temperature: In animal models, continuously monitor core body temperature to distinguish between a subjective sensation of heat and a genuine change in core body temperature. In preclinical studies with this compound, a decrease in core body temperature was observed in smaller animals, an effect that was not significant in humans at the doses tested.[1][3]

Issue 2: Variability in Efficacy in Cold-Pain Models

Question: I am observing inconsistent results with this compound in my cold-p -pain model. What could be the cause?

Answer: Variability in efficacy can stem from several factors related to the experimental protocol and the compound's properties.

Troubleshooting Steps:

  • Pharmacokinetics: Ensure that the dosing regimen and route of administration are appropriate for the species being studied to achieve adequate plasma concentrations. Refer to the pharmacokinetic data in Table 2 for guidance. The compound has a relatively short half-life in humans, which could contribute to variable efficacy if the timing of the pain assessment is not optimal.[1]

  • Experimental Model: The choice of cold-pain model is critical. The cold pressor test has been the primary model showing efficacy in humans.[1][6] Ensure your model is robust and validated.

  • Compound Stability and Formulation: Verify the stability of your this compound stock solution and the appropriateness of the vehicle used for administration. Poor solubility or degradation can lead to inconsistent dosing.

  • Assay Timing: The timing of the behavioral or physiological measurements relative to compound administration is crucial. Peak plasma concentrations and efficacy may have a narrow window.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[7] TRPM8 is a non-selective cation channel that is activated by cold temperatures (<28°C) and cooling agents like menthol. By blocking TRPM8, this compound inhibits the signaling of cold stimuli.

Q2: What are the key in vitro and in vivo parameters of this compound?

A2: Key parameters are summarized in the tables below.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpeciesAssay
IC50 103 nMHumanFLIPR
Selectivity >100-fold vs. TRPV1, TRPA1HumanVarious

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesDose (mg/kg)RouteT1/2 (h)CL (mL/min/kg)Vss (L/kg)
Rat 2, 20Oral3.619.86.2
Dog 0.2IV3.9317.4
Dog 20Oral---

Q3: What were the main findings from the human clinical trials with this compound?

A3: The primary clinical trial (NCT01393652) was a Phase 1 study in healthy volunteers. The key findings were:

  • Efficacy: this compound demonstrated efficacy in reducing pain in the cold pressor test, with the 900 mg dose being comparable to 20 mg of oxycodone.[1][6]

  • Adverse Events: The most significant and dose-limiting adverse event was a sensation of heat, described as a "hot feeling," predominantly in the mouth, face, and upper body.[1][6] At 600 mg, 23% of volunteers reported this, increasing to 36% at the 900 mg dose.[6] In two volunteers, this sensation was intolerable.[6]

  • Thermoregulation: Unlike in smaller animals, this compound did not cause a significant change in core body temperature in humans at the doses tested.[1][3]

Table 3: Human Clinical Trial Data for this compound (NCT01393652)

DoseEfficacy (vs. Placebo)"Hot Feeling" IncidenceEffect on Core Body Temp.
600 mg Significant pain reduction23%No significant change
900 mg Comparable to 20mg oxycodone36%No significant change

Q4: What is the proposed mechanism for the paradoxical "hot feeling" caused by this compound?

A4: The exact mechanism is not fully understood, but it is likely an on-target effect related to the disruption of normal thermosensation. The leading hypothesis involves the complex interplay between cold and warm sensing neurons. By blocking the primary cold-sensing channel (TRPM8), the balance of sensory input may be shifted, leading to a misinterpretation of thermal information by the central nervous system, resulting in a sensation of warmth or heat. There is also speculation about a potential indirect activation or sensitization of the heat-sensing TRPV1 channel, though direct off-target activity on TRPV1 appears unlikely given the high selectivity of this compound.

Experimental Protocols

Calcium Influx Assay for TRPM8 Antagonism

This protocol is a general guideline for assessing the antagonist activity of this compound on TRPM8 channels using a calcium-sensitive fluorescent dye.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human TRPM8 in appropriate media.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological salt solution (e.g., HBSS).

    • Remove the culture medium and wash the cells with the salt solution.

    • Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the salt solution.

    • Wash the cells to remove excess dye and add the this compound dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • TRPM8 Activation and Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading.

    • Add a TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the vehicle control.

    • Generate a dose-response curve and calculate the IC50 value for this compound.

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a general workflow for characterizing the effect of this compound on TRPM8 channel currents.

  • Cell Preparation: Use cells expressing TRPM8, either from primary neuronal cultures or a heterologous expression system.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.

  • Recording Setup:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a TRPM8 agonist (e.g., menthol) via a perfusion system to elicit an inward current.

    • Once a stable baseline current is established, co-apply this compound at various concentrations with the agonist.

    • Record the resulting changes in current amplitude.

  • Data Analysis:

    • Measure the peak inward current in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Construct a dose-response curve and determine the IC50.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates PF05105679 PF05105679 PF05105679->TRPM8 Inhibits Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential (in neurons) Depolarization->AP Sensation Sensation of Cold AP->Sensation

Caption: Simplified signaling pathway of TRPM8 activation and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_clinical Clinical Trials cell_culture Cell Culture (TRPM8 expressing) calcium_assay Calcium Influx Assay cell_culture->calcium_assay patch_clamp Patch Clamp Electrophysiology cell_culture->patch_clamp ic50 Determine IC50 & Selectivity calcium_assay->ic50 patch_clamp->ic50 animal_model Animal Model Selection (e.g., Rat, Guinea Pig) ic50->animal_model dosing This compound Administration animal_model->dosing cold_pain Cold Pain Model (e.g., Cold Pressor Test) dosing->cold_pain thermo Thermoregulation Studies dosing->thermo efficacy Assess Efficacy cold_pain->efficacy adverse Monitor for Adverse Effects (e.g., Heat Sensation) thermo->adverse phase1 Phase 1 Clinical Trial (NCT01393652) efficacy->phase1 adverse->phase1 human_efficacy Assess Efficacy in Humans phase1->human_efficacy human_safety Assess Safety & Tolerability phase1->human_safety unexpected Identify Unexpected Results ('Hot Feeling') human_safety->unexpected

Caption: General experimental workflow for the evaluation of this compound.

References

How to mitigate PF-05105679-induced hot sensation in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TRPM8 antagonist, PF-05105679. The information provided is intended to assist in mitigating the compound-induced hot sensation observed in vivo.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound, with a focus on the characteristic hot sensation.

Issue/Observation Potential Cause Recommended Action/Troubleshooting Step
Subject exhibits signs of localized hot sensation (e.g., increased grooming of face and upper body, aversion to treated areas). On-target effect of TRPM8 antagonism leading to paradoxical heat sensation.1. Dose-Response Analysis: Determine the minimal effective dose that achieves the desired therapeutic effect with tolerable side effects. 2. Route of Administration: Consider local or topical administration to restrict the compound's effect to the target area and minimize systemic exposure. 3. Acclimation/Tachyphylaxis Study: Investigate if repeated, intermittent dosing leads to a reduction in the hot sensation over time, as has been observed with side effects of other TRP channel modulators.
Observed hyperthermia (increase in core body temperature) alongside hot sensation. While this compound is reported to be selective, off-target effects on other thermoregulatory channels (e.g., TRPV1) at higher concentrations cannot be entirely ruled out. The hot sensation itself may also trigger a physiological response that slightly elevates core temperature.1. Confirm Selectivity: In in vitro assays, re-confirm the selectivity of your batch of this compound against other TRP channels, particularly TRPV1. 2. Core Body Temperature Monitoring: Continuously monitor core body temperature using telemetry or rectal probes to quantify the hyperthermic effect. 3. Co-administration with TRPV1 Antagonist (Exploratory): As an experimental approach, consider co-administration with a selective TRPV1 antagonist to investigate the potential involvement of TRPV1 in the hyperthermic response. This should be done with caution and appropriate control groups.
Variability in the intensity of hot sensation between subjects. Biological variability, including differences in TRPM8 expression levels or downstream signaling pathways.1. Subject Stratification: If possible, stratify subjects based on baseline thermal sensitivity or other relevant biomarkers. 2. Increase Sample Size: Ensure an adequate sample size to account for inter-individual variability. 3. Controlled Environment: Maintain a consistent and controlled ambient temperature and humidity during experiments, as these factors can influence thermoregulation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the hot sensation induced by this compound?

A1: The hot sensation is believed to be a "paradoxical heat sensation" (PHS).[1][2] this compound is a selective antagonist of TRPM8, the primary cold and menthol receptor.[3][4][5] By blocking the normal sensation of cold transmitted by myelinated A-delta fibers, it is hypothesized that the activity of unmyelinated C-fibers, which can signal warmth, becomes unmasked or misinterpreted by the central nervous system, leading to a sensation of heat in the absence of a hot stimulus.[2] While this compound is highly selective for TRPM8 over other TRP channels like TRPV1 (a heat sensor), the complex interplay between different thermosensory neurons is thought to contribute to this paradoxical effect.[4][5] Clinical trials with this compound were discontinued due to this non-tolerated hot sensation.[6][7][8]

Q2: Are there any established methods to prevent or mitigate this hot sensation in vivo?

A2: Currently, there are no clinically validated and established methods to completely prevent the hot sensation induced by this compound. However, researchers can explore several preclinical mitigation strategies:

  • Dose Optimization: Titrating the dose to the lowest effective level may reduce the intensity of the side effect.

  • Local Administration: Applying this compound topically or through localized injection can limit systemic exposure and potentially confine the therapeutic effect to the desired area, thereby reducing widespread hot sensations.

  • Pharmacological Approaches (Experimental): Investigating co-administration with other compounds that modulate thermosensation could be a research avenue. For instance, exploring the effects of agents that modulate C-fiber activity might offer insights. However, this is purely exploratory and requires careful experimental design.

Q3: How can I quantitatively measure the hot sensation in my animal models?

A3: Quantifying a subjective sensation like "hot flashes" in animal models can be challenging. Here are some established behavioral and physiological endpoints:

  • Behavioral Observation: Record and score behaviors such as increased grooming of the face, head, and upper torso, and avoidance of the site of administration if applied locally.

  • Tail Skin Temperature (TST) Measurement: In rodents, TST is a well-established indicator of heat dissipation and can be used as a proxy for hot flashes. An increase in TST is indicative of a vasomotor response similar to a hot flash. This can be measured using infrared thermography or surface probes.

  • Core Body Temperature Monitoring: While distinct from the localized sensation, monitoring core body temperature via telemetry implants can provide data on systemic thermoregulatory effects.[2]

  • Conditioned Place Aversion/Preference: This behavioral test can be used to assess the aversive nature of the sensation induced by the compound.

Q4: What are the key parameters of this compound I should be aware of for my experiments?

A4: Here is a summary of key in vitro and in vivo parameters for this compound:

ParameterValueSpeciesReference
TRPM8 IC50 103 nMHuman[4][5]
Selectivity >100-fold over a range of receptors and ion channels, including TRPV1 and TRPA1.Not specified[4][5]
Clinical Dose (Cold Pressor Test) 900 mg (single dose)Human[1]
Observed Side Effect Non-tolerated hot sensation (mouth, face, upper body, arms, hands)Human[1][9]
Effect on Core Body Temperature No significant change at efficacious doses in humans.Human[1][2]
Effect on Core Body Temperature Reduction in a manner inversely related to body weight.Animals (species not specified)[2]

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound-Induced Paradoxical Heat Sensation

Paradoxical_Heat_Sensation_Pathway cluster_0 Peripheral Sensory Neuron Terminal cluster_1 Central Nervous System (Spinal Cord/Brain) PF05105679 This compound TRPM8 TRPM8 Channel (on Aδ-fiber) PF05105679->TRPM8 Antagonizes NormalColdSensation Normal Cold Sensation TRPM8->NormalColdSensation Transmits Signal BlockedColdSignal Blocked Cold Signal TRPM8->BlockedColdSignal ColdStimulus Cold Stimulus ColdStimulus->TRPM8 Activates CNS_Processing Sensory Processing BlockedColdSignal->CNS_Processing Absence of Cold Input UnmaskedWarmSignal Unmasked/Paradoxical Warm Signal (from C-fiber) UnmaskedWarmSignal->CNS_Processing Dominant Warm Input PerceivedHotSensation Perceived Hot Sensation CNS_Processing->PerceivedHotSensation Interpretation

Caption: Hypothesized pathway of paradoxical heat sensation.

Experimental Workflow for Investigating Mitigation Strategies

Mitigation_Strategy_Workflow cluster_0 Phase 1: Characterization of Hot Sensation cluster_1 Phase 2: Testing Mitigation Strategies cluster_2 Phase 3: Data Analysis and Conclusion A Administer this compound (Dose-Escalation) B Behavioral Scoring (e.g., grooming) A->B C Physiological Monitoring (Tail Skin & Core Temp.) A->C D Establish Dose-Response for Hot Sensation B->D C->D E Select Effective Dose from Phase 1 F Test Mitigation Strategies: 1. Route of Administration (e.g., topical) 2. Co-administration with test compounds 3. Chronic Dosing Regimen E->F G Repeat Behavioral and Physiological Monitoring F->G H Compare Hot Sensation Scores/ Temperature Changes vs. Control G->H I Identify Effective Mitigation Strategy H->I

Caption: Workflow for testing mitigation strategies.

References

Stability of PF-05105679 in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of PF-05105679 in various experimental buffers, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO and ethanol up to 100 mM. For creating stock solutions, DMSO is commonly used.[1][] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximum solubility.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound.

  • Solid Powder: For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. For shorter periods, 4°C is acceptable for up to two years.[1]

  • In Solvent: Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: Is this compound stable in aqueous buffers?

A3: While specific stability data for this compound in various aqueous buffers is not extensively published, its limited aqueous solubility suggests that it may be prone to precipitation in purely aqueous solutions. For in vivo studies, co-solvents such as PEG300, Tween-80, and SBE-β-CD are often used to improve solubility and stability in aqueous environments.[1] It is recommended that researchers perform a stability assessment in their specific experimental buffer prior to conducting their experiments.

Q4: How can I assess the stability of this compound in my experimental buffer?

A4: A preliminary stability study can be conducted by incubating a known concentration of this compound in your buffer of choice at different temperatures (e.g., room temperature, 37°C) and for various durations. The concentration of the parent compound remaining at each time point can be quantified using an analytical method such as HPLC or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The aqueous solubility of this compound is low. The final concentration in the aqueous buffer may be above its solubility limit.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay. - Consider using a different buffer system or adding solubility enhancers like cyclodextrins. - Gentle heating and sonication may aid in dissolution, but the stability of the compound under these conditions should be verified.[1]
Loss of compound activity in a cell-based assay. - Degradation of the compound in the cell culture medium. - Adsorption of the compound to plasticware.- Assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). - Use low-binding microplates. - Prepare fresh working solutions immediately before each experiment.
Inconsistent results between experiments. - Instability of the compound in the experimental buffer. - Improper storage of stock solutions.- Perform a stability study to determine the time frame within which the compound is stable in your buffer. - Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles by preparing aliquots.

Stability Data (Hypothetical)

The following tables represent hypothetical stability data for this compound in common experimental buffers. Researchers should generate their own data based on their specific experimental conditions.

Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH 7.4) % Remaining after 4 hours % Remaining after 8 hours % Remaining after 24 hours
PBS>95%>90%>85%
Tris-HCl>95%>90%>80%
HEPES>95%>95%>90%

Table 2: Stability of this compound (10 µM) in PBS at Different pH Values at 37°C

pH % Remaining after 24 hours
6.0>80%
7.4>85%
8.0>75%

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general framework for determining the stability of this compound in a user-defined experimental buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired experimental buffer (e.g., PBS, pH 7.4). Ensure the final concentration of DMSO is low (e.g., ≤ 0.1%) and does not affect the assay.

  • Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 25°C and 37°C).

  • Time Point Sampling: At each designated time point, take one vial from each temperature condition.

  • Quenching: Stop any potential degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins in the sample.

  • Sample Processing: Centrifuge the samples to pellet any precipitate.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.

Visualizations

Signaling Pathway of TRPM8 Inhibition

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates PF05105679 This compound PF05105679->TRPM8 Inhibits Neuronal_Activation Neuronal Activation (Sensation of Cold) Ca_Influx->Neuronal_Activation

Caption: Simplified signaling pathway of TRPM8 channel activation and its inhibition by this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow A Prepare 10 mM this compound Stock in DMSO B Dilute to 10 µM in Experimental Buffer A->B C Aliquot for Time Points (0, 2, 4, 8, 24h) B->C D Incubate at Desired Temperatures (e.g., 25°C, 37°C) C->D E At each Time Point, Quench with Cold Acetonitrile D->E F Centrifuge to Remove Precipitate E->F G Analyze Supernatant by HPLC/LC-MS F->G H Quantify Remaining Compound vs. Time 0 G->H

Caption: General experimental workflow for assessing the stability of this compound in a buffer.

References

Common pitfalls in PF-05105679-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-05105679. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with this compound-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 28°C) and cooling agents like menthol.[3] By blocking the TRPM8 channel, this compound inhibits the signaling of cold stimuli, which has been explored for its potential in treating cold-related pain.[1][3]

Q2: What is the reported potency of this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound against human TRPM8 is most commonly reported as 103 nM.[1] However, it is important to note that the measured potency can vary depending on the specific assay conditions. For example, an IC50 of 181 nM has been reported in a FLIPR (Fluorometric Imaging Plate Reader) assay. This variability is a key consideration in experimental design and data interpretation.

Q3: How selective is this compound for TRPM8?

A3: this compound exhibits a high degree of selectivity. It has been shown to be over 100-fold selective for TRPM8 when compared to a wide range of other receptors, ion channels (including the closely related TRPV1 and TRPA1), and enzymes.[1][2] In a broad CEREP ligand profile screen, no significant off-target inhibition (greater than 36%) was observed at a concentration of 10 µM, with the exception of a weak interaction with the GABA/PBR receptor (Ki = 1022.12 nM).

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In a DMSO solvent, it can be stored at -80°C for up to 6 months. For short-term storage, 4°C is suitable for the powder for up to 2 years, and -20°C for the solvent for up to 1 month.[4] The compound is stable for several weeks at ambient temperature, such as during shipping.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in in vitro assays.

  • Possible Cause 1: Solubility and Aggregation.

    • Explanation: Given its poor aqueous solubility, this compound may precipitate in aqueous assay buffers, especially at higher concentrations. Compound aggregation can also lead to non-specific effects and artificially low potency.

    • Troubleshooting Steps:

      • Confirm Solubility: Visually inspect your final assay solutions for any signs of precipitation.

      • Optimize Solvent Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

      • Consider Formulation: For in vivo studies or challenging in vitro conditions, consider using a formulation to improve solubility. Several have been reported, including:

        • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

        • 10% DMSO, 90% (20% SBE-β-CD in Saline)

        • 10% DMSO, 90% Corn Oil.[4]

      • Sonication: If precipitation is observed during preparation, gentle heating and/or sonication can aid in dissolution.[4]

  • Possible Cause 2: Assay-dependent Potency.

    • Explanation: As noted, the IC50 of this compound can differ between assay formats (e.g., electrophysiology vs. calcium flux assays). This can be due to differences in membrane potential, agonist concentration, and temperature.

    • Troubleshooting Steps:

      • Consistent Assay Conditions: Ensure that you are using consistent assay parameters when comparing results.

      • Orthogonal Assays: Validate your findings in a secondary, orthogonal assay to confirm the compound's activity.

Issue 2: Unexpected or paradoxical cellular responses (e.g., increase in intracellular calcium).

  • Possible Cause 1: Off-Target Effects.

    • Explanation: While highly selective, at high concentrations this compound could potentially interact with other targets. The weak interaction with the GABA/PBR receptor is noted, though the functional consequence of this in most experimental systems is likely minimal.

    • Troubleshooting Steps:

      • Concentration-Response Curve: Perform a concentration-response curve of this compound alone (without a TRPM8 agonist) to check for direct effects on your cells.

      • Use of Control Antagonists: Test for similar effects using antagonists for other ion channels that may be expressed in your cell line.

  • Possible Cause 2: Cell Line Heterogeneity.

    • Explanation: Cancer cell lines can exhibit genetic and phenotypic heterogeneity. It is possible that a sub-population of your cells responds differently to this compound.

    • Troubleshooting Steps:

      • Cell Line Validation: Ensure your cell line's identity through short tandem repeat (STR) profiling.

      • Confirm TRPM8 Expression: Verify the expression level of TRPM8 in your specific cell line, as this can influence the response.

Issue 3: Variability in in vivo study outcomes.

  • Possible Cause 1: Pharmacokinetic Variability.

    • Explanation: The pharmacokinetic properties of this compound can vary between species. Factors such as absorption, distribution, metabolism, and excretion will influence the compound's exposure at the target site.

    • Troubleshooting Steps:

      • Species-Specific PK Data: Refer to the pharmacokinetic data for the relevant species when designing your study (see Table 2).

      • Dose Formulation: The choice of vehicle can significantly impact the bioavailability of the compound. Ensure a consistent and appropriate formulation is used.

  • Possible Cause 2: On-target, but unexpected physiological effects.

    • Explanation: In human clinical trials, a notable adverse event was a sensation of heat, particularly in the facial and upper body regions.[3] While the mechanism is not fully elucidated, this on-target effect of TRPM8 antagonism should be considered when interpreting behavioral or physiological responses in animal models.

    • Troubleshooting Steps:

      • Careful Observation: Monitor for any signs of altered temperature sensation or related behaviors in your animal subjects.

      • Dose Selection: Use the lowest effective dose to minimize potential on-target side effects that are not the primary focus of your study.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay TypeNotes
IC50 (hTRPM8) 103 nMElectrophysiologyMost commonly cited value.
IC50 (hTRPM8) 181 nMFLIPR AssayIllustrates assay-dependent variability.
Selectivity >100-foldVariousOver a broad panel of receptors, ion channels (including TRPV1 and TRPA1), and enzymes.
Off-Target Hits GABA/PBR (Ki = 1022.12 nM)CEREP ScreenNo other significant hits at 10 µM.
CYP Inhibition <20% inhibition at 3 µMIn vitro ADMEFor CYP3A4, CYP2D6, CYP1A2, CYP2C8, and CYP2C9.
hERG Inhibition >30 µMDofetilide binding assayLow risk of hERG-related cardiotoxicity.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteT1/2 (hours)CL (mL/min/kg)Vss (L/kg)
Rat 2Oral3.619.86.2
20Oral3.619.86.2
Dog 0.2IV3.9317.4
20Oral3.9317.4

Experimental Protocols

1. In Vitro Calcium Flux Assay for TRPM8 Antagonism

  • Objective: To determine the inhibitory potency of this compound on TRPM8 activation in a cell-based calcium flux assay.

  • Methodology:

    • Cell Culture: Plate HEK-293 cells stably expressing human TRPM8 in 96-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

    • Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer from a DMSO stock) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Agonist Stimulation and Signal Detection: Place the plate in a FLIPR or similar instrument. Add a TRPM8 agonist (e.g., menthol or icilin) to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Simultaneously, monitor the fluorescence intensity over time.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to vehicle-treated controls. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

2. In Vivo Cold Pressor Test (Human - for reference)

  • Objective: To assess the analgesic efficacy of this compound on cold-induced pain.

  • Methodology:

    • Baseline Measurement: The subject immerses their hand and forearm into a circulating cold water bath maintained at a constant temperature (e.g., 1-2°C). The time to first report pain (pain threshold) and the total time the hand is kept in the water (pain tolerance) are recorded.

    • Drug Administration: A single oral dose of this compound (e.g., 900 mg) or placebo is administered.

    • Post-Dose Measurement: The cold pressor test is repeated at specified time points after drug administration (e.g., 1.5 hours).

    • Data Analysis: Changes in pain threshold and tolerance from baseline are compared between the this compound and placebo groups.

Visualizations

TRPM8_Signaling_Pathway Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates PF05105679 This compound PF05105679->TRPM8 Inhibits Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx PLC PLC Activation TRPM8->PLC Modulates Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold and Pain Action_Potential->Sensation PIP2 PIP₂ Hydrolysis PLC->PIP2 PIP2->TRPM8 Required for activation

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., inconsistent potency, paradoxical effect) Check_Solubility Verify Compound Solubility and Aggregation Start->Check_Solubility In Vitro Validate_Cell_Line Validate Cell Line (STR, TRPM8 Expression) Start->Validate_Cell_Line In Vitro Consider_PK Review Species-Specific Pharmacokinetics Start->Consider_PK In Vivo Test_Direct_Effect Perform Concentration-Response Curve of this compound Alone Check_Solubility->Test_Direct_Effect Orthogonal_Assay Confirm with Orthogonal Assay Test_Direct_Effect->Orthogonal_Assay No Direct Effect Off_Target_Screen Screen for Off-Target Effects Test_Direct_Effect->Off_Target_Screen Direct Effect Observed Validate_Cell_Line->Test_Direct_Effect Refine_Protocol Refine Experimental Protocol Consider_PK->Refine_Protocol Orthogonal_Assay->Refine_Protocol Off_Target_Screen->Refine_Protocol

Caption: Logical troubleshooting workflow for common issues in this compound experiments.

References

Troubleshooting PF-05105679 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-05105679 in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the delivery of this compound in animal experiments.

Issue 1: Poor Solubility and Vehicle Preparation

Q: I am having difficulty dissolving this compound for my in vivo study. What are the recommended vehicles?

A: this compound is a crystalline solid with low aqueous solubility, which can present a challenge for achieving the desired concentration for in vivo dosing. Several vehicle formulations have been successfully used to administer this compound. If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[1]

Here are three recommended protocols for preparing a clear solution of this compound:

  • Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

    • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

    • Achievable Solubility: ≥ 2.08 mg/mL (4.85 mM).[1]

  • Protocol 2: DMSO/SBE-β-CD/Saline Vehicle

    • Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

    • Achievable Solubility: ≥ 2.08 mg/mL (4.85 mM).[1]

  • Protocol 3: DMSO/Corn Oil Vehicle

    • Composition: 10% DMSO, 90% Corn Oil.[1]

    • Achievable Solubility: ≥ 2.08 mg/mL (4.85 mM).[1]

    • Note: This formulation may not be suitable for continuous dosing periods exceeding half a month.[1]

Below is a diagram illustrating the general workflow for vehicle preparation.

G cluster_0 Vehicle Preparation Workflow start Weigh this compound dissolve_dmso Dissolve in DMSO to create stock solution start->dissolve_dmso add_cosolvents Add co-solvents sequentially (e.g., PEG300, Tween-80, Corn Oil, SBE-β-CD) dissolve_dmso->add_cosolvents add_saline Add saline to final volume add_cosolvents->add_saline mix Mix thoroughly (vortex/sonicate) add_saline->mix inspect Visually inspect for clarity mix->inspect inspect->mix Precipitate Observed ready Solution ready for administration inspect->ready Clear Solution

A general workflow for preparing this compound formulations.

Issue 2: Inconsistent Efficacy or Lack of Target Engagement

Q: My results with this compound are variable. How can I ensure consistent target engagement?

A: Inconsistent results can stem from several factors, including suboptimal dosing, poor bioavailability, or issues with the experimental model.

  • Dosing and Pharmacokinetics: this compound is an orally active and selective TRPM8 antagonist with an IC50 of 103 nM.[1] Preclinical pharmacokinetic studies have shown that it exhibits moderate blood clearance and good oral absorption in rats and dogs.[2] To achieve an efficacious concentration, it is recommended to aim for a maximum unbound plasma concentration (Cmax) that is approximately three times the IC50 value.[2]

  • Bioavailability: While orally bioavailable, factors such as diet can influence drug absorption and bioavailability in animals.[3] Standardizing the feeding schedule of experimental animals can help minimize variability.

  • Model-Specific Considerations: The expression and function of TRPM8 can vary between different animal models of disease. It is crucial to confirm TRPM8 expression in your model system to ensure it is a relevant target.

Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteT1/2 (hours)CL (mL/min/kg)Vss (L/kg)
Rat2, 20Oral Gavage3.619.86.2
Dog0.2IV3.9317.4
Dog20Oral Gavage3.9317.4

Data sourced from MedChemExpress.[1]

Issue 3: Adverse Effects - Hypothermia

Q: I have observed a decrease in the core body temperature of my animals after administering this compound. Is this expected and how can I mitigate it?

A: Yes, a reduction in core body temperature is a known pharmacological effect of TRPM8 antagonists, as TRPM8 is involved in mammalian thermoregulation.[2][4]

  • Species-Specific Effects: Safety pharmacology studies have demonstrated that this compound can reduce core body temperature in a manner that is inversely related to the body weight of the species being tested.[5] This means that smaller animals are more susceptible to this effect.

  • Dose-Response: The magnitude of the hypothermic effect is dose-dependent. If this side effect is confounding your experimental results, consider performing a dose-response study to identify a dose that provides efficacy with minimal impact on body temperature.

  • Monitoring: It is crucial to monitor the core body temperature of the animals throughout the study, especially during the initial dosing periods.

  • Acclimation: The hypothermic response to TRPM8 antagonists may diminish with repeated dosing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[7] TRPM8 is a non-selective cation channel that is activated by cold temperatures (<28°C) and cooling agents like menthol.[2][4] By blocking this channel, this compound inhibits the signaling pathway responsible for the sensation of cold.

G cluster_0 TRPM8 Signaling Pathway and this compound Inhibition cold Cold Stimulus (<28°C) or Menthol trpm8 TRPM8 Channel cold->trpm8 Activates ca_influx Ca2+ Influx trpm8->ca_influx neuron_depol Neuronal Depolarization ca_influx->neuron_depol signal_trans Signal Transmission to CNS neuron_depol->signal_trans cold_sensation Sensation of Cold signal_trans->cold_sensation pf05105679 This compound pf05105679->trpm8 Blocks

Mechanism of action of this compound as a TRPM8 antagonist.

Q2: What is the selectivity profile of this compound?

A: this compound is highly selective for TRPM8, with over 100-fold selectivity against a wide range of other receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels.[1]

Q3: What are the potential therapeutic applications of this compound?

A: Due to its role in blocking the sensation of cold, this compound has been investigated as a potential analgesic for cold-related pain conditions, such as cold-induced allodynia and hyperalgesia.[2][7]

Q4: Are there any reported adverse effects in humans?

A: In human clinical trials, an efficacious dose of this compound resulted in an unexpected and poorly tolerated hot sensation localized to the mouth, face, upper body, arms, and hands.[2][6] Interestingly, at doses up to 900 mg, it did not cause significant changes in core body temperature in humans.[2][5]

Q5: Where can I find more detailed information on the experimental protocols?

A: For detailed experimental protocols and the discovery of this compound, please refer to the following publication:

  • Andrews MD, et al. (2015) Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Med. Chem. Lett. 6(4):419-424.[2][4]

References

Impact of PF-05105679 on core body temperature in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the impact of the TRPM8 antagonist, PF-05105679, on core body temperature across various species. This guide offers troubleshooting advice and frequently asked questions to assist researchers in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects core body temperature?

A1: this compound is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a sensor for cold temperatures.[1] By blocking this receptor, this compound interferes with the normal sensation of cold, leading to a physiological response that can alter core body temperature. In preclinical animal models, this blockade results in a reduction of core body temperature.[1]

Q2: Is the effect of this compound on core body temperature consistent across all species?

A2: No, the effect is not consistent. Preclinical studies in species such as mice, rats, and dogs have demonstrated a reduction in core body temperature upon administration of this compound.[1] Notably, this effect is inversely related to the body weight of the species; smaller animals exhibit a more pronounced decrease in temperature.[1] However, in human clinical trials, this compound did not produce any significant changes in core body temperature at doses that were effective for treating cold-induced pain.[2][3]

Q3: We are observing a decrease in the core body temperature of our rats after administering this compound. Is this an expected outcome?

A3: Yes, this is an expected finding. Studies in rats have shown that this compound reduces core body temperature at plasma concentrations greater than 1219 nM.[3] The magnitude of this temperature drop can be influenced by the administered dose.

Q4: In our human study, participants are reporting a "hot feeling" after being dosed with this compound, but we are not seeing a change in core body temperature. Is this a known side effect?

A4: Yes, this is a documented adverse event. In a clinical trial with this compound (NCT01393652), a notable percentage of volunteers reported a sensation of heat, particularly around the head and upper body, at doses of 600 mg and 900 mg.[3] This occurred in the absence of any significant alteration in measured core body temperature.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No change in core body temperature in rodents. Insufficient dosage; Pharmacokinetic variability; Improper temperature measurement technique.Verify the dosage and administration protocol. Ensure that the plasma concentration of this compound is sufficient to engage the TRPM8 target. Review and standardize the core body temperature measurement procedure.
Greater than expected drop in core body temperature in animal models. Species sensitivity (smaller animals are more affected); High dosage.Carefully review the dose being administered. Consider the inverse relationship between body weight and the hypothermic effect of this compound.
Inconsistent temperature readings within the same animal cohort. Variation in administration technique; Stress-induced hyperthermia; Circadian rhythm effects.Ensure all personnel are following a standardized administration protocol. Allow for an acclimatization period post-dosing before measurement to minimize stress effects. Conduct temperature measurements at the same time of day for all animals to account for circadian variations.
Discrepancy between subjective feeling of heat in humans and objective temperature measurements. This is a known paradoxical effect of this compound in humans.This is an on-target effect of TRPM8 antagonism in humans and not an error in measurement. Document the incidence and severity of this adverse event as part of the study's safety monitoring.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on core body temperature in different species.

Table 1: Effect of this compound on Core Body Temperature in Preclinical Species

SpeciesDosage/ConcentrationRoute of AdministrationObserved Effect on Core Body TemperatureReference
Rat >1219 nM (unbound plasma concentration)Not specifiedReduction[3]
Mouse Not specified for this compoundNot specifiedReduction (inversely related to body weight)[1]
Dog Not specified for this compoundNot specifiedReduction (inversely related to body weight)[1]

Table 2: Effect of this compound on Core Body Temperature in Humans

DosageRoute of AdministrationObserved Effect on Core Body TemperatureAdverse EventsReference
Up to 900 mgOralNo significant changeSensation of heat[2][3]

Experimental Protocols

Rat Core Body Temperature Measurement

  • Method: Core body temperature is typically monitored using implantable radiotelemetry devices. This allows for continuous and stress-free measurement in conscious, freely moving animals.

  • Procedure:

    • Surgically implant a sterile telemetry transponder into the peritoneal cavity of the rat under anesthesia.

    • Allow for a post-operative recovery period of at least one week.

    • House the animals individually in cages placed on top of a receiver that collects the telemetry data.

    • Record baseline core body temperature for a sufficient period before administering this compound.

    • Administer this compound via the desired route (e.g., oral gavage). The vehicle used in similar studies with other TRPM8 antagonists is often a solution of 5% Tween-80 in Ora-Plus.

    • Continuously monitor and record the core body temperature for the duration of the experiment.

Human Core Body Temperature Measurement (Based on Clinical Trial NCT01393652)

  • Method: Core body temperature in the clinical setting is typically measured using a validated and calibrated thermometer, such as a tympanic or oral thermometer.

  • Procedure:

    • Record baseline body temperature before the administration of this compound or placebo.

    • Administer the single oral dose of this compound (e.g., 600 mg or 900 mg) or placebo.

    • Measure body temperature at predefined time points post-dose throughout the study period.

    • Concurrently, monitor and record any adverse events, including subjective sensations of temperature change reported by the participants.

Visualizations

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_drug Pharmacological Intervention cluster_response Physiological Response cold Cold Temperature trpm8 TRPM8 Channel (in Sensory Neurons) cold->trpm8 Activates sensation Sensation of Cold trpm8->sensation pf05105679 This compound pf05105679->trpm8 Blocks temp_regulation Thermoregulatory Response sensation->temp_regulation body_temp Core Body Temperature (Maintained) temp_regulation->body_temp

Caption: Mechanism of this compound action on thermoregulation.

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis acclimatization Acclimatization telemetry Telemetry Implantation (for Rodents) acclimatization->telemetry recovery Surgical Recovery telemetry->recovery baseline Baseline Temperature Measurement recovery->baseline dosing This compound Administration baseline->dosing monitoring Post-Dose Temperature Monitoring dosing->monitoring data_collection Data Collection monitoring->data_collection comparison Comparison to Vehicle/Placebo data_collection->comparison

Caption: General experimental workflow for assessing core body temperature.

References

Validation & Comparative

A Comparative Guide to PF-05105679 and Other TRPM8 Antagonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transient receptor potential melastatin 8 (TRPM8) antagonist PF-05105679 with other notable TRPM8 inhibitors. The content is curated for researchers and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to inform preclinical research and development decisions.

Understanding the TRPM8 Signaling Pathway

The TRPM8 channel is a non-selective cation channel that acts as the primary sensor for cold temperatures and cooling agents like menthol. Its activation leads to an influx of Ca2+ and Na+ ions, resulting in membrane depolarization and the sensation of cold. In pathological conditions, such as neuropathic pain, TRPM8 can become sensitized, contributing to cold allodynia (pain from a non-painful cold stimulus). TRPM8 antagonists block this channel, thereby inhibiting the signaling cascade responsible for cold sensation and pain.

The signaling pathway initiated by TRPM8 activation involves several key molecules. Upon stimulation by cold or an agonist, the channel opens, leading to cation influx. This can trigger a cascade involving Gq-proteins and Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Ultimately, this can lead to the activation of transcription factors like c-Jun and AP-1, influencing gene expression.[1][2]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_antagonists Antagonists cluster_downstream Downstream Signaling TRPM8 TRPM8 Channel Gq Gq Protein TRPM8->Gq Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx PLC Phospholipase C (PLC) Gq->PLC Gene_Expression Gene Expression (c-Jun, AP-1) PLC->Gene_Expression Cold Cold (<28°C) Cold->TRPM8 Menthol Menthol Menthol->TRPM8 PF05105679 This compound PF05105679->TRPM8 Other_Antagonists Other Antagonists Other_Antagonists->TRPM8 Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Depolarization->AP AP->Gene_Expression

TRPM8 signaling pathway and points of antagonist intervention.

Quantitative Comparison of TRPM8 Antagonists

The in vitro potency of TRPM8 antagonists is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected TRPM8 antagonists against human (hTRPM8) and rat (rTRPM8) channels. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (nM)Selectivity HighlightsReference(s)
This compound hTRPM8103>100-fold selective over a range of receptors, ion channels (including TRPV1 and TRPA1), and enzymes.[3][4]
AMG-333 hTRPM813Highly selective over other TRP channels (IC50 >20 µM for TRPV1/V3/V4/A1).[1][5]
rTRPM820[1]
KPR-5714 hTRPM825.3>400-fold selective against human TRPA1, TRPV1, and TRPV4.[6]
rTRPM822.4[6]
RGM8-51 hTRPM81740Selective over hTRPV1, hTRPV3, and hTRPA1.[7]
rTRPM81060[7]
Elismetrep hTRPM8Data not publicly availableIn clinical trials for migraine, demonstrating a favorable clinical profile.[1][8]

Experimental Protocols

The characterization of TRPM8 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Potency and Selectivity Assays

1. Calcium Imaging Assay

This high-throughput assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) following TRPM8 activation.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat TRPM8 channel.

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of TRPM8 channels by an agonist (e.g., menthol or icilin) leads to Ca2+ influx and an increase in fluorescence. Antagonists are pre-incubated with the cells to assess their ability to block this response.

  • Methodology:

    • Cell Plating: Seed TRPM8-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

    • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with Fluo-4 AM (typically 1-5 µM) for 30-60 minutes at 37°C.

    • Compound Addition: Add serial dilutions of the test antagonist to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

    • Agonist Stimulation and Signal Detection: Add a TRPM8 agonist (e.g., menthol at a concentration that elicits ~80% of the maximal response, EC80) and immediately measure fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Data Analysis: The antagonist's potency is determined by plotting the inhibition of the agonist-induced fluorescence signal against the antagonist concentration and fitting the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing ion channel modulators.

  • Cell Preparation: TRPM8-expressing cells are grown on glass coverslips.

  • Recording Configuration: Whole-cell patch-clamp configuration is typically used.

  • Methodology:

    • Pipette and Solutions: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The extracellular solution contains a TRPM8 agonist.

    • Current Recording: The membrane potential is clamped at a holding potential (e.g., -60 mV), and the current flowing through the TRPM8 channels is recorded in response to the agonist.

    • Antagonist Application: The antagonist is applied to the cell via the perfusion system, and the reduction in the agonist-induced current is measured.

    • Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.

In Vivo Efficacy Models

Icilin-Induced Wet-Dog Shakes (WDS) in Rats

This model is used to assess the in vivo target engagement and functional antagonism of TRPM8.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Compound Administration: The test antagonist is administered orally (p.o.) or via another relevant route.

    • Icilin Challenge: After a set pre-treatment time, the potent TRPM8 agonist icilin is administered (e.g., intravenously).

    • Behavioral Observation: The number of "wet-dog shakes," a characteristic behavioral response to systemic TRPM8 activation, is counted over a defined period.

    • Data Analysis: The ability of the antagonist to reduce the number of icilin-induced WDS is a measure of its in vivo efficacy.

Experimental Workflow for TRPM8 Antagonist Screening

The process of identifying and characterizing novel TRPM8 antagonists typically follows a structured workflow, from initial high-throughput screening to in-depth electrophysiological and in vivo validation.

Experimental_Workflow cluster_screening Primary Screening cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (Calcium Imaging Assay) Dose_Response IC50 Determination (Calcium Imaging) HTS->Dose_Response Electrophysiology Mechanism of Action (Patch-Clamp) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity PK Pharmacokinetics Selectivity->PK Efficacy In Vivo Efficacy (e.g., Cold Allodynia Model) PK->Efficacy Safety Safety/Tolerability Efficacy->Safety

A generalized experimental workflow for screening and characterizing TRPM8 antagonists.

References

Comparing the selectivity of PF-05105679 and AMG-333

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of TRPM8 Antagonists: PF-05105679 and AMG-333

For researchers and professionals in drug development, the selection of a potent and selective pharmacological tool is paramount. This guide provides a detailed comparison of two well-characterized antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel: this compound, developed by Pfizer, and AMG-333, from Amgen. Both compounds have been investigated clinically for their potential in treating conditions like cold-related pain and migraine.[1][2][3]

Mechanism of Action

Both this compound and AMG-333 are potent and selective antagonists of the TRPM8 ion channel.[4][5] TRPM8 is a non-selective cation channel that is activated by cold temperatures (below 28°C) and cooling agents like menthol.[6] By blocking this channel, these antagonists inhibit the influx of cations, primarily Ca2+, thereby modulating downstream signaling pathways involved in cold sensation and pain.[6][7]

In Vitro Potency and Selectivity

A direct comparison of the in vitro potency reveals that AMG-333 exhibits a lower IC50 value, suggesting higher potency for the human TRPM8 channel compared to this compound. Both compounds, however, demonstrate high selectivity for TRPM8 over other closely related TRP channels.

ParameterThis compoundAMG-333
Target TRPM8human TRPM8
IC50 103 nM[4]13 nM[5]
Selectivity >100-fold selective over a range of receptors, ion channels (including TRPV1 and TRPA1), and enzymes.[4] A CEREP Ligand Profile screen of 90 targets showed no significant inhibition at 10 µM.[8] One hit was observed at the GABA/PBR with a Ki of 1022.12 nM.[8] The compound was also found to be clean in a Millipore Ion Channel CardiacProfiler panel at 10 µM and a kinase panel at 1 µM.[8]Highly selective over other TRP channels, with IC50 values >20 µM for TRPV1, TRPV3, TRPV4, and TRPA1.[9]

Experimental Protocols

Calcium Influx Assay for IC50 Determination

This assay is a common method to determine the potency of TRPM8 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[10]

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the presence of an organic anion transporter inhibitor like probenecid (to prevent dye extrusion) for 45-60 minutes at 37°C in the dark.[10][11]

3. Compound Incubation:

  • After dye loading, cells are washed to remove extracellular dye.

  • Various concentrations of the antagonist (this compound or AMG-333) or vehicle are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).[10]

4. Agonist Stimulation and Signal Detection:

  • A TRPM8 agonist, such as menthol (e.g., at its EC80 concentration) or icilin, is added to the wells to stimulate calcium influx through the TRPM8 channels.[10]

  • The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm Ex / 516 nm Em for Fluo-4).[11]

5. Data Analysis:

  • The increase in fluorescence intensity upon agonist addition is calculated and normalized to the baseline fluorescence.

  • The percentage of inhibition by the antagonist is determined relative to the vehicle control.

  • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[10]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293-TRPM8 cells cell_plating Plate cells in multi-well plates cell_culture->cell_plating dye_loading Load cells with Fluo-4 AM wash1 Wash to remove excess dye dye_loading->wash1 compound_add Add antagonist (this compound or AMG-333) wash1->compound_add agonist_add Add TRPM8 agonist (e.g., Menthol) compound_add->agonist_add read_fluorescence Measure fluorescence change agonist_add->read_fluorescence data_norm Normalize fluorescence data inhibition_calc Calculate % inhibition data_norm->inhibition_calc ic50_calc Determine IC50 value inhibition_calc->ic50_calc

Workflow for in vitro IC50 determination using a calcium influx assay.

Electrophysiology for Selectivity Profiling

Whole-cell patch-clamp electrophysiology is a gold-standard method to assess the direct effects of compounds on ion channel activity and to determine their selectivity.[12][13]

1. Cell Preparation:

  • HEK293 cells expressing the target ion channel (e.g., TRPM8, TRPV1, TRPA1) are grown on glass coverslips.

2. Recording Setup:

  • A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution.

  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane.[13]

3. Whole-Cell Configuration:

  • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell configuration.[13]

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

4. Current Measurement:

  • Ion channel activity is elicited by applying voltage steps or ramps, or by the application of a specific agonist.[12]

  • The resulting ionic currents are recorded using a patch-clamp amplifier.

5. Compound Application and Selectivity Assessment:

  • The test compound (this compound or AMG-333) is applied to the cell at various concentrations via the perfusion system.

  • The effect of the compound on the agonist- or voltage-evoked currents is measured for the primary target (TRPM8) and for a panel of off-target ion channels (e.g., TRPV1, TRPA1, cardiac channels) to determine selectivity.[8] The percentage of inhibition is calculated, and IC50 values are determined for each channel.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by cold or agonists leads to an influx of cations, which depolarizes the cell membrane and increases intracellular calcium concentration. This triggers a cascade of downstream signaling events. The antagonism of TRPM8 by compounds like this compound and AMG-333 blocks these initial events.

G cluster_nucleus Nucleus Gene_expression Altered Gene Expression Ca_influx Ca_influx Gq Gq Ca_influx->Gq Activates PLC PLC Gq->PLC AP1 AP1 PLC->AP1 AP1->Gene_expression

Simplified signaling pathway of TRPM8 activation and antagonism.

Clinical Considerations and Adverse Effects

Both this compound and AMG-333 have been evaluated in Phase 1 clinical trials.[1][2] While demonstrating target engagement, both compounds were associated with dose-limiting adverse effects, primarily a sensation of heat.[9][14] This on-target side effect highlights the role of TRPM8 in human thermoregulation and presents a challenge for the systemic administration of TRPM8 antagonists. The clinical trial for AMG-333 was ultimately terminated due to an administrative decision, not for safety reasons.[15]

Conclusion

Both this compound and AMG-333 are valuable research tools for investigating the physiological and pathological roles of the TRPM8 ion channel. AMG-333 demonstrates higher in vitro potency for the human TRPM8 channel. Both compounds exhibit good selectivity against other TRP channels. The choice between these antagonists may depend on the specific experimental context, such as the desired potency and the known off-target profile. The clinical development of both compounds has been hampered by on-target adverse effects related to thermoregulation, underscoring the complexities of targeting TRPM8 for systemic therapies.

References

A Comparative Analysis of PF-05105679 and Oxycodone in Experimental Cold Pain Attenuation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of PF-05105679 and oxycodone, focusing on their performance in a controlled experimental pain model. The information presented is based on a key clinical study and is intended to inform research and development in the field of analgesics.

Executive Summary

This compound, a selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), has demonstrated analgesic efficacy comparable to that of the widely used opioid, oxycodone, in a clinical study utilizing the cold pressor test. This test, a standardized method for inducing pain, allowed for a direct comparison of the two compounds' ability to modulate pain perception. While both agents showed significant pain reduction, their mechanisms of action and side effect profiles are distinct, offering different prospects for clinical application.

Data Presentation

The following tables summarize the key findings from the comparative clinical trial (NCT01393652), providing a quantitative overview of the analgesic efficacy and adverse effects of this compound and oxycodone.

Table 1: Analgesic Efficacy in the Cold Pressor Test

Treatment GroupDosePrimary Efficacy EndpointOutcome
This compound900 mg (single oral dose)Change in pain intensityEfficacy equivalent to oxycodone (20 mg)[1]
Oxycodone20 mg (single oral dose)Change in pain intensityEstablished benchmark for analgesia in the study[1]
Placebo-Change in pain intensity-

Note: Specific pain scores (e.g., on a Numeric Rating Scale) were not detailed in the primary publication, with the main outcome reported as equivalent efficacy.

Table 2: Adverse Events Profile

Adverse EventThis compound (900 mg)Oxycodone (20 mg)
Hot Sensation Reported, sometimes leading to discontinuationNot reported as a primary adverse event
Other common opioid-related side effectsNot reported as primary adverse eventsNausea, dizziness, somnolence (expected)

Experimental Protocols

The primary evidence for this comparison is derived from a randomized, double-blind, placebo-controlled, crossover clinical trial (NCT01393652).

Cold Pressor Test Protocol

The cold pressor test is a standardized and widely used method for inducing experimental pain in a controlled laboratory setting. The specific protocol employed in the comparative study involved the following key steps:

  • Baseline Pain Assessment: Participants' baseline pain perception was established prior to drug administration.

  • Drug Administration: Participants received a single oral dose of either this compound (900 mg), oxycodone (20 mg), or a placebo.

  • Pain Induction: At a specified time point post-dosing, participants immersed their non-dominant hand in a circulating cold water bath maintained at a constant temperature (typically 1-4°C).

  • Pain Assessment: Pain intensity was continuously monitored or rated at specific intervals during the immersion period using a validated pain scale (e.g., a 0-10 Numeric Rating Scale).

  • Data Analysis: The change in pain scores from baseline was calculated and compared between the different treatment groups to determine analgesic efficacy.

Mandatory Visualizations

Signaling Pathways

The distinct mechanisms of action of this compound and oxycodone are illustrated in the following diagrams.

cluster_0 This compound Signaling Pathway Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel Activates Ca2+ Influx Ca2+ Influx TRPM8 Channel->Ca2+ Influx Allows This compound This compound This compound->TRPM8 Channel Antagonizes Nociceptive Neuron Activation Nociceptive Neuron Activation Ca2+ Influx->Nociceptive Neuron Activation Pain Signal to Brain Pain Signal to Brain Nociceptive Neuron Activation->Pain Signal to Brain

Caption: this compound blocks the TRPM8 channel, preventing cold-induced pain signaling.

cluster_1 Oxycodone Signaling Pathway Oxycodone Oxycodone Opioid Receptors (μ, κ, δ) Opioid Receptors (μ, κ, δ) Oxycodone->Opioid Receptors (μ, κ, δ) Inhibition of Neurotransmitter Release Inhibition of Neurotransmitter Release Opioid Receptors (μ, κ, δ)->Inhibition of Neurotransmitter Release On Presynaptic Neuron Hyperpolarization Hyperpolarization Opioid Receptors (μ, κ, δ)->Hyperpolarization On Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Reduced Nociceptive Transmission Reduced Nociceptive Transmission Inhibition of Neurotransmitter Release->Reduced Nociceptive Transmission Hyperpolarization->Reduced Nociceptive Transmission Analgesia Analgesia Reduced Nociceptive Transmission->Analgesia

Caption: Oxycodone activates opioid receptors, leading to reduced pain signal transmission.

Experimental Workflow

The workflow for the comparative clinical trial is depicted below.

Participant Screening Participant Screening Baseline Pain Assessment Baseline Pain Assessment Participant Screening->Baseline Pain Assessment Randomization Randomization Baseline Pain Assessment->Randomization Drug Administration\n(this compound, Oxycodone, or Placebo) Drug Administration (this compound, Oxycodone, or Placebo) Randomization->Drug Administration\n(this compound, Oxycodone, or Placebo) Cold Pressor Test Cold Pressor Test Drug Administration\n(this compound, Oxycodone, or Placebo)->Cold Pressor Test Pain Assessment Pain Assessment Cold Pressor Test->Pain Assessment Data Analysis Data Analysis Pain Assessment->Data Analysis

Caption: Workflow of the randomized controlled trial comparing this compound and oxycodone.

References

Validating TRPM8 Blocking Activity: A Comparative Guide to PF-05105679 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TRPM8 antagonist PF-05105679 with other notable TRPM8 blockers. The data presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key validation assays are provided.

Quantitative Comparison of TRPM8 Antagonists

The following table summarizes the in vitro potency of this compound and a selection of alternative TRPM8 antagonists. Potency is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological function. Lower IC50 values are indicative of higher potency.

Compound NameChemical ClassTarget SpeciesIC50 (nM)Selectivity HighlightsReference(s)
This compound Quinoline derivativeHuman103>100-fold selective over a range of receptors and ion channels, including TRPV1 and TRPA1.[1][2][1][2][3]
AMG-333 BiarylmethanamineHuman / Rat13 (human), 20 (rat)Highly selective over other TRP channels (IC50 >20 μM for TRPV1/V3/V4/A1).[4][5][4][5][6][7]
BCTC PiperazinecarboxamideRat / Human~800 (rat)Dual antagonist of TRPM8 and TRPV1 (IC50 for TRPV1 is 36-37 nM).[8][9][9][10]
AMTB Benzoic acid amideHuman~448-590Highly specific for TRPM8 with no reported effects on other TRP channels.[11]
Capsazepine Vanilloid analogNot Specified~18,000Also a well-known TRPV1 antagonist (IC50 ~562 nM).[12][11][13]
M8-B Thiourea derivativeHuman / Rat / Mouse2-4Potent and selective TRPM8 antagonist.[14]
KPR-5714 Phenylglycine derivativeHuman25.3Potent and selective TRPM8 antagonist.[15][16]

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of TRPM8 antagonist activity. Below are detailed methodologies for standard in vitro and in vivo assays.

In Vitro Validation: Calcium Imaging Assay

This assay is a high-throughput method to screen and characterize TRPM8 antagonists by measuring changes in intracellular calcium concentration following channel activation.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and allowed to adhere overnight.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the buffered saline solution for 60 minutes at 37°C in the dark.

3. Compound Application:

  • Following incubation, the dye solution is removed, and the cells are washed again.

  • The antagonist compound (e.g., this compound) is added at various concentrations to the wells and incubated for 15-30 minutes at room temperature.

4. TRPM8 Activation and Signal Detection:

  • The plate is placed in a fluorescence plate reader with kinetic reading capabilities.

  • A baseline fluorescence reading is taken for a few seconds.

  • A TRPM8 agonist (e.g., 100 µM menthol or 1 µM icilin) is then added to all wells to activate the channel.

  • Fluorescence intensity is measured immediately and continuously for several minutes to record the calcium influx.

5. Data Analysis:

  • The peak fluorescence intensity following agonist addition is determined for each well.

  • The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist (agonist alone).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Validation: Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPM8 channel, offering a detailed assessment of antagonist-induced channel blockade.

1. Cell Preparation:

  • HEK293 cells expressing human TRPM8 are plated on glass coverslips 24-48 hours prior to the experiment.

2. Recording Solutions:

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH.

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

3. Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

  • The cell membrane is then ruptured to achieve the whole-cell configuration.

  • The membrane potential is held at -60 mV.

4. TRPM8 Activation and Antagonist Application:

  • TRPM8 channels are activated by applying a TRPM8 agonist (e.g., 100 µM menthol) via the perfusion system.

  • Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.

5. Data Acquisition and Analysis:

  • Inward currents are recorded using an appropriate amplifier and data acquisition software.

  • The peak inward current in the presence of the antagonist is compared to the control current (agonist alone).

  • The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.

In Vivo Validation: Rat Cold Pressor Test

This preclinical model assesses the analgesic potential of TRPM8 antagonists by measuring their ability to attenuate the hypertensive response to a cold stimulus.[17]

1. Animal Preparation:

  • Adult male Sprague-Dawley rats are used.

  • Animals are anesthetized (e.g., with urethane).

  • The femoral artery is catheterized to allow for continuous monitoring of blood pressure and heart rate.[17]

2. Compound Administration:

  • The TRPM8 antagonist (e.g., this compound) or vehicle is administered orally (p.o.) or via another appropriate route at the desired dose and time before the test.[17]

3. Cold Pressor Test Procedure:

  • After a baseline period of stable blood pressure and heart rate, the rat's hind paw and tail are immersed in ice-cold water (0-4°C) for a fixed duration (e.g., 2 minutes).[17]

  • Mean arterial pressure (MAP) and heart rate are continuously recorded throughout the procedure.[17]

4. Data Analysis:

  • The change in MAP and heart rate from the baseline during the cold stimulation is calculated.

  • The cardiovascular responses between the antagonist-treated and vehicle-treated groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in the pressor response in the antagonist-treated group indicates analgesic efficacy.[17]

Mandatory Visualizations

TRPM8 Signaling Pathway

The activation of the TRPM8 channel initiates a signaling cascade involving multiple intracellular components. The following diagram illustrates a simplified representation of this pathway and the point of intervention for antagonists like this compound.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Gq Gq Protein TRPM8->Gq Activates Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization PLC PLC Gq->PLC AP1 AP-1 Gq->AP1 Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates cJun c-Jun AP1->cJun Component Gene_Expression Gene Expression Changes cJun->Gene_Expression Regulates PF05105679 This compound (Antagonist) PF05105679->TRPM8 Blocks Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Assay_Dev Assay Development (TRPM8-expressing cells) HTS High-Throughput Screening (Calcium Imaging) Assay_Dev->HTS Hit_Confirm Hit Confirmation HTS->Hit_Confirm IC50_Det IC50 Determination (Dose-Response) Hit_Confirm->IC50_Det Electrophys Electrophysiology (Patch Clamp) IC50_Det->Electrophys Selectivity Selectivity Profiling (vs. other TRP channels) Electrophys->Selectivity PK_Studies Pharmacokinetic Studies (Rat/Dog) Selectivity->PK_Studies Efficacy_Model Efficacy Model (Cold Pressor Test) PK_Studies->Efficacy_Model Safety_Pharm Safety Pharmacology (Thermoregulation) Efficacy_Model->Safety_Pharm

References

A Cross-Species Look at PF-05105679: A Comparative Guide to its Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) properties of PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, across various preclinical species and humans. The information presented is supported by available experimental data to aid in the evaluation of this compound for further research and development.

Executive Summary

This compound has been investigated as a potential therapeutic agent for conditions involving cold hypersensitivity. Preclinical studies in rats and dogs have demonstrated that the compound is orally bioavailable. Clinical trials in humans have confirmed its ability to engage the TRPM8 target, although its development was halted due to a short half-life and adverse effects. This guide synthesizes the available pharmacokinetic data to provide a comparative overview across species.

Data Presentation: A Comparative Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and humans.

ParameterRatDogHuman
Dose (mg/kg) 2 and 20 (oral)0.2 (IV) and 20 (oral)600 and 900 mg (oral single dose)
Tmax (h) Not explicitly reportedNot explicitly reportedNot explicitly reported
Cmax Not explicitly reportedNot explicitly reportedUnbound concentrations > IC50 (103 nM)
AUC Not explicitly reportedNot explicitly reportedNot explicitly reported
Half-life (T1/2) 3.6 h[1]3.9 h[1]Short
Clearance (CL) 19.8 mL/min/kg[1]31 mL/min/kg[1]Not explicitly reported
Volume of Distribution (Vss) 6.2 L/kg[1]7.4 L/kg[1]Not explicitly reported
Oral Bioavailability (%F) 92% at 20 mg/kg[1]Not explicitly reportedOrally active

Experimental Protocols

Detailed experimental protocols for the cited studies are summarized below to provide context for the presented data.

Preclinical Pharmacokinetic Studies (Rat and Dog)
  • Animal Models: Studies were conducted in male Sprague-Dawley rats and Beagle dogs.[1]

  • Dosing:

    • Rats: Oral gavage at doses of 2 and 20 mg/kg.[1]

    • Dogs: Intravenous administration at 0.2 mg/kg and oral gavage at 20 mg/kg.[1]

  • Sample Collection: Serial blood samples were collected at predetermined time points following drug administration.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Human Clinical Trial (NCT01393652)
  • Study Design: A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy male volunteers.

  • Dosing: Single oral doses of this compound were administered, with cohorts receiving 600 mg and 900 mg.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the pharmacokinetic profile.

  • Bioanalysis: Plasma samples were analyzed for this compound concentrations using a validated LC-MS/MS method.

Mandatory Visualizations

Signaling Pathway of TRPM8 Antagonism

The antagonism of the TRPM8 ion channel by this compound is central to its mechanism of action. The following diagram illustrates the simplified signaling pathway.

TRPM8_Antagonism cluster_stimulus Stimulus cluster_channel TRPM8 Channel cluster_response Cellular Response Cold_Temp Cold Temperature (<28°C) TRPM8 TRPM8 Ion Channel Cold_Temp->TRPM8 Menthol Menthol Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization Sensation Sensation of Cold Depolarization->Sensation PF05105679 This compound PF05105679->TRPM8

Caption: Simplified signaling pathway of TRPM8 antagonism.

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Modeling Pharmacokinetic Modeling (AUC, Cmax, T1/2, etc.) Analysis->Modeling

Caption: General experimental workflow for a preclinical PK study.

References

A Comparative Guide to TRPM8 Channel Agonists: Menthol vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between Transient Receptor Potential Melastatin 8 (TRPM8) channel agonists is critical for designing targeted and effective therapeutics. This guide provides a detailed comparison of the natural agonist, menthol, with potent synthetic agonists, offering insights into their respective potencies, mechanisms, and experimental considerations.

Initially, it is imperative to clarify the function of PF-05105679 in the context of TRPM8 channel modulation. Contrary to being an activator, this compound is a potent and selective antagonist, or blocker, of the TRPM8 ion channel.[1][2][3] It has been investigated for its potential as an analgesic in conditions of cold-related pain by inhibiting the sensation of cold.[2][3] Therefore, a direct comparison of its activating properties with menthol is not scientifically valid.

This guide will instead focus on a comparison between menthol and two well-characterized synthetic TRPM8 agonists: Icilin and WS-12. This comparison will provide valuable insights for researchers interested in potent and selective activation of the TRPM8 channel.

Quantitative Comparison of TRPM8 Agonist Potency

The efficacy of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for menthol, Icilin, and WS-12 in various experimental systems.

CompoundEC50 ValueExperimental System
Menthol 101 ± 13 µMCHO cells[4]
196 ± 22 µMXenopus laevis oocytes[5][6]
10.4 µMNot specified[7]
Icilin 125 ± 30 nMCHO cells[4]
1.4 µMNot specified[7]
WS-12 12 ± 5 µMXenopus laevis oocytes[5][6]
193 nMNot specified[7]

Note: EC50 values can vary depending on the specific experimental conditions and cell systems used.

Mechanism of Action and Signaling Pathways

Both natural and synthetic agonists activate the TRPM8 channel, a non-selective cation channel predominantly expressed in sensory neurons.[8][9] Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and generates an action potential. This signal is then transmitted to the central nervous system, where it is perceived as a cooling sensation.[10]

While the downstream effect is similar, the specific mechanisms of activation can differ. For instance, the activation of TRPM8 by icilin and cold temperatures is modulated by intracellular pH, whereas menthol's activation is not.[4][11][12] Furthermore, icilin's activation is dependent on intracellular Ca²⁺ levels, a property not shared by menthol or WS-12.[7]

Menthol, while a widely used TRPM8 agonist, exhibits lower potency and can have off-target effects, including the activation of other TRP channels like TRPA1 and TRPV3 at higher concentrations, which can lead to irritation.[5][8] In contrast, synthetic agonists like WS-12 have been developed to be highly potent and selective for TRPM8, making them valuable tools for targeted research.[5][8][13]

TRPM8_Signaling_Pathway TRPM8 Agonist Signaling Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Agonist Menthol / Icilin / WS-12 Agonist->TRPM8 Binds to and activates Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Sensation of Cooling Action_Potential->Cooling_Sensation

TRPM8 Agonist Signaling Pathway

Experimental Protocols

The characterization and comparison of TRPM8 agonists typically involve in vitro cellular assays. Below are generalized protocols for two common methods:

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration following TRPM8 activation.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with a plasmid encoding the human TRPM8 channel.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

  • Compound Application: A baseline fluorescence is recorded before the addition of the TRPM8 agonist (menthol, icilin, or WS-12) at various concentrations.

  • Data Acquisition: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope.

  • Analysis: The peak fluorescence intensity is used to determine the concentration-response curve and calculate the EC50 value.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique directly measures the ion flow through the TRPM8 channel in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the human TRPM8 channel. The oocytes are then incubated for several days to allow for protein expression.

  • Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Perfusion: The oocyte is perfused with a control solution to establish a baseline current, followed by the application of the TRPM8 agonist at different concentrations.

  • Data Acquisition: The resulting ionic currents across the oocyte membrane are recorded.

  • Analysis: The amplitude of the evoked currents at each concentration is measured to construct a dose-response curve and determine the EC50 value.[5][6]

Experimental_Workflow Generalized Experimental Workflow for TRPM8 Agonist Comparison cluster_calcium Calcium Imaging cluster_electro Electrophysiology Cell_Culture_Ca Culture TRPM8-expressing cells Dye_Loading Load cells with Ca²⁺ sensitive dye Cell_Culture_Ca->Dye_Loading Baseline_Ca Record baseline fluorescence Dye_Loading->Baseline_Ca Add_Agonist_Ca Apply agonist (Menthol, Icilin, or WS-12) Baseline_Ca->Add_Agonist_Ca Record_Fluorescence Measure fluorescence change Add_Agonist_Ca->Record_Fluorescence Analyze_Ca Analyze data and calculate EC50 Record_Fluorescence->Analyze_Ca Oocyte_Prep Inject Xenopus oocytes with TRPM8 cRNA Incubate Incubate for protein expression Oocyte_Prep->Incubate Record_Setup Two-electrode voltage clamp setup Incubate->Record_Setup Baseline_Ephys Record baseline current Record_Setup->Baseline_Ephys Add_Agonist_Ephys Perfuse with agonist Baseline_Ephys->Add_Agonist_Ephys Record_Current Measure ionic current Add_Agonist_Ephys->Record_Current Analyze_Ephys Analyze data and calculate EC50 Record_Current->Analyze_Ephys

Generalized Experimental Workflow

References

Comparative Analysis of PF-05105679 in Different Pain Models: A TRPM8 Antagonist Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Initially miscategorized in some contexts, it is crucial to note that this compound does not target the Nav1.7 sodium channel. Its mechanism of action is centered on the blockade of TRPM8, a key sensor for cold temperatures and a promising therapeutic target for conditions involving cold hypersensitivity and pain.[1] This document synthesizes available preclinical and clinical data to evaluate the performance of this compound against other relevant compounds in various pain models.

Mechanism of Action: TRPM8 Antagonism

This compound is a moderately potent and selective TRPM8 antagonist with an IC50 of 103 nM.[1] The TRPM8 channel is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons. It is activated by cold temperatures (below 28°C) and cooling agents like menthol.[2] In pathological pain states, such as neuropathic pain, TRPM8 expression can be upregulated, contributing to cold allodynia (pain from a non-painful cold stimulus) and hyperalgesia (exaggerated pain from a cold stimulus). By blocking the TRPM8 channel, this compound aims to inhibit the signaling of noxious cold stimuli, thereby producing an analgesic effect.

Performance in Clinical Pain Models: The Cold Pressor Test

The most robust data for this compound comes from a clinical study in healthy human volunteers using the cold pressor test, a reliable model for inducing acute pain.[1][3] In this model, the efficacy of this compound was directly compared to that of oxycodone, a widely used opioid analgesic.

Quantitative Data Summary: Human Cold Pressor Test
CompoundDosePrimary EndpointResult
This compound 900 mg (oral)Inhibition of PainEfficacy equivalent to 20 mg oxycodone at 1.5 hours post-dose.[1]
Oxycodone 10 mg (oral)Increase in cold-water toleranceSignificant increase in analgesia.[4]
Oxycodone 15 mg (oral)Increase in cold-water toleranceSignificant increase in analgesia.[4]
Oxycodone 20 mgBenchmark for this compound efficacy-

At a dose of 900 mg, this compound demonstrated a significant inhibition of pain in the cold pressor test, with an efficacy comparable to that of 20 mg of oxycodone at 1.5 hours after administration.[1] Notably, this analgesic effect was achieved at plasma concentrations approximately three times the in vitro IC50 for TRPM8.[2] An important finding from this study was that this compound did not induce significant changes in core body temperature, a potential concern for TRPM8 modulators.[2][5] However, an unexpected adverse effect of a "hot feeling" was reported by some volunteers.[1]

Performance in Preclinical Pain Models

Preclinical studies have investigated the role of TRPM8 in various animal models of pain, suggesting the therapeutic potential of TRPM8 antagonists like this compound.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model
Chemotherapy-Induced Neuropathic Pain

Another area of interest is chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of certain chemotherapeutic agents like oxaliplatin. Patients with oxaliplatin-induced neuropathy often experience pronounced cold hypersensitivity.[6][7] Preclinical models of oxaliplatin-induced neuropathy in rodents also exhibit this phenotype. The TRPM8 channel has been identified as a key player in the cold allodynia associated with oxaliplatin treatment.[8] As such, TRPM8 antagonists are being investigated for their potential to alleviate these symptoms. While direct efficacy data for this compound in this model is not detailed in available literature, the known mechanism of action and the role of TRPM8 in this condition strongly support its potential therapeutic utility.

Experimental Protocols

Human Cold Pressor Test

Objective: To assess the analgesic efficacy of a compound against acute cold-induced pain.

Procedure:

  • Healthy volunteers are recruited and provide informed consent.

  • Baseline pain threshold and tolerance are established by having the subject immerse their non-dominant hand in a circulating ice-water bath (typically 1-2°C).

  • Pain threshold is defined as the time at which the sensation is first perceived as painful.

  • Pain tolerance is the maximum time the subject can keep their hand immersed in the cold water.

  • Following baseline measurements, subjects are administered the test compound (e.g., this compound), a comparator (e.g., oxycodone), or a placebo in a randomized, double-blind fashion.

  • At specified time points post-administration, the cold pressor test is repeated to measure changes in pain threshold and tolerance.

  • Physiological parameters such as heart rate, blood pressure, and core body temperature are monitored throughout the experiment.

Rat Chronic Constriction Injury (CCI) Model

Objective: To induce a state of neuropathic pain in rodents that mimics aspects of human neuropathic pain, particularly mechanical allodynia and cold hypersensitivity.

Procedure:

  • Adult male Sprague-Dawley or Wistar rats are used.

  • Under anesthesia, the common sciatic nerve of one hind limb is exposed through a small incision.

  • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

  • The muscle and skin are then closed in layers.

  • Animals are allowed to recover for a period of several days to weeks, during which they develop signs of neuropathic pain.

  • Behavioral testing is performed to assess pain responses. This includes:

    • Mechanical Allodynia: Measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is recorded.

    • Cold Allodynia: Often assessed by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of the withdrawal response.

  • The test compound is administered (e.g., orally or intraperitoneally), and behavioral testing is repeated at various time points to evaluate its analgesic effect.

Visualizations

TRPM8 Signaling Pathway in Pain Sensation

TRPM8_Signaling cluster_neuron Sensory Neuron Cold (<28°C) Cold (<28°C) TRPM8 TRPM8 Channel Menthol Menthol Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Generation Action Potential Generation Depolarization->AP_Generation Pain_Signal Pain Signal to CNS AP_Generation->Pain_Signal PF05105679 This compound PF05105679->TRPM8

Caption: Simplified signaling pathway of TRPM8 activation by cold or menthol, leading to pain signal transmission, and its inhibition by this compound.

Experimental Workflow for Preclinical Pain Model (CCI)

CCI_Workflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase cluster_testing Behavioral Testing Anesthesia Anesthesia Sciatic_Exposure Sciatic_Exposure Anesthesia->Sciatic_Exposure Ligation Ligation Sciatic_Exposure->Ligation Closure Closure Ligation->Closure Recovery Recovery & Pain Development (Days to Weeks) Closure->Recovery Baseline_Test Baseline Behavioral Assessment (von Frey, Acetone Test) Recovery->Baseline_Test Drug_Admin Compound Administration (e.g., this compound) Baseline_Test->Drug_Admin Post_Drug_Test Post-Dose Behavioral Assessment Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis (% Reversal of Hypersensitivity) Post_Drug_Test->Data_Analysis

Caption: General experimental workflow for the Chronic Constriction Injury (CCI) model to evaluate the efficacy of analgesic compounds.

Conclusion

This compound is a selective TRPM8 antagonist with demonstrated analgesic efficacy in a human acute pain model, showing a performance comparable to the opioid analgesic oxycodone. Its mechanism of action makes it a promising candidate for pain conditions characterized by cold hypersensitivity, such as certain types of neuropathic pain and chemotherapy-induced neuropathy. While robust clinical data in these specific patient populations is still needed, the preclinical rationale is strong. Future research should focus on direct comparative studies of this compound against other TRPM8 modulators in relevant preclinical models to further delineate its therapeutic potential and to address the adverse effect profile observed in early clinical trials. The data presented in this guide provides a foundational understanding of this compound's performance and the experimental context for its evaluation.

References

A Comparative Guide: Benchmarking PF-05105679 Against First-Generation TRPM8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the second-generation TRPM8 inhibitor, PF-05105679, against notable first-generation inhibitors of the transient receptor potential melastatin 8 (TRPM8) channel. The objective is to offer a clear, data-driven analysis of their respective performances, supported by detailed experimental protocols to aid in research and development.

Executive Summary

The transient receptor potential melastatin 8 (TRPM8) channel is a key sensor for cold temperatures and a promising therapeutic target for conditions involving cold hypersensitivity and pain. Early drug discovery efforts produced a range of "first-generation" TRPM8 antagonists. More recently, compounds like this compound have emerged, aiming to improve upon the characteristics of their predecessors. This guide benchmarks this compound against three key first-generation TRPM8 inhibitors: BCTC, AMG-333, and RQ-00434739, focusing on potency, selectivity, and pharmacokinetic properties. While this compound demonstrates favorable selectivity, the landscape of TRPM8 inhibitors reveals a persistent challenge in balancing potency with desirable pharmacokinetic profiles and avoiding off-target effects.

Data Presentation: Quantitative Comparison of TRPM8 Inhibitors

The following tables summarize the key in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound and the selected first-generation TRPM8 inhibitors.

Table 1: In Vitro Potency against TRPM8

CompoundTargetIC50 (nM)Assay Type
This compound Human TRPM8103[1]Not Specified
BCTC Human TRPM8~794 (from pIC50 of 6.1)Not Specified
AMG-333 Human TRPM813[2]Not Specified
RQ-00434739 Not Specified14Not Specified

Table 2: Selectivity Profile against Other TRP Channels

CompoundSelectivity over TRPV1Selectivity over TRPA1
This compound >100-fold[3]>100-fold[3]
BCTC Dual Antagonist (also inhibits TRPV1)Not Specified
AMG-333 >1500-fold (IC50 >20 µM)>1500-fold (IC50 >20 µM)
RQ-00434739 >100-fold>100-fold

Table 3: Preclinical Pharmacokinetic Parameters

CompoundSpeciesOral Bioavailability (F%)Half-life (t½) (h)Clearance (CL) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)
This compound RatModerate to High3.619.86.2
DogModerate to High3.9317.4
BCTC Rat~25%ShortNot SpecifiedNot Specified
AMG-333 RatOrally BioavailableNot SpecifiedNot SpecifiedNot Specified
RQ-00434739 RatOrally ActiveNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This in vitro assay is fundamental for determining the potency of TRPM8 antagonists by measuring their ability to inhibit agonist-induced calcium influx.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human TRPM8 channel in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • Plate the cells in 96-well black-walled, clear-bottom microplates at a density of 50,000-80,000 cells per well and incubate for 24-48 hours to allow for adherence.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS) buffered with HEPES.

  • Aspirate the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • After incubation, wash the cells twice with the assay buffer to remove extracellular dye.

3. Compound Application and Incubation:

  • Prepare serial dilutions of the test compounds (e.g., this compound, BCTC) in the assay buffer.

  • Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature to allow for target engagement.

4. Agonist Stimulation and Signal Detection:

  • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Add a known TRPM8 agonist (e.g., menthol or icilin) at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

  • Immediately begin recording the fluorescence intensity for 2-5 minutes.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the control wells (agonist alone) to determine the percentage of inhibition for each concentration of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiology (Whole-Cell Patch-Clamp) Assay

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.

1. Cell Preparation:

  • Plate HEK293 cells expressing human TRPM8 onto glass coverslips 24-48 hours prior to the experiment.

2. Recording Configuration:

  • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The patch pipette is filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.

  • Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

3. Data Acquisition:

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a TRPM8 agonist (e.g., menthol) via a perfusion system to elicit an inward current.

  • Once a stable baseline current is established, co-apply the antagonist at various concentrations with the agonist.

  • Record the current responses using an appropriate amplifier and data acquisition software.

4. Data Analysis:

  • Measure the peak inward current in the presence and absence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

In Vivo Cold Pressor Test in Rats

This animal model is used to assess the analgesic efficacy of TRPM8 antagonists in a model of cold-induced pain.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats.

  • Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane or urethane).

  • For direct blood pressure measurement, cannulate the femoral artery. For heart rate, record an ECG.

2. Compound Administration:

  • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage).

  • Allow for a sufficient pre-treatment time for the compound to reach its peak plasma concentration.

3. Cold Stimulus Application:

  • Record baseline physiological parameters (blood pressure, heart rate) for a stable period.

  • Immerse one of the hind paws of the rat into a cold water bath (4-5°C) for a defined period (e.g., 2 minutes).

4. Data Recording and Analysis:

  • Continuously record the physiological parameters throughout the cold stimulus and for a recovery period.

  • The primary endpoint is the change in mean arterial pressure (MAP) from baseline in response to the cold stimulus.

  • Compare the change in MAP between the vehicle-treated and compound-treated groups to determine the efficacy of the antagonist in attenuating the cold-induced pressor response.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to TRPM8 inhibition.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibitors Inhibitors Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activation Menthol Menthol / Icilin Menthol->TRPM8 Activation Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx PF05105679 This compound PF05105679->TRPM8 Inhibition FirstGen First-Gen Inhibitors (BCTC, AMG-333, etc.) FirstGen->TRPM8 Inhibition Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPotential Action Potential (Nerve Impulse) Depolarization->ActionPotential Sensation Sensation of Cold and Pain ActionPotential->Sensation

Caption: TRPM8 channel activation by cold or chemical agonists and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation CalciumAssay Calcium Imaging Assay (Potency - IC50) PatchClamp Electrophysiology (Mechanism of Action) CalciumAssay->PatchClamp SelectivityScreen Selectivity Screening (vs. TRPV1, TRPA1, etc.) PatchClamp->SelectivityScreen Lead_Optimization Lead Optimization SelectivityScreen->Lead_Optimization PK_Studies Pharmacokinetic Studies (ADME Properties) EfficacyModels Efficacy Models (e.g., Cold Pressor Test) PK_Studies->EfficacyModels Candidate_Selection Candidate Selection EfficacyModels->Candidate_Selection Lead_Optimization->PK_Studies

Caption: A typical preclinical drug discovery workflow for TRPM8 inhibitors.

Caption: A logical comparison of this compound and first-generation inhibitors.

References

A Head-to-Head Comparison of PF-05105679 and Oxycodone in a Cold-Induced Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of PF-05105679, a selective Transient Receptor Potential Melastatin 8 (TRPM8) antagonist, and oxycodone, a traditional opioid analgesic. The comparison is based on data from a clinical study that evaluated the effects of both compounds in a standardized cold pressor test in healthy volunteers.

Executive Summary

A clinical study directly comparing a single 900 mg dose of this compound to a 20 mg dose of oxycodone demonstrated equivalent efficacy in reducing pain in the cold pressor test at 1.5 hours post-administration.[1][2][3] this compound operates by selectively blocking TRPM8, an ion channel activated by cold temperatures, while oxycodone exerts its analgesic effects through agonism of opioid receptors in the central nervous system. Despite its comparable efficacy in this model of acute cold-induced pain, the clinical development of this compound was hampered by adverse effects, notably a sensation of heat.

Data Presentation

The following tables summarize the key quantitative data from the head-to-head comparison of this compound and oxycodone.

Table 1: In Vitro and In Vivo Potency

CompoundTargetIC50 (in vitro)In Vivo Activity
This compoundTRPM8103 nM[1]Active in guinea pig bladder ice water and menthol challenge tests (IC50 = 200 nM)[1]
OxycodoneOpioid Receptors (μ, κ, δ)Not applicable (agonist)Well-established analgesic

Table 2: Clinical Efficacy in Cold Pressor Test

TreatmentDosePrimary OutcomeAdverse Effects
This compound900 mg (single oral dose)Significant inhibition of pain, equivalent to oxycodone at 1.5 hours post-dose.[1][2][3]Sensation of heat, predominantly perioral.[1]
Oxycodone20 mg (single oral dose)Significant inhibition of pain.[1][2]Known opioid-related side effects.

Experimental Protocols

The clinical investigation comparing this compound and oxycodone was a randomized, double-blind, crossover study conducted in healthy male volunteers (ClinicalTrials.gov Identifier: NCT01393652).[1][4]

Cold Pressor Test (CPT) Protocol

The cold pressor test is a standardized method for inducing pain in a laboratory setting.[5][6][7][8][9][10][11][12] While the complete detailed protocol for the specific clinical trial is not publicly available, a general procedure for the CPT is as follows:

  • Acclimatization: Participants are seated comfortably for a period to allow cardiovascular parameters to stabilize.

  • Baseline Measurement: Baseline pain perception and physiological parameters (e.g., heart rate, blood pressure) are recorded.

  • Immersion: Participants immerse their non-dominant hand up to the wrist in a circulating water bath maintained at a low temperature (typically 1-5°C).[5][8]

  • Pain Assessment: Pain intensity is assessed at regular intervals during the immersion period using a validated pain scale, such as a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).

  • Duration: The immersion is typically for a fixed duration (e.g., 2 minutes) or until the participant can no longer tolerate the pain.[8][10]

  • Post-Immersion: After hand withdrawal, pain ratings and physiological parameters are monitored during a recovery period.

Pain Assessment

Pain intensity during the cold pressor test was likely measured using a standard pain rating scale. A common method is the Visual Analog Scale (VAS), a continuous line between "no pain" and "worst imaginable pain," where participants mark their pain level. Another is the Numeric Rating Scale (NRS), where participants rate their pain on a scale of 0 to 10.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound (TRPM8 Antagonism)

This compound is a selective antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol. In the context of pain, noxious cold stimuli activate TRPM8, leading to cation influx, depolarization of the neuron, and the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold pain. By blocking this channel, this compound prevents the initial signaling cascade of cold-induced pain.

PF05105679_Pathway cluster_neuron Sensory Neuron Cold_Stimulus Cold Stimulus (<28°C) TRPM8 TRPM8 Channel Cold_Stimulus->TRPM8 Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx Allows PF05105679 This compound PF05105679->TRPM8 Blocks Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal

This compound Mechanism of Action
Signaling Pathway of Oxycodone (Opioid Receptor Agonism)

Oxycodone is an opioid agonist that primarily targets mu (µ)-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems. Upon binding, oxycodone activates the receptor, leading to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and subsequent hyperpolarization of the neuron. This neuronal inhibition reduces the transmission of nociceptive signals.

Oxycodone_Pathway cluster_neuron Neuron Oxycodone Oxycodone Opioid_Receptor μ-Opioid Receptor (GPCR) Oxycodone->Opioid_Receptor Binds & Activates G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Reduced_Transmission Reduced Nociceptive Signal Transmission Hyperpolarization->Reduced_Transmission

Oxycodone Mechanism of Action
Experimental Workflow of the Clinical Trial

The clinical trial (NCT01393652) was a two-part study. Part A was a single ascending dose evaluation of this compound to assess pharmacokinetics, safety, and tolerability. Part B, the focus of this guide, was an exploratory pharmacodynamics study using the cold pressor test.[4] The workflow for Part B likely followed the structure outlined below.

Clinical_Trial_Workflow Screening Screening of Healthy Volunteers Randomization Randomization (Crossover Design) Screening->Randomization Dosing1 Dosing Period 1 (this compound or Oxycodone or Placebo) Randomization->Dosing1 Washout1 Washout Period CPT1 Cold Pressor Test (1.5h post-dose) Dosing1->CPT1 Washout2 Washout Period CPT1->Washout2 Dosing2 Dosing Period 2 (Crossover Treatment) Washout2->Dosing2 CPT2 Cold Pressor Test (1.5h post-dose) Dosing2->CPT2 Washout3 Washout Period CPT2->Washout3 Dosing3 Dosing Period 3 (Crossover Treatment) Washout3->Dosing3 CPT3 Cold Pressor Test (1.5h post-dose) Dosing3->CPT3 Follow_up Follow-up for Adverse Events CPT3->Follow_up

Experimental Workflow

References

A Comparative Guide to the Reproducibility of Published Data on the TRPM8 Antagonist PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data on PF-05105679, a selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The performance of this compound is evaluated alongside other notable TRPM8 antagonists, AMG-333 and RQ-00203078, with a focus on the reproducibility of key experimental findings. All cited data is supported by detailed methodologies to aid in independent verification and further research.

Mechanism of Action: TRPM8 Antagonism

This compound is a potent and selective blocker of the TRPM8 ion channel, the primary sensor for cold temperatures in mammals.[1] By inhibiting TRPM8, this compound aims to mitigate pain associated with cold stimuli. This mechanism of action is shared by other investigated TRPM8 antagonists, including AMG-333 and RQ-00203078.

cluster_stimulus Stimulus cluster_channel Ion Channel cluster_response Cellular Response cluster_antagonist Antagonist Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Pain_Sensation Sensation of Cold and Pain Depolarization->Pain_Sensation PF05105679 This compound PF05105679->TRPM8 Inhibition

Caption: Simplified signaling pathway of TRPM8 activation and inhibition by this compound.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo data for this compound and its comparators.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)SelectivityReference
This compound human TRPM8103>100-fold vs. TRPV1, TRPA1, and other receptors/enzymes[2]
AMG-333 human TRPM813Not specified[1]
RQ-00203078 rat TRPM85.3>350-fold vs. TRPV4, TRPV1, TRPA1[2]
RQ-00203078 human TRPM88.3>350-fold vs. TRPV4, TRPV1, TRPA1[2]
Table 2: Preclinical Pharmacokinetics
CompoundSpeciesDoseT1/2 (h)CL (mL/min/kg)Vss (L/kg)Bioavailability (%)Reference
This compound Rat2 & 20 mg/kg (oral)3.619.86.2-[2]
This compound Dog0.2 mg/kg (IV) & 20 mg/kg (oral)3.9317.4-[2]
AMG-333 RatNot specified---Orally bioavailable[1]
RQ-00203078 Rat3 mg/kg (oral)---86%[2]
Table 3: Clinical Efficacy and Adverse Events (Cold Pressor Test)
CompoundDoseEfficacyAdverse EventsClinical TrialReference
This compound 900 mg (oral)Comparable to 20 mg oxycodone in reducing pain"Hot feeling" in 36% of volunteers (intolerable in two subjects)NCT01393652[3][4]
AMG-333 Not specified-Similar adverse effects to this compound, leading to discontinuationNCT01953341, NCT02132429[5][6]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

In Vitro TRPM8 IC50 Determination (Calcium Flux Assay)

This protocol is a generalized representation based on common practices for assessing TRPM8 antagonism.

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 expressing hTRPM8) Dye_Loading 2. Calcium Indicator Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Addition of this compound (or alternative antagonist) Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulation with TRPM8 Agonist (e.g., Menthol) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement 5. Measurement of Intracellular Calcium via Fluorescence Agonist_Stimulation->Fluorescence_Measurement IC50_Calculation 6. IC50 Calculation (Dose-response curve) Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for determining in vitro IC50 of TRPM8 antagonists.

  • Cell Culture : Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentrations upon channel activation.

  • Compound Incubation : Various concentrations of the test compound (this compound or alternatives) are added to the cells and incubated for a specified period.

  • Agonist Stimulation : A TRPM8 agonist, such as menthol, is added to the cells to induce channel opening and subsequent calcium influx.

  • Fluorescence Measurement : The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a plate reader.

  • IC50 Calculation : The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined by fitting the data to a dose-response curve.

Human Cold Pressor Test

This protocol is a generalized representation of the cold pressor test used to assess pain responses in humans.

  • Subject Acclimation : Participants are allowed to acclimate to the room temperature for a designated period.

  • Baseline Measurement : Baseline pain threshold and tolerance are established.

  • Drug Administration : A single oral dose of the test compound (e.g., 900 mg this compound), placebo, or a positive control (e.g., 20 mg oxycodone) is administered.[3]

  • Hand Immersion : At specified time points post-dosing, subjects immerse their non-dominant hand in a circulating cold-water bath maintained at a constant temperature (e.g., 1-2°C).

  • Pain Assessment : The time to the first report of pain (pain threshold) and the total duration of immersion until the pain becomes intolerable (pain tolerance) are recorded.

  • Data Analysis : Changes in pain threshold and tolerance from baseline are compared between the different treatment groups.

Reproducibility and Comparative Analysis

The published data on this compound demonstrates a reproducible effect on cold-induced pain in humans, with an efficacy comparable to that of oxycodone.[3] However, the significant adverse event of a "hot feeling" has been a consistent finding and ultimately led to the discontinuation of its clinical development.[4]

Similarly, AMG-333, another potent TRPM8 antagonist, also failed in Phase I clinical trials due to similar intolerable side effects.[6] This suggests that the on-target effect of systemic TRPM8 antagonism may be intrinsically linked to these adverse thermal sensations, posing a significant challenge for the development of drugs in this class for systemic administration.

RQ-00203078 appears to be a more potent and selective TRPM8 antagonist in vitro and has shown good oral bioavailability in preclinical studies.[2] However, there is a lack of publicly available clinical data for RQ-00203078, making a direct comparison of its clinical efficacy and safety profile with this compound impossible at this time.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PF-05105679, a selective TRPM8 antagonist, adherence to proper handling and disposal protocols is critical for maintaining laboratory safety and environmental compliance. Since the toxicological properties of this compound have not been exhaustively investigated, it should be handled as a potentially hazardous substance. This guide provides immediate safety information and a comprehensive operational plan for its proper disposal.

Immediate Safety and Handling

All personnel handling this compound must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. In the event of a spill, cover the area with a suitable absorbent material, then collect the mixture into a sealed, appropriate container for disposal.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₆H₂₁FN₂O₃
Molecular Weight 428.45 g/mol [1]
CAS Number 1398583-31-7
Appearance White to off-white solid powder[1]
Purity ≥98% (HPLC)
IC₅₀ (TRPM8) 103 nM[1][2]
Selectivity >100-fold for TRPM8 over other receptors (including TRPV1 and TRPA1)[2]
Solubility DMSO: ≥ 125 mg/mL[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1]

Standard Operating Procedure for Disposal

The disposal of this compound must be managed as a hazardous chemical waste stream in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash.[3][4]

Experimental Protocol: Waste Neutralization and Disposal

This protocol outlines the general steps for the collection and disposal of this compound waste.

  • Segregation and Collection :

    • Collect all waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • Ensure the container is compatible with the chemical (e.g., glass or high-density polyethylene).

    • Do not mix with other incompatible chemical wastes.

  • Container Labeling :

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.

    • Keep the container securely sealed except when adding waste.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.

    • Use secondary containment to prevent spills.[5]

  • Final Disposal :

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service.[6]

    • The recommended method for destruction is high-temperature incineration by a licensed facility.[7]

  • Empty Container Disposal :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8]

    • The first rinsate must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and air-drying, obliterate the label before disposing of the container as non-hazardous solid waste.[5]

Visualized Workflows and Pathways

Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_prep Step 1: Preparation & Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in Designated Container PPE->Collect Label Label Container Clearly 'Hazardous Waste: this compound' Collect->Label Seal Keep Container Tightly Sealed Label->Seal Store Store in Secure Area with Secondary Containment Seal->Store Contact Contact EHS or Licensed Waste Disposal Service Store->Contact Transport Arrange for Professional Pickup and Transport Contact->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Logical workflow for the proper disposal of this compound.

TRPM8 Signaling Pathway and Antagonism

This compound functions by blocking the TRPM8 ion channel, a key receptor in the perception of cold. The diagram below shows the TRPM8 signaling pathway and the point of inhibition by this compound.

cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_cellular Cellular Response Cold Cold Temperature (<28°C) TRPM8 TRPM8 Ion Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Influx Ca²⁺/Na⁺ Influx TRPM8->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization Signal Nerve Signal to Brain Depolarization->Signal Sensation Sensation of Cold Signal->Sensation PF This compound (Antagonist) PF->TRPM8 Blocks

Caption: Inhibition of the TRPM8 signaling pathway by this compound.

References

Essential Safety and Logistical Information for Handling PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for the handling of PF-05105679. The content herein is for informational purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for the specific procedures being undertaken.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by suppliers like MedChemExpress for similar research chemicals, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.

Activity Required PPE Specifications and Best Practices
Weighing and Aliquoting (Solid Form) - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Perform in a well-ventilated area or a chemical fume hood to minimize inhalation of airborne powder.- Use anti-static weighing paper and tools to reduce dust generation.- Change gloves immediately if contaminated.
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.- Ensure vials and tubes are securely capped.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Glasses- Conduct procedures in a certified biological safety cabinet (BSC).- Dispose of all contaminated media and consumables as non-hazardous chemical waste.
Spill Cleanup - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- For minor spills, use an appropriate spill kit.- Absorb liquids with inert material; carefully sweep up solids to avoid creating dust.

Procedural Guidance: Handling and Spill Response

Adherence to a structured workflow is critical for minimizing risk and ensuring a safe laboratory environment. The following diagrams and protocols outline the standard procedures for handling this compound and responding to a minor spill.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) A->B C Prepare a clean and designated workspace B->C D Weigh or handle this compound in a well-ventilated area or fume hood C->D E Prepare solutions as required D->E F Conduct experiment E->F G Decontaminate work surfaces and equipment F->G H Dispose of waste in designated non-hazardous chemical waste container G->H I Doff PPE H->I J Wash hands thoroughly I->J

Caption: Standard workflow for handling this compound.

Spill_Response_Workflow cluster_assessment Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal and Decontamination A Alert others in the immediate area B Assess the spill size and nature A->B C Ensure appropriate PPE is worn B->C Minor Spill D For solid spills, gently cover with a damp paper towel to prevent dust formation C->D E For liquid spills, cover with absorbent material C->E F Carefully collect the absorbed/contained material D->F E->F G Place collected material in a sealed container labeled as 'Non-Hazardous Chemical Waste' F->G H Clean the spill area with a suitable detergent and water G->H I Dispose of all contaminated materials as non-hazardous chemical waste H->I J Doff PPE and wash hands I->J

Caption: Minor spill response workflow for this compound.

Disposal Plan

As this compound is not classified as hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste.

Solid Waste:

  • Collect unused or waste this compound powder in a clearly labeled, sealed container.

  • Contaminated materials such as weighing paper, pipette tips, and gloves should be placed in a designated, sealed waste bag.

  • Dispose of the sealed containers and bags in the appropriate non-hazardous solid chemical waste stream as per your institution's guidelines.[1][2]

Liquid Waste:

  • Collect solutions containing this compound in a clearly labeled, sealed, and chemically compatible container.

  • Do not dispose of solutions down the drain unless explicitly permitted by your institution's environmental health and safety office for non-hazardous aqueous waste.

  • Dispose of the sealed container through your institution's chemical waste program.[3][4]

Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent.

  • The rinsate should be collected and disposed of as liquid chemical waste.

  • Once clean, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, as appropriate.[1]

It is imperative to consult your institution's specific waste disposal guidelines to ensure full compliance with local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-05105679
Reactant of Route 2
PF-05105679

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.